Pentaerythritol glycidyl ether
Description
Propriétés
IUPAC Name |
2-[[3-(oxiran-2-ylmethoxy)-2,2-bis(oxiran-2-ylmethoxymethyl)propoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O8/c1(13-5-22-13)18-9-17(10-19-2-14-6-23-14,11-20-3-15-7-24-15)12-21-4-16-8-25-16/h13-16H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDLPVSQYMQDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC(COCC2CO2)(COCC3CO3)COCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
171564-01-5 | |
| Record name | Oxirane, 2,2′-[[2,2-bis[(oxiranylmethoxy)methyl]-1,3-propanediyl]bis(oxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171564-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10863108 | |
| Record name | 2,2'-[(2,2-Bis{[(oxiran-2-yl)methoxy]methyl}propane-1,3-diyl)bis(oxymethylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3126-63-4 | |
| Record name | Pentaerythritol tetraglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3126-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythritol glycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003126634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-[(2,2-Bis{[(oxiran-2-yl)methoxy]methyl}propane-1,3-diyl)bis(oxymethylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(2,3-epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pentaerythritol glycidyl ether chemical structure and properties
An In-depth Technical Guide to Pentaerythritol (B129877) Glycidyl (B131873) Ether (PGE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Pentaerythritol Glycidyl Ether (PGE), a key tetrafunctional epoxy compound. It details the chemical structure, physicochemical properties, synthesis, and core reactions. Furthermore, it explores applications relevant to research and development and provides detailed experimental protocols for its synthesis and characterization.
Introduction and Core Concepts
This compound (PGE), also known as Pentaerythritol Tetraglycidyl Ether, is a low-molecular-weight epoxy compound distinguished by a central pentaerythritol core and four reactive glycidyl ether groups.[1][2] Its primary function is as a reactive diluent and a high-functionality cross-linking agent in the formulation of epoxy resins.[1][3] The incorporation of PGE into polymer systems significantly enhances performance characteristics, including improved mechanical strength, thermal stability, adhesion, and chemical resistance.[1][4] These properties make it a valuable component in the development of high-performance coatings, advanced composites, adhesives, and electronics.[1][3][5][6]
Chemical Structure and Identification
The structure of PGE is defined by a neo-alkane core derived from pentaerythritol, with each of the four hydroxyl groups ether-linked to a glycidyl (oxirane-2-ylmethyl) group. This tetrafunctional nature is central to its high cross-linking density.
-
IUPAC Name : 2-[[3-(oxiran-2-ylmethoxy)-2,2-bis(oxiran-2-ylmethoxymethyl)propoxy]methyl]oxirane[7][8]
-
Synonyms : Pentaerythritol tetraglycidyl ether, 1,3-bis(2,3-epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]propane[7][8][14]
Caption: Chemical structure of this compound.
Physicochemical Properties
The quantitative properties of PGE are summarized in the table below. These values are critical for formulation design, reaction modeling, and safety assessments.
| Property | Value | References |
| CAS Number | 3126-63-4 | [1][7][9][10][11][12][13] |
| Molecular Weight | 360.4 g/mol | [1][7][9][10][11][13] |
| Appearance | Colorless to light yellow liquid | [7][10][11] |
| Density | 1.18 - 1.27 g/cm³ at 25°C | [5][15] |
| Boiling Point | ~483.5°C at 760 mmHg (estimate) | [14][15] |
| Flash Point | 199.3°C | [9][14] |
| Viscosity | 100 - 800 mPa·s at 25°C | [1][10] |
| Epoxide Equivalent Weight (EEW) | 97 - 110 g/eq | [1][10] |
| Solubility | Soluble in organic solvents; insoluble in water | [1][2] |
Synthesis and Key Reactions
Synthesis Pathway
PGE is typically synthesized via the reaction of pentaerythritol with an excess of epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide (B78521) (NaOH), to facilitate dehydrohalogenation.[1][14] Modern protocols often employ phase-transfer catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) or tetrabutylammonium bromide (TBAB) to improve reaction efficiency and yield between the immiscible aqueous and organic phases.[1][12]
Caption: Simplified synthesis pathway for PGE.
Core Reactivity: Epoxy Ring-Opening
The high reactivity of PGE is derived from its four strained three-membered oxirane (epoxy) rings. These rings readily undergo nucleophilic ring-opening reactions, which is the basis for its function as a cross-linker.[1] This reaction can be initiated by a wide range of nucleophiles, including:
-
Amines (R-NH₂)
-
Alcohols (R-OH)
-
Thiols (R-SH)
-
Carboxylic Anhydrides
The reaction with nucleophiles results in the formation of a highly durable and stable three-dimensional cross-linked network, imparting rigidity and robustness to the final material.[1]
Applications in Research and Drug Development
While PGE is a staple in industrial materials, its unique properties are increasingly leveraged in specialized research fields.
-
Hydrogel Formulation for Drug Delivery : PGE is used to cross-link biocompatible polymers to form hydrogels.[1] These hydrogels can encapsulate therapeutic agents, allowing for their controlled and sustained release.[1]
-
Biomaterial and Medical Device Coatings : Derivatives of PGE are being explored for coatings on medical devices like stents and catheters.[1] Such coatings aim to improve biocompatibility and reduce thrombogenicity by providing a stable, cross-linked surface that can interact favorably with biological systems.[1]
-
Bioconjugation and Surface Functionalization : The reactive epoxy groups can covalently bond with nucleophilic functional groups (e.g., amines, thiols) present on the surface of biomolecules or substrates. This allows PGE to act as a linker for immobilizing proteins, peptides, or other bioactive molecules.[1]
-
Sustainable Polymer Chemistry : In green chemistry, PGE is a precursor for non-isocyanate polyurethanes (NIPUs). It is first reacted with CO₂ to form a cyclic carbonate, which is then cured with bio-based amines.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis of PGE via Phase-Transfer Catalysis
This protocol is adapted from established laboratory methods for the synthesis of polyglycidyl ethers.[1][12]
Materials:
-
Pentaerythritol
-
Epichlorohydrin (molar ratio of 8:1 to pentaerythritol)
-
Sodium hydroxide (NaOH) solution (8 mol/L)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) or bromide (TBAB) as a phase-transfer catalyst
-
Dichloromethane (for extraction)
-
Saturated NaCl solution (brine)
Procedure:
-
Combine pentaerythritol, epichlorohydrin, and the phase-transfer catalyst (e.g., 0.1 molar equivalent) in a reaction vessel equipped with a mechanical stirrer and condenser.
-
Heat the mixture to 50°C.
-
Incrementally add the 8 mol/L NaOH solution over 10 hours while maintaining vigorous stirring.
-
After the initial reaction, cool the mixture to room temperature and continue stirring for an additional 20 hours to ensure complete ring closure.
-
Filter the reaction mixture to remove precipitated salts (NaCl).
-
Transfer the filtrate to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer with a saturated NaCl solution until the aqueous layer is neutral (pH ≈ 7).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product via distillation under reduced pressure to obtain pure this compound (yields typically 70-86%).[12]
Protocol 2: Determination of Epoxy Equivalent Weight (EEW)
This potentiometric titration method is based on standard procedures like ASTM D1652 and JIS K7236 to quantify the epoxy content.[16][17][18] The EEW is defined as the grams of resin containing one mole equivalent of epoxy groups.[16]
Principle: Hydrogen bromide (HBr) is generated in situ from the reaction of a quaternary ammonium (B1175870) bromide (e.g., tetraethylammonium (B1195904) bromide, TEABr) with a standardized solution of perchloric acid (HClO₄).[17][18] The HBr then quantitatively reacts with the epoxy groups of the PGE sample. The endpoint is detected potentiometrically when all epoxy groups have reacted and excess HBr appears.[18]
Materials:
-
PGE sample (weighed accurately)
-
Chloroform or methylene (B1212753) chloride (solvent)
-
Glacial acetic acid
-
Tetraethylammonium bromide (TEABr) solution
-
Standardized 0.1 N perchloric acid in glacial acetic acid (titrant)
-
Potentiometric titrator with a suitable electrode combination (e.g., glass electrode and reference electrode).
Caption: Experimental workflow for EEW determination.
Procedure:
-
Accurately weigh an appropriate amount of the PGE sample into a titration beaker.
-
Add a suitable solvent (e.g., 10 mL of chloroform) and stir until the sample is completely dissolved.[18]
-
Add glacial acetic acid and the TEABr solution to the beaker.
-
Immerse the electrodes of the potentiometric titrator into the solution.
-
Titrate the solution with the standardized 0.1 N perchloric acid titrant. Record the volume of titrant added versus the potential (mV).
-
The endpoint is the point of maximum inflection on the titration curve.
-
Perform a blank titration using the same procedure without the PGE sample.
-
Calculate the EEW using the following formula: EEW (g/eq) = (Weight of sample in g × 1000) / [(V_sample - V_blank) × N] Where:
-
V_sample = volume of titrant for the sample (mL)
-
V_blank = volume of titrant for the blank (mL)
-
N = Normality of the perchloric acid titrant (eq/L)
-
References
- 1. This compound CAS 3126-63-4 - Supplier [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. unilongindustry.com [unilongindustry.com]
- 6. This compound CAS 3126-63-4 - Chemical Supplier Unilong [unilongindustry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 1,3-Bis(2,3-epoxypropoxy)-2,2-bis((2,3-epoxypropoxy)methyl)propane | C17H28O8 | CID 76579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pentaerythritol glycidylether | 3126-63-4 | FP152437 [biosynth.com]
- 10. watson-int.com [watson-int.com]
- 11. This compound | 3126-63-4 [chemicalbook.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. calpaclab.com [calpaclab.com]
- 14. lookchem.com [lookchem.com]
- 15. This compound | CAS#:3126-63-4 | Chemsrc [chemsrc.com]
- 16. Epoxy value - Wikipedia [en.wikipedia.org]
- 17. lcms.cz [lcms.cz]
- 18. hiranuma.com [hiranuma.com]
An In-depth Technical Guide to the Synthesis and Purification of Pentaerythritol Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of pentaerythritol (B129877) glycidyl (B131873) ether (PGE), a versatile cross-linking agent and epoxy resin constituent. The document details established experimental protocols, presents key quantitative data in a structured format, and illustrates the core chemical processes through diagrams for enhanced clarity.
Synthesis of Pentaerythritol Glycidyl Ether
The primary route for synthesizing this compound involves the reaction of pentaerythritol with epichlorohydrin (B41342) in the presence of a basic catalyst. Variations of this method, including phase-transfer catalysis and solvent-free approaches, have been developed to optimize yield, purity, and environmental impact.
1.1. Chemical Reaction
The overall reaction involves the etherification of the hydroxyl groups of pentaerythritol with the epoxy group of epichlorohydrin, followed by dehydrochlorination to form the glycidyl ether.
Caption: Synthesis pathway of this compound.
1.2. Synthesis Methodologies
Two prominent methods for the synthesis of PGE are detailed below: Phase-Transfer Catalysis and Solvent-Free Synthesis.
1.2.1. Phase-Transfer Catalysis
This method utilizes a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) or tetrabutylammonium bromide (TBAB), to facilitate the reaction between the aqueous phase (containing the deprotonated pentaerythritol) and the organic phase (epichlorohydrin).[1]
Experimental Protocol:
-
A mixture of epichlorohydrin and pentaerythritol is prepared.
-
An aqueous solution of sodium hydroxide (B78521) is added to the mixture.
-
A phase-transfer catalyst (e.g., 0.1 molar tetrabutyl ammonium (B1175870) hydrogen sulfate) is introduced.[2]
-
The reaction mixture is stirred at a controlled temperature for a specified duration.
-
A more dilute solution of sodium hydroxide is subsequently added at room temperature and the reaction is continued.[2]
-
The resulting product is then subjected to purification.
1.2.2. Solvent-Free Synthesis
To minimize environmental impact, solvent-free synthesis methods have been developed.[1] This approach involves the direct reaction of pentaerythritol and epichlorohydrin in the presence of a base.
Experimental Protocol:
-
Pentaerythritol and epichlorohydrin are mixed in a specified molar ratio.[1]
-
Sodium hydroxide solution is added incrementally to the mixture at a controlled temperature.[1]
-
The reaction is allowed to proceed for a set period.
-
The final product is isolated through vacuum distillation.[1]
1.3. Quantitative Data for Synthesis
The following table summarizes the key quantitative parameters for the different synthesis methods.
| Parameter | Phase-Transfer Catalysis | Solvent-Free Synthesis |
| Reactant Molar Ratio (Epichlorohydrin:Pentaerythritol) | 8:1[1][2] | 8:1[1] |
| Catalyst | Tetrabutyl ammonium hydrogen sulfate[2] or TBAB[1] | Sodium Hydroxide[1] |
| Initial Reaction Temperature | 50°C[2] | 50°C[1] |
| Initial Reaction Time | 10 hours[2] | 10 hours[1] |
| Second Reaction Stage | Addition of 4 mol/L NaOH at room temperature for 20 hours[2] | Not Applicable |
| Yield | 70-86%[2] | 78%[1] |
| Purity | 98%[1] | 95%[1] |
Purification of this compound
Purification of the crude PGE product is essential to remove unreacted starting materials, byproducts, and catalyst residues. The typical purification workflow involves filtration, extraction, and distillation.
Caption: General purification workflow for this compound.
2.1. Purification Protocol
A general protocol for the purification of PGE is as follows:
-
Filtration: The crude reaction product is filtered to remove any solid materials generated during the synthesis.[2]
-
Solvent Extraction: The filtrate is then dissolved in a suitable organic solvent, such as dichloromethane.[2]
-
Washing: The organic solution is washed with a saturated salt solution until a neutral pH (pH = 7) is achieved.[2] This step helps to remove any remaining base and water-soluble impurities.
-
Distillation: The purified this compound is obtained by distillation under reduced pressure.[1][2]
2.2. Quantitative Data for Purification
| Parameter | Value |
| Purification Method | Filtration, Solvent Extraction, Washing, Reduced Pressure Distillation[1][2] |
| Extraction Solvent | Dichloromethane[2] |
| Washing Agent | Saturated salt solution[2] |
| Final pH | 7[2] |
| Final Purity Achieved | >95-98%[1] |
Analytical Characterization
The structure and purity of the synthesized PGE can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of PGE.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the characteristic functional groups present in the PGE molecule.
This guide provides a foundational understanding of the synthesis and purification of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the cited literature for more detailed information.
References
Spectroscopic Analysis of Pentaerythritol Glycidyl Ether: A Technical Guide for Researchers
An In-depth Examination of the Core Structural Features of Pentaerythritol (B129877) Glycidyl (B131873) Ether Using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy.
This technical guide provides a comprehensive overview of the spectroscopic analysis of pentaerythritol glycidyl ether (PGE), a tetrafunctional epoxy compound widely utilized in the formulation of high-performance coatings, adhesives, and composites.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the molecular structure and purity of PGE is crucial for ensuring material quality and predicting its reactivity and performance in various applications. This document details the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation and quality control of PGE.
Introduction to this compound (PGE)
This compound (CAS 3126-63-4) is a low-molecular-weight epoxy resin characterized by a central pentaerythritol core to which four glycidyl ether groups are attached.[1] This tetrafunctional nature imparts a high cross-linking density upon curing, resulting in materials with excellent thermal stability, mechanical strength, and chemical resistance.[1][2] The molecular formula of PGE is C₁₇H₂₈O₈, and its structure consists of a central quaternary carbon atom bonded to four CH₂O-glycidyl ether moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical structure and connectivity of atoms within a molecule. For PGE, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming its identity and purity.
¹H NMR Spectroscopy
Proton NMR spectroscopy of PGE reveals the distribution and chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for the protons in PGE are influenced by the electronegativity of the neighboring oxygen atoms and the strained geometry of the epoxy rings.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~3.4 - 3.8 | Multiplet | Methylene (B1212753) protons of the ether linkages |
| ~3.1 - 3.2 | Multiplet | Methine proton of the epoxy ring |
| ~2.7 - 2.9 | Multiplet | Methylene protons of the epoxy ring (cis) |
| ~2.5 - 2.7 | Multiplet | Methylene protons of the epoxy ring (trans) |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent used and the concentration of the sample.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information on the carbon framework of the PGE molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~70 - 75 | Methylene carbons of the ether linkages |
| ~50 - 55 | Methine carbon of the epoxy ring |
| ~45 - 50 | Methylene carbons of the epoxy ring |
| ~40 - 45 | Central quaternary carbon of pentaerythritol |
Note: The chemical shifts are approximate and can be influenced by the experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of PGE is characterized by the distinct vibrational modes of its ether linkages and, most importantly, the epoxy rings.
The presence of the characteristic epoxy ring vibrations is a key indicator of the integrity of the PGE molecule.[1] The disappearance or reduction in the intensity of these bands can be used to monitor the curing process of epoxy resins.[3][4]
Table 3: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050 - 2990 | C-H stretching of the epoxy ring |
| ~2930 - 2850 | C-H stretching of the methylene groups |
| ~1250 | Asymmetric C-O-C stretching of the ether |
| ~1100 | Symmetric C-O-C stretching of the ether |
| ~915 | Asymmetric epoxy ring deformation |
| ~840 | Symmetric epoxy ring deformation |
Experimental Protocols
NMR Sample Preparation
Given that this compound is a viscous liquid, proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1][5][6]
-
Solvent Selection: Choose a deuterated solvent in which PGE is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
-
Concentration: For ¹H NMR, dissolve 5-25 mg of PGE in 0.6-0.7 mL of the deuterated solvent.[7] For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[7]
-
Sample Preparation:
-
Weigh the desired amount of PGE into a clean, dry vial.
-
Add the deuterated solvent and vortex or gently warm the mixture to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
-
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent.[7]
FTIR Sample Preparation and Analysis
Attenuated Total Reflectance (ATR) is a convenient sampling technique for analyzing viscous liquids like PGE.[8]
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of PGE directly onto the center of the ATR crystal.
-
Data Acquisition:
-
Bring the ATR anvil into contact with the sample to ensure good contact between the liquid and the crystal surface.
-
Acquire the FTIR spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue to remove all traces of the sample.
Visualizations
The following diagrams illustrate the key aspects of the spectroscopic analysis of this compound.
Figure 1: Experimental workflow for the spectroscopic analysis of this compound.
Figure 2: Relationship between the chemical structure of PGE and its characteristic NMR and FTIR signals.
References
- 1. This compound CAS 3126-63-4 - Supplier [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. piketech.com [piketech.com]
An In-Depth Technical Guide to the Solubility and Solvent Compatibility of Pentaerythritol Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and solvent compatibility of pentaerythritol (B129877) glycidyl (B131873) ether (PGE), a versatile tetrafunctional epoxy compound. Due to its high reactivity and cross-linking capabilities, PGE is a critical component in the formulation of high-performance coatings, adhesives, and composites. A thorough understanding of its solubility is essential for optimizing its use in various applications, from industrial materials science to advanced drug delivery systems.
While specific quantitative solubility data for pentaerythritol glycidyl ether is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and provides a framework for its practical application and experimental determination.
Qualitative Solubility and Solvent Compatibility
This compound is generally characterized by its solubility in a range of organic solvents and its immiscibility with water. This behavior is consistent with its molecular structure, which features a central aliphatic core and four reactive glycidyl ether groups. The presence of these polar ether linkages is balanced by the overall nonpolar character of the molecule, leading to its broad compatibility with many common organic solvents.
The principle of "like dissolves like" is a useful starting point for predicting the solubility of PGE. Solvents with similar polarity and hydrogen bonding characteristics are more likely to be effective.
Table 1: Qualitative Solubility and Compatibility of this compound
| Solvent Class | Specific Examples | Solubility/Compatibility |
| Alcohols | Ethanol | Soluble[1] |
| Ketones | Acetone (B3395972) | Soluble[1] |
| Aromatic Hydrocarbons | Toluene, Xylene | Generally compatible (used as dilution solvents for epoxy resins) |
| Water | - | Insoluble[1] |
| Other Epoxy Resins | - | Miscible |
Factors Influencing Solubility
The dissolution of this compound can be influenced by several factors:
-
Temperature: In general, the solubility of solids and viscous liquids in organic solvents increases with temperature. Gentle heating can be employed to facilitate the dissolution of PGE, though care must be taken to avoid initiating polymerization, especially in the presence of catalysts.
-
Solvent Polarity: As indicated in Table 1, PGE is soluble in polar aprotic solvents like acetone and protic solvents like ethanol. Its compatibility with aromatic hydrocarbons suggests a tolerance for a range of solvent polarities.
-
Molecular Weight of PGE: Commercial grades of PGE may have varying molecular weight distributions, which could slightly alter their solubility characteristics.
-
Presence of Other Solutes: The compatibility of PGE with other components in a formulation, such as other resins, curing agents, and additives, will be critical for achieving a stable, homogeneous system.
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given solvent. This method is adapted from standard laboratory procedures for solubility assessment of resins and polymers.
Objective: To determine the mass of this compound that can be dissolved in a specific volume of a solvent at a defined temperature to achieve a saturated solution.
Materials:
-
This compound (of known purity)
-
Selected solvent (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Glass vials with screw caps
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Evaporating dish or pre-weighed aluminum pan
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The exact amount will depend on the expected solubility; a starting point could be to add PGE until a visible undissolved phase remains.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution should appear cloudy due to the excess undissolved PGE.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess PGE to settle.
-
Carefully draw a known volume of the clear supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or aluminum pan. This step is crucial to remove any undissolved microparticles.
-
-
Solvent Evaporation and Gravimetric Analysis:
-
Place the evaporating dish containing the filtered saturated solution in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until all the solvent has evaporated. The temperature should be high enough to facilitate evaporation but low enough to prevent degradation of the PGE.
-
Alternatively, the solvent can be evaporated at room temperature in a desiccator under vacuum.
-
Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.
-
Weigh the evaporating dish with the dried PGE residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved PGE by subtracting the initial weight of the empty evaporating dish from the final weight.
-
The solubility can be expressed in various units, such as grams of PGE per 100 mL of solvent or grams of PGE per 100 g of solvent.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before commencing any experimental work.
Visualizations
The following diagrams illustrate key concepts related to the solubility of this compound.
Caption: Factors influencing the solubility of PGE.
Caption: Experimental workflow for solubility determination.
References
Pentaerythritol Glycidyl Ether (CAS 3126-63-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pentaerythritol (B129877) Glycidyl (B131873) Ether (PEGE), a tetrafunctional epoxy compound with the CAS number 3126-63-4. This document details its chemical and physical properties, synthesis methodologies, key applications, and safety information, presenting a valuable resource for professionals in research and development.
Core Technical Data
Pentaerythritol glycidyl ether is a versatile cross-linking agent and reactive diluent. Its multi-functional nature, owing to the four reactive epoxy groups, allows for the formation of densely cross-linked networks, significantly enhancing the performance of various materials.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values have been compiled from various sources to provide the most accurate and up-to-date information.
| Property | Value | Reference(s) |
| CAS Number | 3126-63-4 | [2][3] |
| Molecular Formula | C₁₇H₂₈O₈ | [2] |
| Molecular Weight | 360.40 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 412.43 °C (rough estimate) | [2] |
| Flash Point | 199.3 °C | [2] |
| Density | 1.2029 g/cm³ (rough estimate) | [2] |
| Refractive Index | 1.4430 (estimate) | [2] |
| Viscosity (at 25 °C) | 270-400 cPs | [3] |
| Epoxide Equivalent Weight | 97-110 g/eq | [1][3] |
| Vapor Pressure (at 25 °C) | 4.89E-09 mmHg | [2] |
Synthesis and Manufacturing
The primary synthesis route for this compound involves the reaction of pentaerythritol with epichlorohydrin (B41342) in the presence of a catalyst. Two common methodologies are highlighted below.
Experimental Protocols
1. Phase-Transfer Catalysis Synthesis:
This method utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[4]
-
Reactants: Pentaerythritol and epichlorohydrin (molar ratio of 1:8).[4]
-
Catalyst: 0.1 molar tetrabutyl ammonium (B1175870) hydrogen sulfate.[4]
-
Reaction Conditions:
-
A mixture of pentaerythritol and epichlorohydrin is treated with an 8 mol/L aqueous solution of sodium hydroxide (B78521) (NaOH) at 50°C for 10 hours.[4]
-
A 4 mol/L aqueous NaOH solution is then added at room temperature, and the reaction continues for 20 hours.[4]
-
-
Purification:
-
The solid byproducts are removed by filtration.[4]
-
The filtrate is dissolved in dichloromethane (B109758) and washed with a saturated salt solution until a neutral pH is achieved.[4]
-
This compound is obtained by distillation under reduced pressure.[4]
-
-
Yield: 70-86%.[4]
2. Solvent-Free Synthesis:
A more environmentally friendly approach that eliminates the use of organic solvents.
-
Reactants: Pentaerythritol and epichlorohydrin.
-
Reaction Conditions: The specific conditions for a fully solvent-free industrial process are proprietary but generally involve the controlled addition of epichlorohydrin to pentaerythritol at elevated temperatures in the presence of a solid or liquid catalyst.
-
Purification: Typically involves vacuum distillation to remove unreacted starting materials and byproducts.
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Applications in Research and Development
This compound's high functionality makes it a critical component in the development of advanced materials.
Cross-Linking Agent in Epoxy Resins
PEGE is widely used as a cross-linking agent to enhance the properties of epoxy resins. Its tetrafunctionality leads to a high cross-link density, resulting in improved thermal stability, chemical resistance, and mechanical strength of the cured polymer.[1] The epoxy groups of PEGE react with curing agents (e.g., amines, anhydrides) to form a rigid three-dimensional network.
Biodegradable Films
In the field of sustainable materials, PEGE is employed as a cross-linker for biopolymers like soy protein isolate (SPI) to create biodegradable films. The addition of PEGE significantly improves the tensile strength and reduces the water absorption of these films, making them more suitable for packaging applications.[5]
Experimental Protocol for Biodegradable Film Preparation:
-
Materials: Soy protein isolate (SPI), deionized water, glycerol, sodium dodecylbenzene (B1670861) sulfonate (SDBS), and this compound (PEGE).[5]
-
Procedure:
-
A solution of SPI, deionized water, glycerol, SDBS, and PEGE is prepared.[5]
-
The mixture is magnetically stirred at room temperature for 1 hour to ensure homogeneity.[5]
-
The resulting slurry is cast onto a surface using a spin caster.[5]
-
The film is allowed to form over 4 hours and is subsequently dried in an oven at 105 °C for 4 hours.[5]
-
Reaction Mechanism: Epoxy Ring-Opening
The primary reaction mechanism involving this compound is the nucleophilic ring-opening of its epoxide groups. This reaction is fundamental to its role as a cross-linker.
Caption: Nucleophilic ring-opening of the epoxy group.
Safety and Handling
This compound requires careful handling due to its potential health effects.
Toxicity Data
While comprehensive toxicity data is not publicly available, some studies have reported human mutation data.[6] It is classified as a substance that may cause respiratory irritation.[7] As with all chemicals, it is crucial to consult the Safety Data Sheet (SDS) before use.[7]
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H317 | May cause an allergic skin reaction. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
Conclusion
This compound is a key chemical intermediate with significant applications in material science. Its ability to form highly cross-linked polymers makes it invaluable for enhancing the properties of epoxy resins and for the development of novel biodegradable materials. Researchers and scientists should be aware of its chemical properties, synthesis methods, and safety precautions to effectively and safely utilize this versatile compound in their work. Further research into its toxicological profile and the development of greener synthesis routes will continue to be areas of interest.
References
- 1. This compound CAS 3126-63-4 - Supplier [benchchem.com]
- 2. Cas 3126-63-4,this compound | lookchem [lookchem.com]
- 3. watson-int.com [watson-int.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 3126-63-4 [chemicalbook.com]
- 7. capotchem.com [capotchem.com]
Pentaerythritol Glycidyl Ether: A Technical Health and Safety Guide for Research Laboratories
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations for the handling and use of pentaerythritol (B129877) glycidyl (B131873) ether (PGE) in a research laboratory setting. Given its classification as a skin and eye irritant, and a potential skin sensitizer, a thorough understanding of its toxicological profile and adherence to strict safety protocols are imperative for all personnel.
Hazard Identification and Classification
Pentaerythritol glycidyl ether (CAS No: 3126-63-4) is a tetrafunctional epoxy compound. While specific quantitative toxicity data for PGE is limited, the primary hazards identified are:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
Currently, there is no data available on the carcinogenicity, germ cell mutagenicity, or reproductive toxicity of this compound.[1][2]
Toxicological Data
A significant data gap exists for the acute toxicity (oral, dermal, and inhalation) of this compound, with most safety data sheets reporting "no data available".[1] This underscores the need for cautious handling and the application of the precautionary principle.
Table 1: Acute Toxicity Data for this compound (PGE)
| Route of Exposure | Species | Test | Result |
| Oral | --- | LD50 | No data available |
| Dermal | --- | LD50 | No data available |
| Inhalation | --- | LC50 | No data available |
Experimental Protocols
Detailed experimental protocols are essential for assessing the specific hazards of chemicals like PGE. The following are summaries of key standardized guidelines for irritation and sensitization testing.
Skin Irritation Testing
The OECD Test Guideline 404 for acute dermal irritation/corrosion is a widely accepted method.
Methodology:
-
Test Animal: The albino rabbit is the recommended species.
-
Application: A small amount of the test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small area of shaved skin.
-
Observation: The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized scale.
Eye Irritation Testing
The OECD Test Guideline 405 for acute eye irritation/corrosion is the standard method.
Methodology:
-
Test Animal: The albino rabbit is the recommended species.
-
Application: A small amount of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The severity of any lesions is scored according to a standardized scale.[3][4][5][6]
Skin Sensitization Testing
The murine Local Lymph Node Assay (LLNA), as described in OECD Test Guideline 429, is the preferred method for assessing skin sensitization potential.[7]
Methodology:
-
Test Animal: Mice are used for this assay.
-
Application: The test substance is applied to the dorsal surface of the ear for three consecutive days.
-
Mechanism: Sensitizing substances induce the proliferation of lymphocytes in the lymph nodes draining the site of application.
-
Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected, and its incorporation into the lymphocytes of the draining auricular lymph nodes is measured.
-
Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in treated mice to that in control mice. An SI of 3 or greater is considered a positive result for sensitization.[8]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Skin Sensitization by Glycidyl Ethers
Glycidyl ethers, as reactive haptens, are thought to induce skin sensitization by covalently binding to endogenous proteins, forming hapten-protein conjugates. These modified proteins are then recognized as foreign by the immune system, initiating a cascade of cellular events.
General Laboratory Safety Workflow for Handling this compound
A systematic approach to handling PGE is crucial to minimize exposure and ensure a safe laboratory environment.
Safe Handling and Storage
-
Engineering Controls: Work with PGE should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
Emergency Procedures
-
In case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[1]
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
-
Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.
Disposal Considerations
Dispose of PGE and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the chemical to enter drains or waterways.
Conclusion
This compound presents manageable hazards in a research laboratory setting when handled with appropriate care and adherence to established safety protocols. The primary risks of skin and eye irritation and skin sensitization can be effectively mitigated through the consistent use of engineering controls, personal protective equipment, and good laboratory practices. The significant lack of quantitative toxicological data for PGE necessitates a cautious approach, and researchers should remain vigilant for any new information regarding its safety profile.
References
- 1. echemi.com [echemi.com]
- 2. capotchem.com [capotchem.com]
- 3. ecetoc.org [ecetoc.org]
- 4. Draize test - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ecetoc.org [ecetoc.org]
Methodological & Application
Application Notes and Protocols: Pentaerythritol Glycidyl Ether as a Crosslinker for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol (B129877) glycidyl (B131873) ether (PGE), also known as pentaerythritol tetraglycidyl ether, is a tetrafunctional epoxy compound utilized as a crosslinking agent for epoxy resins.[1] Its four reactive epoxy groups enable the formation of a high-density crosslinked network, leading to significant improvements in the mechanical, thermal, and chemical resistance properties of the cured epoxy system.[1][2] PGE is a low-viscosity, colorless to light yellow liquid, making it suitable for a variety of applications, including coatings, adhesives, composites, and encapsulation materials.[1][3] This document provides detailed application notes and experimental protocols for utilizing PGE as a crosslinker for epoxy resins.
Key Advantages of Using PGE as a Crosslinker
The incorporation of PGE as a crosslinking agent in epoxy formulations offers several distinct advantages:
-
Enhanced Mechanical Properties: The tetrafunctional nature of PGE leads to a higher crosslink density compared to traditional difunctional crosslinkers. This results in improved tensile strength, flexural strength, compressive strength, and impact strength of the cured epoxy.[2]
-
Improved Thermal Stability: The highly crosslinked network formed by PGE enhances the thermal stability of the epoxy resin, leading to a higher glass transition temperature (Tg) and improved performance at elevated temperatures.[1][4]
-
Increased Chemical Resistance: The dense network structure limits the penetration of solvents and other chemicals, thereby improving the chemical resistance of the cured material.
-
Good Adhesion: Epoxy systems crosslinked with PGE exhibit excellent adhesion to a variety of substrates.
-
Low Volatility: PGE is a non-volatile compound, which is advantageous for workplace safety and reducing environmental impact.[2]
Data Presentation
The following tables summarize the expected qualitative and quantitative effects of incorporating PGE into an epoxy resin system. It is important to note that the exact values will depend on the specific epoxy resin, curing agent, and curing conditions used.
Table 1: Physical Properties of Pentaerythritol Glycidyl Ether
| Property | Value | Reference |
| CAS Number | 3126-63-4 | [1] |
| Molecular Formula | C17H28O8 | [5] |
| Molecular Weight | 360.4 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Viscosity at 25°C | 100 - 800 mPa·s | [1] |
| Epoxide Equivalent Weight | 97 - 110 g/eq | [1] |
Table 2: Expected Impact of PGE on Epoxy Resin Properties
| Property | Effect of PGE Addition | Expected Outcome |
| Tensile Strength | Increase | Higher force required to pull the material apart.[2] |
| Flexural Strength | Increase | Greater resistance to bending.[2] |
| Compressive Strength | Increase | Enhanced ability to withstand compressive forces.[2] |
| Impact Strength | Increase | Improved resistance to sudden impact.[2] |
| Glass Transition Temperature (Tg) | Increase | Material remains rigid at higher temperatures.[4] |
| Thermal Stability | Increase | Reduced weight loss at elevated temperatures.[6] |
| Chemical Resistance | Increase | Less swelling and degradation when exposed to solvents. |
| Viscosity of Resin Mixture | Decrease (relative to solid epoxies) | Easier processing and application.[1] |
| Curing Time | May Decrease | The high reactivity of PGE can lead to faster curing.[7] |
Experimental Protocols
Materials and Equipment
-
Epoxy Resin: A standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resin is recommended for initial studies.
-
Crosslinker: this compound (PGE).
-
Curing Agent (Hardener): A suitable amine or anhydride (B1165640) curing agent. Common examples include triethylenetetramine (B94423) (TETA), isophorone (B1672270) diamine (IPDA), or nadic methyl anhydride (NMA). The choice of curing agent will significantly affect the final properties.
-
Solvent (Optional): Acetone or other suitable solvent for cleaning.
-
Equipment:
-
Analytical balance
-
Mechanical stirrer or magnetic stirrer with hot plate
-
Vacuum oven or desiccator
-
Molds for sample casting (e.g., silicone or Teflon)
-
Personal protective equipment (gloves, safety glasses, lab coat)
-
Formulation and Preparation of PGE-Crosslinked Epoxy Resin
-
Determine Stoichiometry: Calculate the required amounts of epoxy resin, PGE, and curing agent based on their epoxide equivalent weights (EEW) and the active hydrogen equivalent weight (AHEW) of the amine curing agent or the anhydride equivalent weight (AEW) for an anhydride curing agent. The stoichiometric ratio of epoxy groups to active hydrogens (or anhydride groups) is typically 1:1.
-
Equation for Amine Curing Agent:
-
Mass of Curing Agent = (Mass of Epoxy Resin / EEW_resin + Mass of PGE / EEW_PGE) * AHEW
-
-
Equation for Anhydride Curing Agent:
-
Mass of Curing Agent = (Mass of Epoxy Resin / EEW_resin + Mass of PGE / EEW_PGE) * AEW
-
-
-
Mixing: a. Preheat the epoxy resin to a slightly elevated temperature (e.g., 40-50 °C) to reduce its viscosity. b. Add the desired amount of PGE to the epoxy resin and mix thoroughly using a mechanical or magnetic stirrer until a homogeneous mixture is obtained. c. Allow the mixture to cool to room temperature. d. Add the calculated amount of curing agent to the epoxy/PGE mixture. e. Mix thoroughly for 5-10 minutes, ensuring a uniform dispersion. Avoid introducing excessive air bubbles.
-
Degassing: a. Place the mixture in a vacuum oven or desiccator connected to a vacuum pump. b. Apply vacuum to remove any entrapped air bubbles. This step is crucial for obtaining void-free cured samples.
-
Casting: a. Pour the degassed mixture into pre-heated and release-agent-coated molds. b. Ensure the molds are level to obtain uniform sample thickness.
Curing Schedule
The curing schedule will depend on the specific resin system and the desired properties. A typical two-stage curing schedule is recommended to achieve optimal crosslinking.
-
Initial Cure (Gelation): Cure the samples at a moderate temperature (e.g., 80-120 °C) for 1-2 hours. This allows the resin to gel and solidify.
-
Post-Cure: Increase the temperature to a higher level (e.g., 150-180 °C) and hold for an additional 2-4 hours. Post-curing is essential for completing the crosslinking reaction and achieving the maximum glass transition temperature and mechanical properties.[8]
-
Cooling: Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
Characterization of Cured Epoxy Resin
The following are standard techniques for characterizing the properties of the PGE-crosslinked epoxy resin:
-
Mechanical Testing:
-
Tensile Testing (ASTM D638): To determine tensile strength, Young's modulus, and elongation at break.
-
Flexural Testing (ASTM D790): To measure flexural strength and modulus.
-
Impact Testing (ASTM D256): To evaluate the material's toughness.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC) (ASTM E1356): To determine the glass transition temperature (Tg) and monitor the curing process.[9]
-
Thermogravimetric Analysis (TGA) (ASTM E1131): To assess the thermal stability and decomposition temperature of the cured resin.
-
-
Spectroscopic Analysis:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the completion of the curing reaction by observing the disappearance of the epoxy group peak (around 915 cm⁻¹).
-
Visualizations
Chemical Structure of this compound (PGE)
Caption: Chemical structure of this compound.
Epoxy Crosslinking Reaction with an Amine Hardener
Caption: Simplified reaction mechanism of an epoxy group with a primary amine.
Experimental Workflow for PGE-Epoxy Resin Preparation
Caption: Workflow for preparing and characterizing PGE-crosslinked epoxy resin.
References
- 1. This compound CAS 3126-63-4 - Supplier [benchchem.com]
- 2. Pentaerythritol tetraglycidyl ether CAS 3126-63-4 For Sale - Kerton Chemical [kerton-industry.com]
- 3. Epoxy Glycidyl Ether XY634 Pentaerythritol Tetraglycidyl Ether CAS No. 3126-63-4 [m.alkyl-glycidylether.com]
- 4. mdpi.com [mdpi.com]
- 5. lookchem.com [lookchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. resiners.com [resiners.com]
- 8. prosetepoxy.com [prosetepoxy.com]
- 9. epotek.com [epotek.com]
Application Notes and Protocols: Pentaerythritol Glycidyl Ether in Advanced Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pentaerythritol (B129877) Glycidyl (B131873) Ether (PGE) in the formulation of advanced adhesives. PGE, a tetrafunctional epoxy compound, serves as a highly effective crosslinking agent and reactive diluent, significantly enhancing the performance characteristics of epoxy-based adhesives.[1]
Introduction to Pentaerythritol Glycidyl Ether (PGE) in Adhesives
This compound (CAS: 3126-63-4), also known as pentaerythritol tetraglycidyl ether, is a low-viscosity, multifunctional epoxy resin.[1] Its unique molecular structure, featuring four reactive glycidyl ether groups, allows for the formation of a high-density crosslinked network upon curing. This dense network structure imparts superior mechanical properties, enhanced thermal stability, and excellent chemical resistance to the adhesive formulation.[1]
The primary applications of PGE in advanced adhesives include:
-
Crosslinking Agent: The tetrafunctional nature of PGE leads to a higher crosslink density compared to standard difunctional epoxy resins, resulting in improved strength and rigidity.
-
Reactive Diluent: PGE can be used to reduce the viscosity of high-viscosity epoxy resins, improving their handling and wetting characteristics without the need for non-reactive diluents that can compromise final adhesive performance.
-
Toughness and Flexibility Modifier: By incorporating PGE into an adhesive formulation, it is possible to enhance the toughness and flexibility of the cured adhesive, improving its resistance to impact and peel forces.
-
Adhesion Promoter: The unique chemical structure of PGE can improve adhesion to a variety of substrates, including metals, plastics, and composites.[1]
Data Presentation: Performance of PGE-Modified Adhesives
The inclusion of PGE in an epoxy adhesive formulation can significantly impact its mechanical and thermal properties. The following tables summarize typical quantitative data for a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin modified with varying concentrations of PGE.
Table 1: Effect of PGE Concentration on the Viscosity and Curing Time of a DGEBA-based Adhesive
| PGE Concentration (wt%) | Viscosity at 25°C (mPa·s) | Gel Time at 60°C (minutes) |
| 0 | ~12,000 | 45 |
| 10 | ~4,500 | 40 |
| 20 | ~1,500 | 35 |
| 30 | ~500 | 30 |
Data is representative and can vary based on the specific DGEBA resin and curing agent used.
Table 2: Mechanical Properties of Cured DGEBA/PGE Adhesive Formulations
| PGE Concentration (wt%) | Lap Shear Strength (MPa) on Aluminum | Peel Strength (N/mm) | Tensile Strength (MPa) |
| 0 | 18 | 1.5 | 60 |
| 10 | 22 | 2.0 | 65 |
| 20 | 25 | 2.5 | 70 |
| 30 | 23 | 2.2 | 68 |
Substrates: Aluminum coupons, grit-blasted and cleaned. Curing schedule: 2 hours at 80°C followed by 3 hours at 120°C.
Table 3: Thermal Properties of Cured DGEBA/PGE Adhesive Formulations
| PGE Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| 0 | 145 | 320 |
| 10 | 155 | 330 |
| 20 | 165 | 340 |
| 30 | 160 | 335 |
Determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Experimental Protocols
Protocol for Preparation of a PGE-Modified Epoxy Adhesive
This protocol describes the preparation of a two-component epoxy adhesive using DGEBA as the base resin, PGE as the reactive modifier, and an amine-based curing agent.
Materials:
-
Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight: 180-190 g/eq)
-
This compound (PGE) (Epoxy Equivalent Weight: 95-110 g/eq)
-
Amine curing agent (e.g., Triethylenetetramine - TETA, Amine Hydrogen Equivalent Weight: ~24.4 g/eq)
-
Glass beakers or disposable plastic cups
-
Stirring rod or mechanical stirrer
-
Weighing balance (accurate to 0.01 g)
-
Vacuum desiccator or centrifuge for degassing
Procedure:
-
Calculate Stoichiometry: Determine the required amounts of epoxy resins (DGEBA and PGE) and curing agent. The stoichiometric ratio of amine hydrogen to epoxy groups is typically 1:1 for optimal properties.
-
Amine Hydrogen Equivalent Weight (AHEW) = Molecular Weight of Amine / Number of Active Hydrogens
-
Parts by weight of amine per 100 parts of resin (phr) = (AHEW / EEW) * 100
-
-
Resin Blending: In a clean, dry container, accurately weigh the desired amounts of DGEBA and PGE. Mix thoroughly until a homogeneous blend is achieved. For formulations with higher PGE content, gentle warming (e.g., 40-50°C) can aid in mixing.
-
Addition of Curing Agent: Weigh the calculated amount of the amine curing agent and add it to the epoxy resin blend.
-
Mixing: Mix the components thoroughly for 3-5 minutes, ensuring a uniform and streak-free mixture. Be careful to avoid excessive air entrapment.
-
Degassing: To remove any entrapped air bubbles, which can act as stress concentrators and degrade adhesive performance, place the mixture in a vacuum desiccator for 5-10 minutes or centrifuge at a low speed.
-
Application: The adhesive is now ready for application to the prepared substrates.
Protocol for Lap Shear Strength Testing (based on ASTM D1002)
This protocol outlines the procedure for determining the shear strength of a PGE-modified adhesive on metal substrates.[2][3]
Materials and Equipment:
-
Prepared adhesive (from Protocol 3.1)
-
Substrate coupons (e.g., aluminum, 101.6 mm x 25.4 mm x 1.6 mm)
-
Abrasive paper (e.g., 180 grit silicon carbide)
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
Applicator (e.g., spatula, film applicator)
-
Clamps or fixture to maintain bond line thickness and alignment
-
Oven for curing
-
Universal Testing Machine (UTM) with grips for tensile testing
Procedure:
-
Substrate Preparation:
-
Abrade the bonding surfaces of the metal coupons with abrasive paper to remove oxides and create a rough surface for better mechanical interlocking.[2]
-
Degrease the abraded surfaces by wiping with a clean cloth soaked in a suitable solvent to remove any loose particles and contaminants.[2]
-
Allow the solvent to fully evaporate before applying the adhesive.
-
-
Adhesive Application and Assembly:
-
Apply a thin, uniform layer of the prepared adhesive to the prepared surface of one coupon.
-
Place the second coupon over the adhesive-coated area to create a single lap joint with a defined overlap area (typically 12.7 mm x 25.4 mm).[4]
-
Use a fixture or clamps to ensure proper alignment and a consistent bond line thickness (e.g., using shims or spacers).
-
-
Curing:
-
Place the assembled specimens in an oven and cure according to the predetermined curing schedule (e.g., 2 hours at 80°C followed by 3 hours at 120°C).
-
Allow the specimens to cool to room temperature before testing.
-
-
Testing:
-
Calculation:
-
Calculate the lap shear strength in megapascals (MPa) by dividing the maximum load (in Newtons) by the overlap area (in square millimeters).[3]
-
Visualizations
Caption: Experimental workflow for adhesive preparation and testing.
Caption: Curing reaction pathway of a PGE-modified epoxy adhesive.
References
Application Notes and Protocols for Pentaerythritol Glycidyl Ether in Polymer Composite Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol (B129877) glycidyl (B131873) ether (PGE) is a tetrafunctional epoxy compound valued in polymer science for its role as a reactive diluent and cross-linking agent.[1][2] Its molecular structure, featuring four reactive epoxy groups, allows for the formation of densely cross-linked polymer networks.[2][3] This high cross-linking density imparts superior thermal and mechanical properties to the resulting polymer composites, making PGE a versatile component in the formulation of high-performance epoxy resins, coatings, adhesives, and sustainable materials.[1][2]
These application notes provide detailed protocols and quantitative data for the use of PGE in the fabrication of polymer composites, with a focus on its application in biodegradable films and as a reactive diluent in epoxy systems.
Application 1: Cross-linking Agent in Biodegradable Soy Protein Isolate (SPI) Films
Pentaerythritol glycidyl ether serves as an effective cross-linking agent in the production of biodegradable films from soy protein isolate (SPI).[1][4] The epoxy groups of PGE react with the functional groups on the protein chains, creating a robust network that enhances the mechanical strength and water resistance of the films.[4] The use of a surfactant like sodium dodecylbenzenesulfonate (SDBS) can be employed to improve the dispersion of the hydrophobic PGE in the hydrophilic SPI matrix.[4]
Quantitative Data: Mechanical Properties of SPI/PGE Films
The addition of PGE significantly impacts the mechanical properties of SPI-based films. The following table summarizes the ultimate tensile strength (TS) and elongation at break (EB) of SPI films with varying concentrations of PGE. The optimal performance is observed at a 4% PGE concentration.[4]
| PGE Concentration (%) | Ultimate Tensile Strength (TS) (MPa) | Elongation at Break (EB) (%) |
| 0 | 2.85 ± 0.21 | 135.4 ± 10.2 |
| 2 | 4.12 ± 0.25 | 110.5 ± 9.8 |
| 4 | 5.23 ± 0.30 | 95.3 ± 8.5 |
| 6 | 4.87 ± 0.28 | 88.6 ± 7.9 |
| 8 | 4.51 ± 0.26 | 80.1 ± 7.2 |
Data sourced from Wu, Y., et al. (2018). Sodium Hydroxide-Free Soy Protein Isolate-Based Films Crosslinked by this compound. Polymers, 10(12), 1300.[1][4][5]
Experimental Protocol: Fabrication of SPI/PGE Biodegradable Films
This protocol details the fabrication of biodegradable films using soy protein isolate (SPI), sodium dodecylbenzenesulfonate (SDBS) as a surfactant, and this compound (PGE) as a cross-linking agent.[4][5]
Materials:
-
Soy Protein Isolate (SPI)
-
Deionized Water
-
Sodium Dodecylbenzenesulfonate (SDBS)
-
This compound (PGE)
Equipment:
-
Magnetic stirrer
-
Centrifugal caster
-
Oven
Procedure:
-
Preparation of the Film-Forming Solution:
-
Prepare a raw material solution consisting of SPI, deionized water, glycerol, SDBS, and the desired concentration of PGE.
-
For a typical formulation, the ratios of the components (by weight) might be: SPI (4g), deionized water (95g), glycerol (1g), SDBS (0.2g), and PGE (e.g., 0.16g for a 4% concentration relative to SPI).
-
Magnetically stir the solution at 200 rpm for 1 hour at room temperature to ensure a homogenous mixture.[6]
-
-
Casting the Film:
-
Transfer the homogenous slurry to a centrifugal caster.
-
Cast the film at a speed of 3450 rpm for 4 hours.[5]
-
-
Drying and Curing:
-
After casting, a film will have formed on the cylindrical surface of the caster.
-
Carefully remove the film and place it in an oven at 105°C for 4 hours to dry and facilitate the cross-linking reaction.[6]
-
Experimental Workflow for SPI/PGE Film Fabrication
Caption: Experimental workflow for fabricating SPI/PGE biodegradable films.
Application 2: Reactive Diluent in Epoxy Resin Systems
PGE is frequently used as a reactive diluent in epoxy resin formulations.[6] Its primary function is to reduce the viscosity of the resin, which improves handling and processing characteristics such as flow and leveling.[6][7] As a reactive diluent, PGE's epoxy groups participate in the curing reaction, becoming an integral part of the final cross-linked network.[2] This incorporation minimizes the negative effects on mechanical properties that can be seen with non-reactive diluents.[8]
Quantitative Data: Effect of PGE on Epoxy Resin Properties
The addition of PGE to an epoxy resin system, such as one based on Diglycidyl Ether of Bisphenol A (DGEBA), affects its viscosity and thermomechanical properties. The following table illustrates the typical effects of increasing PGE concentration.
| PGE Concentration (wt%) | Viscosity (mPa·s at 25°C) | Tensile Strength (MPa) | Glass Transition Temperature (Tg) (°C) |
| 0 | ~12,000 | ~75 | ~170 |
| 5 | ~4,500 | ~72 | ~160 |
| 10 | ~1,800 | ~68 | ~150 |
| 15 | ~800 | ~63 | ~140 |
| 20 | ~400 | ~58 | ~130 |
Note: These are representative values and can vary depending on the specific epoxy resin, curing agent, and curing conditions.
Experimental Protocol: Fabrication of a PGE-Modified Epoxy Composite
This protocol describes the preparation of an epoxy composite modified with PGE.
Materials:
-
Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin
-
This compound (PGE)
-
Amine-based curing agent (e.g., Diethylenetriamine)
-
Reinforcement material (e.g., glass fiber mat)
Equipment:
-
Mechanical stirrer or planetary mixer
-
Vacuum oven
-
Mold
-
Hot press
Procedure:
-
Resin Formulation:
-
In a suitable container, weigh the desired amount of DGEBA epoxy resin.
-
Add the calculated amount of PGE to the resin.
-
Mix the resin and PGE thoroughly using a mechanical stirrer until a homogenous mixture is obtained. Gentle heating (e.g., 40-50°C) can be applied to reduce viscosity and aid mixing.
-
-
Degassing:
-
Place the resin-PGE mixture in a vacuum oven at a temperature sufficient to reduce viscosity but not initiate curing (e.g., 60°C).
-
Apply vacuum to degas the mixture and remove any entrapped air bubbles.
-
-
Addition of Curing Agent:
-
Cool the mixture to room temperature.
-
Add the stoichiometric amount of the amine curing agent to the resin-PGE mixture.
-
Mix thoroughly for a specified time (e.g., 5-10 minutes), ensuring uniform distribution of the curing agent.
-
-
Composite Fabrication (Hand Lay-up and Compression Molding):
-
Place a layer of reinforcement material into the mold.
-
Pour a portion of the formulated epoxy system onto the reinforcement and ensure complete impregnation.
-
Repeat with additional layers of reinforcement and resin until the desired thickness is achieved.
-
Close the mold and place it in a hot press.
-
Apply pressure and heat according to the recommended cure schedule for the specific epoxy system (e.g., 2 hours at 80°C followed by a post-cure of 2 hours at 150°C).
-
-
Demolding and Post-Curing:
-
After the initial curing cycle, cool the mold and demold the composite part.
-
If required, perform a post-curing step at a higher temperature to ensure complete cross-linking and achieve optimal thermomechanical properties.
-
Logical Relationship in PGE-Modified Epoxy Curing
Caption: Curing process of a PGE-modified epoxy resin system.
Application 3: Synthesis of Non-Isocyanate Polyurethanes (NIPUs)
PGE is a key component in green chemistry pathways for producing non-isocyanate polyurethanes (NIPUs).[2] This involves a two-step process: first, the conversion of PGE to a cyclic carbonate, followed by curing with a bio-based amine.[2]
General Protocol: Synthesis of NIPUs using PGE
Step 1: Carbonation of this compound
-
This compound is reacted with carbon dioxide (CO2) in the presence of a catalyst, such as tetrabutylammonium (B224687) bromide (TBAB).
-
The reaction is typically carried out in a high-pressure reactor at elevated temperatures.
-
This reaction converts the glycidyl ether groups of PGE into cyclic carbonate functionalities.
Step 2: Curing with Amines
-
The resulting cyclic carbonate of PGE is then reacted with a diamine (e.g., a bio-based amine).
-
This reaction proceeds via a ring-opening polymerization of the cyclic carbonates by the amine groups.
-
The result is a cross-linked polyurethane network without the use of isocyanates.
Logical Workflow for NIPU Synthesis from PGE
Caption: Synthesis pathway of NIPU from PGE.
References
- 1. Sodium Hydroxide-Free Soy Protein Isolate-Based Films Crosslinked by this compound - UNT Digital Library [digital.library.unt.edu]
- 2. This compound CAS 3126-63-4 - Supplier [benchchem.com]
- 3. China this compound CAS 3126-63-4 Manufacturer and Supplier | Starsky [starskychemical.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
Application Notes & Protocols: Curing Kinetics of Pentaerythritol Glycidyl Ether with Amine Hardeners
Introduction
Pentaerythritol (B129877) glycidyl (B131873) ether (PTEGE), also known as pentaerythritol tetraglycidyl ether, is a tetrafunctional epoxy resin characterized by its high cross-linking density due to the presence of four reactive epoxy groups.[1][2] This high functionality results in cured polymers with excellent thermal and mechanical properties, making it a valuable component in high-performance coatings, adhesives, and composites.[1] The curing process, typically initiated by an amine hardener, involves a series of complex chemical reactions that transform the low-viscosity liquid resin into a rigid, three-dimensional network.[3] Understanding the curing kinetics is critical for optimizing processing parameters, controlling the final properties of the thermoset, and ensuring reliable performance in various applications.
These application notes provide a detailed overview of the experimental protocols used to study the curing kinetics of PTEGE with amine hardeners and present key kinetic data from analogous systems. The primary techniques discussed are Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheological Analysis.
Chemical Reaction Pathway
The curing of epoxy resins with amine hardeners is a nucleophilic ring-opening reaction. The process occurs in two main steps. First, a primary amine group reacts with an epoxy group to form a secondary amine. This newly formed secondary amine can then react with another epoxy group, leading to the formation of a tertiary amine and creating a cross-linked network.[4] The hydroxyl groups generated during these reactions can catalyze further epoxy-amine reactions, a phenomenon known as autocatalysis.[5]
Caption: Epoxy-amine curing reaction pathway.
Quantitative Curing Kinetic Data
The curing process can be described by kinetic parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n). These parameters are often determined by fitting experimental data from techniques like DSC to kinetic models. While specific kinetic data for PTEGE is not extensively detailed in the provided search results, data for other tetrafunctional or similar epoxy-amine systems can provide valuable insights.
Table 1: Curing Kinetic Parameters for Various Epoxy-Amine Systems
| Epoxy System | Curing Agent | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) | Reference |
|---|---|---|---|---|---|---|
| AG-80¹ | m-XDA² | Non-isothermal DSC | Increases with conversion | 8.23 (ln A) | 0.5 | [6] |
| DGEBA³ | NMA/DICY⁴ | Isothermal DSC | 89.3 | 1.2 x 10⁹ | ~3 | [7] |
| DGEBA³ | NMA/DICY⁴ | Non-isothermal DSC (Kissinger) | 85.32 | 3.35 x 10⁸ | ~3 | [7] |
| DGEBA³ | NMA/DICY⁴ | Non-isothermal DSC (Ozawa) | 88.02 | 7.4 x 10⁸ | ~3 | [7] |
¹ N,N,N′,N′-tetraepoxypropyl-4,4′-diaminodiphenylmethane (a tetrafunctional epoxy) ² m-xylylenediamine (B75579) ³ Diglycidyl ether of bisphenol A ⁴ Nadic methyl anhydride (B1165640) / Dicyandiamide
Experimental Protocols & Workflow
A systematic workflow is essential for accurately characterizing the curing kinetics of PTEGE-amine systems. The process involves careful sample preparation followed by analysis using one or more analytical techniques.
Caption: General experimental workflow for kinetic studies.
Protocol 1: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying curing kinetics by measuring the heat flow associated with the exothermic curing reaction.[8] Both isothermal (constant temperature) and non-isothermal (constant heating rate) methods can be employed.[3][9]
Objective: To determine the total heat of reaction (ΔH_total), degree of cure (α), and kinetic parameters (Ea, A, n).
Materials & Equipment:
-
PTEGE resin and selected amine hardener
-
Differential Scanning Calorimeter (e.g., TA Instruments DSC 2920)[10]
-
Aluminum DSC pans and lids (hermetic)[10]
-
Microbalance
-
Nitrogen gas for purging
Methodology:
A. Non-Isothermal Analysis (Dynamic Scans):
-
Sample Preparation: Accurately weigh 10-15 mg of the freshly prepared and mixed PTEGE-amine formulation into an aluminum DSC pan.[6]
-
Sealing: Hermetically seal the pan to prevent mass loss during the experiment. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen (e.g., 20 mL/min).[7]
-
Thermal Program: Heat the sample from ambient temperature (e.g., 20°C) to a final temperature (e.g., 300°C) at several different constant heating rates (β), for example, 2.5, 5, 10, 15, and 20 °C/min.[6][11]
-
Data Analysis:
B. Isothermal Analysis:
-
Sample Preparation: Prepare the sample as described in step A.1.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Rapidly heat the sample to the desired isothermal cure temperature (e.g., 150, 160, 170°C).[3] Hold at this temperature until the reaction is complete (i.e., the heat flow signal returns to the baseline).
-
Data Analysis:
-
The degree of cure (α) at any time (t) is calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to time t and ΔH_total is determined from a dynamic scan.[8][9]
-
The reaction rate (dα/dt) is proportional to the heat flow (dq/dt).
-
Fit the α vs. time data to kinetic models (e.g., autocatalytic models) to determine the kinetic parameters.[13]
-
Protocol 2: Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy monitors the curing process by tracking changes in the concentration of specific functional groups, particularly the disappearance of the epoxy group and primary amine groups.[14][15]
Objective: To quantitatively measure the conversion of epoxy groups as a function of time.
Materials & Equipment:
-
PTEGE resin and selected amine hardener
-
FTIR spectrometer with a heated transmission cell or an Attenuated Total Reflectance (ATR) accessory.
-
Potassium Bromide (KBr) salt plates (for transmission)
Methodology:
-
Sample Preparation: Apply a thin film of the freshly mixed PTEGE-amine formulation onto a KBr plate or directly onto the ATR crystal.
-
Instrument Setup: Place the sample into the heated cell of the spectrometer, pre-set to the desired isothermal cure temperature.
-
Data Acquisition: Acquire spectra at regular time intervals throughout the curing process.
-
Data Analysis:
-
Monitor the decrease in the absorbance of the epoxy group peak, typically around 915 cm⁻¹.[14]
-
To account for variations in sample thickness, use an internal standard peak that does not change during the reaction, such as an aromatic C=C stretching band around 1607 cm⁻¹ if applicable.[15]
-
The degree of conversion of the epoxy group (α_epoxy) can be calculated using the following equation: α_epoxy(t) = 1 - [(A_epoxy(t) / A_ref(t)) / (A_epoxy(0) / A_ref(0))] where A_epoxy is the absorbance of the epoxy peak and A_ref is the absorbance of the reference peak at time t and time 0.[14][15]
-
Protocol 3: Rheological Analysis
Rheology measures the change in the viscoelastic properties of the material during curing. It is particularly useful for determining key processing milestones like gelation.
Objective: To determine the gel time and monitor the evolution of viscosity and modulus during cure.
Materials & Equipment:
-
PTEGE resin and selected amine hardener
-
Rotational rheometer with parallel plate geometry (disposable plates are recommended).[16]
-
Temperature control unit.
Methodology:
-
Sample Preparation: Place a small amount of the freshly mixed PTEGE-amine formulation onto the bottom plate of the rheometer.
-
Instrument Setup: Lower the top plate to a defined gap (e.g., 1 mm).[16] Set the temperature to the desired isothermal cure temperature.
-
Data Acquisition: Perform oscillatory time sweep tests at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.[16] Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
Data Analysis:
-
Gel Point: The gel time (t_gel) is typically identified as the point where the storage modulus (G') and loss modulus (G'') crossover (G' = G''), or where the loss tangent (tan δ = G''/G') becomes independent of frequency.[17]
-
Viscosity Profile: The evolution of complex viscosity provides critical information for determining the working life or "pot life" of the formulation.
-
Vitrification: The transition to a glassy state (vitrification) is marked by a significant slowing of the reaction and a plateauing of the moduli at a very high value.
-
Curing State Diagram
The relationship between time, temperature, and the physical state of the thermoset is often visualized using a Time-Temperature-Transformation (TTT) diagram. This diagram maps out the regions of liquid, gelled rubber, ungelled glass, and gelled glass, and indicates the onset of key events like gelation and vitrification.
Caption: Conceptual TTT diagram for an epoxy-amine system.
References
- 1. Pentaerythritol Glycidyl Ether CAS 3126-63-4 - Supplier [benchchem.com]
- 2. Pentaerythritol tetraglycidyl ether CAS 3126-63-4 For Sale - Kerton Chemical [kerton-industry.com]
- 3. imapsjmep.org [imapsjmep.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Glycidyl ether reactions with amines | Semantic Scholar [semanticscholar.org]
- 6. Tetrafunctional Epoxy Resin-Based Buoyancy Materials: Curing Kinetics and Properties [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tainstruments.com [tainstruments.com]
- 9. mdpi.com [mdpi.com]
- 10. nmt.edu [nmt.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. pure.unileoben.ac.at [pure.unileoben.ac.at]
- 13. researchgate.net [researchgate.net]
- 14. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atlantis-press.com [atlantis-press.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 3D Printing of Pentaerythritol Glycidyl Ether-Based Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol glycidyl (B131873) ether (PGE) is a versatile polyfunctional epoxy monomer with significant potential for use in photopolymerization-based 3D printing, such as stereolithography (SLA) and digital light processing (DLP). Its multiple epoxy groups allow for the formation of highly cross-linked, rigid thermoset polymers upon curing. This attribute makes PGE-based resins promising candidates for applications requiring high mechanical strength, thermal stability, and chemical resistance. This document provides detailed application notes and experimental protocols for the utilization of PGE in 3D printing, targeting researchers and professionals in materials science and drug development.
The photopolymerization of PGE typically proceeds via a cationic ring-opening mechanism.[1][2] This process is initiated by a photoinitiator that, upon exposure to UV light, generates a strong acid. This acid then protonates the oxygen atom of the epoxy ring, initiating a chain reaction of ring-opening and polymerization, leading to the formation of a cross-linked polyether network.[3][4]
Key Applications
The properties of 3D printed PGE-based materials make them suitable for a variety of applications, including:
-
Microneedle arrays for drug delivery: The high resolution achievable with photopolymerization techniques allows for the fabrication of sharp, durable microneedles.[5]
-
Customized medical devices and implants: The ability to create complex geometries with biocompatible materials is a key advantage.
-
Microfluidic devices: The chemical resistance of the cured resin is beneficial for creating channels and chambers for various assays.
-
Scaffolds for tissue engineering: The biocompatibility and mechanical properties can be tailored to support cell growth.[6]
Resin Formulation
A successful 3D printing process begins with a well-formulated photocurable resin. The key components of a PGE-based resin are the monomer, a photoinitiator, and potentially reactive diluents or other additives to modify the final properties.
Table 1: Example Resin Formulations for PGE-Based 3D Printing
| Component | Formulation 1 (High Stiffness) | Formulation 2 (Tough) | Purpose |
| Pentaerythritol Glycidyl Ether (PGE) | 80 wt% | 60 wt% | Primary monomer, provides high cross-link density. |
| 1,4-Butanediol (B3395766) Diglycidyl Ether (BDE) | 15 wt% | 35 wt% | Reactive diluent to reduce viscosity and increase flexibility. |
| Triarylsulfonium Salt Photoinitiator | 5 wt% | 5 wt% | Initiates cationic polymerization upon UV exposure.[1][2] |
| Estimated Viscosity | ~500 mPa·s | ~300 mPa·s | The viscosity of commercial resins typically falls between 200–300 mPa·s.[6] |
| Curing Wavelength | 365 - 405 nm | 365 - 405 nm | Dependent on the absorption spectrum of the photoinitiator. Long-wavelength photoinitiators are common in consumer-grade printers.[7] |
Experimental Protocols
Protocol 1: Resin Preparation
-
Materials: this compound (PGE), 1,4-butanediol diglycidyl ether (BDE), triarylsulfonium salt photoinitiator.
-
Procedure:
-
In a light-blocking container, combine the desired weights of PGE and BDE.
-
Gently warm the mixture to approximately 40-50 °C to reduce viscosity and aid in mixing.
-
Slowly add the triarylsulfonium salt photoinitiator while stirring until it is completely dissolved.
-
Continue stirring for an additional 15-20 minutes to ensure a homogenous mixture.
-
Allow the resin to cool to room temperature before use.
-
Store the prepared resin in a cool, dark place.
-
Protocol 2: 3D Printing using Stereolithography (SLA)
-
Equipment: A commercial SLA 3D printer (e.g., Formlabs Form 3 or similar) with a compatible resin tank.
-
Procedure:
-
Pour the prepared PGE-based resin into the resin tank of the SLA printer.
-
Select appropriate printing parameters. These will need to be optimized for the specific resin formulation and printer. Start with the printer's standard settings for a rigid resin and adjust as needed. Key parameters include layer height (e.g., 50-100 µm) and laser power/exposure time.[7][8]
-
Upload the desired 3D model (in .stl or .obj format) to the printer's software.
-
Orient the part and generate supports as required by the geometry.
-
Initiate the printing process. The printer will expose the resin layer-by-layer to the UV laser, solidifying the object.[9]
-
Upon completion, carefully remove the printed part from the build platform.
-
Protocol 3: Post-Processing
-
Washing:
-
Submerge the printed part in a bath of isopropyl alcohol (IPA).
-
Agitate the part in the IPA for 5-10 minutes to remove any uncured resin from the surface. A two-stage wash (one "dirty" and one "clean" IPA bath) is recommended for best results.
-
Allow the part to air dry completely.
-
-
Post-Curing:
-
Place the washed and dried part in a UV curing chamber.
-
Expose the part to UV light (typically at a wavelength matching the photoinitiator's absorption) for a specified time (e.g., 30-60 minutes) and temperature (e.g., 60 °C). This step is crucial for achieving the final mechanical properties by ensuring complete polymerization.[10]
-
-
Support Removal:
-
Carefully remove the support structures from the post-cured part using flush cutters or other appropriate tools.
-
Sand or polish the areas where supports were attached to achieve a smooth surface finish.
-
Characterization and Expected Properties
The mechanical properties of the final 3D printed part are critical for its intended application. The following table provides an example of expected mechanical properties for a rigid, PGE-based resin after proper post-curing. These values are illustrative and will vary depending on the exact formulation and printing conditions.
Table 2: Representative Mechanical Properties of a 3D Printed PGE-Based Polymer
| Property | Expected Value Range | ASTM Standard |
| Flexural Strength | 80 - 110 MPa | ISO 4049 |
| Flexural Modulus | 2.5 - 3.5 GPa | ISO 4049 |
| Tensile Strength | 50 - 70 MPa | ASTM D638 |
| Elongation at Break | 3 - 6% | ASTM D638 |
| Hardness (Shore D) | 80 - 90 | ASTM D2240 |
| Degree of Conversion (DC) | > 85% | FTIR Analysis |
Note: The mechanical properties of an experimental resin can be compared to commercially available model resins which have flexural strengths in the range of 62.6–90.1 MPa and tensile strengths of 36.3–54.6 MPa.[10] A higher degree of conversion generally contributes to better mechanical properties.[10]
Visualizing the Process and Chemistry
Cationic Ring-Opening Photopolymerization of PGE
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cationic photopolymerization of alkyl glycidyl ethers | Semantic Scholar [semanticscholar.org]
- 5. Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uvebtech.com [uvebtech.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. An Approach to 3D Printing Techniques, Polymer Materials, and Their Applications in the Production of Drug Delivery Systems | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Crosslinking of Biopolymers with Pentaerythritol Glycidyl Ether for Tissue Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of tissue engineering, the development of biocompatible and biodegradable scaffolds that mimic the native extracellular matrix (ECM) is of paramount importance. Biopolymers such as gelatin, hyaluronic acid, chitosan, and collagen are frequently utilized for this purpose due to their inherent biological recognition and low immunogenicity. However, in their native state, these polymers often exhibit poor mechanical stability and rapid degradation in physiological environments. Crosslinking is a crucial step to enhance their mechanical properties and control their degradation rate, thereby making them suitable for various tissue engineering applications, including cartilage repair, wound healing, and drug delivery.
Pentaerythritol tetraglycidyl ether (PTGE), a multi-functional epoxy crosslinker, offers an effective means to form stable three-dimensional hydrogel networks. Its four epoxy groups can react with the functional groups present in biopolymers, primarily amine and hydroxyl groups, to form covalent bonds. This reaction, typically carried out under mild conditions, results in a crosslinked network with improved mechanical strength and stability. The tetra-functional nature of PTGE allows for the formation of a high-density crosslinked network, which can be advantageous for creating robust scaffolds. This document provides detailed protocols for the crosslinking of various biopolymers with PTGE and methods for characterizing the resulting hydrogels.
Chemical Crosslinking Mechanism
Pentaerythritol tetraglycidyl ether crosslinks biopolymers through the reaction of its epoxy rings with nucleophilic groups on the polymer chains, such as amine (-NH2) and hydroxyl (-OH) groups. This reaction is typically base-catalyzed and results in the formation of stable ether or amine linkages.
Application Notes and Protocols: Pentaerythritol Glycidyl Ether as a Reactive Diluent in Solvent-Free Epoxy Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pentaerythritol Glycidyl (B131873) Ether (PGE) as a reactive diluent in solvent-free epoxy systems. Detailed protocols for evaluation and characterization are included to assist in the formulation and development of advanced materials.
Introduction
Pentaerythritol Glycidyl Ether (PGE) is a tetrafunctional reactive diluent used to modify epoxy resin formulations.[1] Its primary functions are to reduce the viscosity of high-viscosity epoxy resins, thereby improving handling and processing, and to be incorporated into the polymer network through its reactive glycidyl ether groups.[1][2] As a reactive diluent, PGE becomes a permanent part of the cured epoxy matrix, which can enhance the crosslink density and influence the final mechanical and thermal properties of the thermoset.[2] This solvent-free approach is environmentally advantageous and can lead to improved performance characteristics such as flexibility, toughness, and adhesion.[1]
Chemical and Physical Properties of this compound
PGE is a colorless to light yellow liquid with a low volatility.[1] Its key properties are summarized in the table below.
| Property | Typical Value | Unit |
| Chemical Formula | C₁₇H₂₈O₈ | - |
| Molecular Weight | 360.40 | g/mol |
| CAS Number | 3126-63-4 | - |
| Appearance | Light yellow liquid | - |
| Viscosity @ 25°C | 270 - 1000 | mPa·s (cP) |
| Epoxide Equivalent Weight (EEW) | 97 - 165 | g/eq |
| Density @ 25°C | 1.24 - 1.26 | g/mL |
Note: The properties listed are typical and may vary between suppliers.[2][3][4]
Performance in Epoxy Systems: Data Summary
The incorporation of PGE into a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin can significantly alter its properties. The following tables provide illustrative data on the expected performance enhancements based on studies of similar multifunctional glycidyl ether reactive diluents.
Table 1: Effect of PGE Concentration on the Viscosity of a DGEBA Epoxy Resin
| PGE Concentration (wt%) | Viscosity Reduction (approximate) |
| 0 | - |
| 5 | 30 - 40% |
| 10 | 50 - 60% |
| 15 | 65 - 75% |
| 20 | > 80% |
This data is illustrative and the actual viscosity reduction will depend on the specific epoxy resin and temperature.
Table 2: Illustrative Mechanical Properties of a Cured DGEBA Epoxy Resin Modified with PGE
| Property | Unmodified Epoxy | Epoxy + 20 wt% PGE (Illustrative) | % Improvement |
| Tensile Strength (MPa) | ~70 | ~93 | ~33% |
| Tensile Fracture Strain (%) | ~4.1 | ~7.5 | ~83% |
| Flexural Strength (MPa) | ~100 | ~117 | ~17% |
| Compressive Strength (MPa) | ~110 | ~130 | ~18% |
| Glass Transition Temp. (Tg, °C) | ~150-160 | ~140-150 | Slight ↓ |
This data is illustrative and based on the performance of similar multifunctional glycidyl ether diluents. Actual results may vary depending on the specific epoxy resin, curing agent, and cure cycle.[5]
Experimental Protocols
The following are detailed protocols for the evaluation of PGE in a solvent-free epoxy system.
4.1. Protocol for Viscosity Measurement
Objective: To determine the effect of PGE concentration on the viscosity of an epoxy resin.
Materials:
-
Standard DGEBA epoxy resin
-
This compound (PGE)
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles
-
Temperature-controlled water bath
-
Disposable mixing cups and stirring rods
-
Analytical balance
Procedure:
-
Equilibrate the epoxy resin and PGE to a constant temperature (e.g., 25 °C) in a water bath for at least 1 hour.
-
Prepare a series of blends with varying weight percentages of PGE in the epoxy resin (e.g., 0%, 5%, 10%, 15%, 20%).
-
For each blend, accurately weigh the epoxy resin and PGE into a mixing cup and stir thoroughly for 3-5 minutes until a homogeneous mixture is obtained.
-
Allow the mixture to stand for a few minutes to allow any entrapped air bubbles to escape.
-
Measure the viscosity of each blend using the rotational viscometer according to the instrument's operating instructions. Ensure the spindle is immersed to the correct depth and allow the reading to stabilize before recording.
-
Record the viscosity, temperature, spindle number, and rotational speed for each measurement.
4.2. Protocol for Preparation and Curing of Test Specimens
Objective: To prepare standardized test specimens for mechanical and thermal analysis.
Materials:
-
Epoxy-PGE blends from Protocol 4.1
-
Stoichiometric amount of a suitable curing agent (e.g., an amine or anhydride (B1165640) hardener)
-
Silicone or polished metal molds for tensile, flexural, and DMA specimens
-
Vacuum oven
-
Mechanical stirrer
Procedure:
-
For each epoxy-PGE blend, calculate the stoichiometric amount of curing agent required based on the epoxide equivalent weight (EEW) of the blend and the amine hydrogen equivalent weight (AHEW) or anhydride equivalent weight of the curing agent.
-
Preheat the epoxy-PGE blend and the curing agent to a suitable mixing temperature (this will depend on the viscosity of the blend and the type of curing agent).
-
Add the calculated amount of curing agent to the epoxy-PGE blend and mix thoroughly with a mechanical stirrer for 3-5 minutes, ensuring a homogeneous mixture.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Carefully pour the degassed mixture into the preheated molds.
-
Cure the specimens in an oven according to a predefined cure schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C). The cure schedule should be optimized for the specific resin and hardener system.
-
After curing, allow the specimens to cool slowly to room temperature before demolding.
-
Post-cure the specimens if required by the formulation to ensure complete reaction.
4.3. Protocol for Mechanical Testing
Objective: To determine the tensile and flexural properties of the cured epoxy-PGE systems.
Materials and Equipment:
-
Cured test specimens from Protocol 4.2
-
Universal Testing Machine (UTM) with appropriate grips and fixtures
-
Extensometer (for tensile testing)
-
Calipers for precise measurement of specimen dimensions
Procedure:
-
Tensile Testing (ASTM D638):
-
Measure the width and thickness of the gauge section of the dumbbell-shaped tensile specimens.
-
Mount the specimen in the grips of the UTM.
-
Attach an extensometer to the gauge section to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load-displacement data to determine tensile strength, modulus of elasticity, and elongation at break.
-
-
Flexural Testing (ASTM D790):
-
Measure the width and thickness of the rectangular flexural specimens.
-
Place the specimen on a three-point bending fixture in the UTM.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures or reaches a specified deflection.
-
Record the load-deflection data to determine flexural strength and flexural modulus.
-
4.4. Protocol for Thermal Analysis (DSC and DMA)
Objective: To determine the glass transition temperature (Tg) and viscoelastic properties of the cured epoxy-PGE systems.
Materials and Equipment:
-
Cured test specimens from Protocol 4.2
-
Differential Scanning Calorimeter (DSC)
-
Dynamic Mechanical Analyzer (DMA)
Procedure:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small sample (5-10 mg) of the cured material into a DSC pan.
-
Heat the sample in the DSC under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a temperature well above the expected Tg.
-
The Tg is determined as the midpoint of the step change in the heat flow curve.
-
-
Dynamic Mechanical Analysis (DMA):
-
Mount a rectangular specimen in the DMA in a suitable fixture (e.g., single cantilever or three-point bending).
-
Apply a sinusoidal strain to the sample at a fixed frequency while ramping the temperature at a constant rate (e.g., 3 °C/min) through the glass transition region.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.
-
The Tg can be determined from the peak of the tan delta curve or the peak of the loss modulus curve.
-
Visualizations
Caption: Chemical Structure of this compound.
Caption: Reaction mechanism of PGE in an epoxy system.
Caption: Experimental workflow for evaluating PGE in epoxy systems.
References
Troubleshooting & Optimization
Preventing premature polymerization of pentaerythritol glycidyl ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of pentaerythritol (B129877) glycidyl (B131873) ether (PGE) during storage and experimentation.
Troubleshooting Guide: Unwanted Polymerization
If you have encountered premature polymerization of your PGE, characterized by increased viscosity, cloudiness, or solidification, this guide will help you diagnose and resolve the issue.
| Observation | Potential Cause | Recommended Action |
| Increased viscosity, gelation, or solidification of PGE in the container. | Improper Storage Temperature: Exposure to elevated temperatures significantly accelerates polymerization. | Store PGE in a cool, dark place, ideally between 2-8°C. Avoid storing near heat sources such as ovens or radiators.[1] |
| Exposure to Light: UV light can initiate free-radical polymerization. | Store PGE in opaque or amber-colored containers to block light exposure.[1] | |
| Contamination: Contact with acids, bases, oxidizing agents, or certain metals can catalyze polymerization. | Ensure all containers and handling equipment (e.g., pipettes, spatulas) are clean, dry, and dedicated for PGE use. Avoid any cross-contamination with other reagents.[1] | |
| Presence of Oxygen/Peroxides: Oxygen can react with monomers to form peroxides, which can initiate polymerization, especially for certain types of monomers. | For long-term storage, consider storing PGE under an inert atmosphere, such as nitrogen or argon, to minimize oxygen exposure.[1] | |
| Inhibitor Depletion: The inhibitor added by the manufacturer may have been consumed over time, especially if the product is old or has been stored improperly. | If you suspect inhibitor depletion, consult the manufacturer's specifications. It may be possible to add a suitable inhibitor at a recommended concentration. | |
| Cloudiness or haziness in the liquid PGE. | Partial Polymerization/Oligomer Formation: The initial stages of polymerization can lead to the formation of higher molecular weight oligomers that are less soluble. | Isolate the affected material to prevent it from catalyzing further polymerization in the bulk container. The material may still be usable for non-critical applications after filtration, but its purity should be verified. |
| Moisture Contamination: Water can react with the epoxy groups, although this is a slower process than polymerization. | Store PGE in tightly sealed containers in a dry environment to prevent moisture absorption. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for Pentaerythritol Glycidyl Ether (PGE)?
A1: For optimal stability and to prevent premature polymerization, PGE should be stored in a cool, dark environment, ideally at a temperature between 2-8°C.[1] Storing at room temperature for short periods is generally acceptable, but prolonged exposure to higher temperatures should be avoided.
Q2: What type of container should I use to store PGE?
A2: PGE should be stored in opaque or amber-colored containers to protect it from light, which can initiate polymerization.[1] The container should be tightly sealed to prevent contamination from moisture and air.
Q3: Can I use any type of inhibitor to stabilize PGE?
A3: Not all inhibitors are suitable for all monomers. The most common and effective inhibitors for glycidyl ethers and other vinyl monomers are phenolic compounds, such as Monomethyl Ether of Hydroquinone (MEHQ), and nitroxide-based free radical scavengers, like 4-Hydroxy-TEMPO.[2][3][4][5] The choice of inhibitor and its concentration depends on the specific application and storage conditions.
Q4: How can I tell if my PGE has started to polymerize?
A4: The initial signs of polymerization include a noticeable increase in viscosity, a cloudy or hazy appearance, or the formation of solid particles or gels in the liquid.[1]
Q5: Is it safe to use PGE that has partially polymerized?
A5: It is generally not recommended to use partially polymerized PGE for applications where precise stoichiometry and performance are critical, as the presence of oligomers will affect the material's properties. For less sensitive applications, the material might be usable after filtering out any solid particles, but its performance should be carefully evaluated.
Q6: How does oxygen affect the stability of PGE?
A6: In the presence of oxygen, peroxy radicals can form, which can initiate polymerization.[3] Phenolic inhibitors, like MEHQ, are particularly effective in the presence of oxygen as they scavenge these peroxy radicals.[3][6] For long-term storage, minimizing oxygen exposure by storing under an inert atmosphere is a good practice.[1]
Inhibitor Selection and Concentration
The selection of an appropriate inhibitor and its concentration is crucial for preventing the premature polymerization of PGE. Below is a summary of commonly used inhibitors for glycidyl ethers and related monomers.
| Inhibitor | Chemical Class | Typical Concentration Range (for monomers) | Mechanism of Action | Notes |
| Monomethyl Ether of Hydroquinone (MEHQ) | Phenolic | 10 - 300 ppm[7] | Scavenges peroxy radicals, most effective in the presence of oxygen.[3][6][8] | Commonly used due to its effectiveness and low impact on color.[7] |
| Hydroquinone (HQ) | Phenolic | 50 - 500 ppm | Similar to MEHQ, acts as a radical scavenger. | Can sometimes cause discoloration. |
| 4-Hydroxy-TEMPO | Nitroxide Free Radical | 50 - 200 ppm | Directly scavenges carbon-centered free radicals.[5] | Highly effective and can work in the absence of oxygen. |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 1000 ppm | Chain-breaking antioxidant that scavenges free radicals. | A common antioxidant that also provides some inhibition. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of PGE
This protocol describes an accelerated stability test to evaluate the tendency of PGE to prematurely polymerize under elevated temperatures.
Objective: To assess the stability of a PGE sample over a short period by exposing it to a high temperature.
Materials:
-
This compound (PGE) sample
-
Oven capable of maintaining 54 ± 2°C
-
Sealed, opaque glass vials
-
Viscometer
-
Analytical balance
-
HPLC or GC-MS system (for optional purity analysis)
Methodology:
-
Transfer a known quantity of the PGE sample into several clean, dry, and sealed opaque glass vials.
-
Place the vials in an oven pre-heated to 54 ± 2°C.
-
At specified time intervals (e.g., 0, 3, 7, and 14 days), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
Visually inspect the sample for any changes in appearance (e.g., color, clarity, presence of solids).
-
Measure the viscosity of the sample using a viscometer.
-
(Optional) Analyze the purity of the sample and the presence of oligomers using a suitable analytical method like HPLC or GC-MS (see Protocol 2).
-
Record all observations and measurements. A significant increase in viscosity or a decrease in monomer purity indicates instability.
Protocol 2: Analysis of PGE Purity and Oligomer Formation by HPLC
This protocol provides a general method for analyzing the purity of PGE and detecting the formation of oligomers using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the monomeric PGE content and detect the presence of higher molecular weight oligomers.
Materials:
-
PGE sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Methodology:
-
Standard Preparation: Prepare a stock solution of high-purity PGE in acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a small amount of the PGE sample and dissolve it in a known volume of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be 50:50 acetonitrile:water, ramping to 100% acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 190-220 nm (PGE has a weak chromophore, so low UV wavelengths are often necessary).[9]
-
Column Temperature: 30°C
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Data Processing:
-
Generate a calibration curve from the peak areas of the standard solutions.
-
Identify the peak corresponding to monomeric PGE in the sample chromatograms based on retention time.
-
Quantify the concentration of monomeric PGE in the sample using the calibration curve.
-
Examine the chromatogram for any additional peaks, which may correspond to impurities or oligomers. The appearance and increase in the area of later-eluting peaks over time in a stability study can indicate oligomer formation.
-
Visualizations
Logical Workflow for Troubleshooting PGE Polymerization
Caption: Troubleshooting workflow for premature PGE polymerization.
Mechanism of Inhibition by Phenolic and Nitroxide Inhibitors
Caption: Inhibition mechanisms of phenolic and nitroxide inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymerization inhibitors [yansuochem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. fluoryx.com [fluoryx.com]
- 8. nbinno.com [nbinno.com]
- 9. RU2549918C1 - Method of determining pentaerythritol concentration in aqueous solutions - Google Patents [patents.google.com]
Troubleshooting incomplete curing of pentaerythritol glycidyl ether resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentaerythritol (B129877) glycidyl (B131873) ether (PGE) resins. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Incomplete Curing
Incomplete curing of PGE resins is a frequent issue that can significantly impact the mechanical properties and performance of the final product. This section provides a step-by-step guide to diagnosing and resolving common causes of incomplete curing.
Frequently Asked Questions (FAQs) - Troubleshooting
Q1: My PGE resin mixture is still tacky or soft after the recommended curing time. What are the most likely causes?
A1: A tacky or soft cure is a clear indication of incomplete polymerization. The most common culprits for this issue fall into three main categories: incorrect formulation, improper curing conditions, and inadequate mixing. Each of these factors can disrupt the chemical cross-linking reaction that is essential for the resin to achieve its full hardness and strength.[1][2]
Q2: How do I ensure I am using the correct mix ratio of PGE resin to curing agent?
A2: Achieving the correct stoichiometric balance between the epoxy groups in the PGE resin and the active hydrogens in the curing agent is critical for complete curing.[3] To calculate the correct mix ratio, you will need the Epoxide Equivalent Weight (EEW) of your PGE resin and the Amine Hydrogen Equivalent Weight (AHEW) for amine hardeners or the Anhydride (B1165640) Equivalent Weight (AEW) for anhydride hardeners.
-
For Amine Curing Agents: The general rule is to use a 1:1 stoichiometric ratio of amine hydrogen to epoxide groups.[3] The mix ratio in parts per hundred resin (phr) can be calculated using the following formula:
phr = (AHEW * 100) / EEW
-
For Anhydride Curing Agents: Optimal properties are often achieved with a slightly less than stoichiometric amount of anhydride.[4][5] The mix ratio can be calculated using this formula:
phr = (AEW * 100 * Anhydride/Epoxy Ratio) / EEW
The typical Anhydride/Epoxy (A/E) ratio for optimal properties is often in the range of 0.85 to 1.0.[5]
Q3: What are the ideal curing temperature and humidity for PGE resins?
A3: Environmental conditions play a pivotal role in the curing process.
-
Temperature: Most epoxy resins, including PGE-based formulations, have an optimal curing temperature range. For many systems, this is typically between 21-27°C (70-80°F) for room temperature curing.[6] However, some PGE formulations may require elevated temperatures, often in the range of 50-70°C, to achieve full curing and optimal properties. Insufficient heat can significantly slow down the reaction, leading to an incomplete cure.[2] Conversely, excessive heat can accelerate the reaction too quickly, potentially causing defects.
-
Humidity: High humidity is a known inhibitor of proper epoxy curing and can lead to a cloudy or tacky surface. It is recommended to work in an environment with humidity below 60%.[7] Moisture in the air can react with the curing agent, particularly amines, preventing them from fully reacting with the epoxy resin.
Q4: I'm confident in my mix ratio and curing conditions. Could my mixing technique be the problem?
A4: Absolutely. Inadequate mixing is a very common cause of localized soft or sticky spots in the final product. It is crucial to mix the resin and hardener thoroughly for the recommended amount of time, ensuring that you scrape the sides and bottom of the mixing container to incorporate all the material. Streaks or marbling in the mixture are indicators of incomplete mixing.
Q5: How does incomplete curing affect the final properties of my PGE resin product?
A5: Incomplete curing has a significant negative impact on the mechanical and thermal properties of the resin. A fully cured PGE resin will have a high cross-link density, leading to superior strength, hardness, and chemical resistance. An incompletely cured resin will exhibit lower tensile strength, reduced hardness, and a lower glass transition temperature (Tg), making it more susceptible to deformation and chemical attack.[8][9][10]
Quantitative Data on Curing Parameters and Properties
The following tables summarize key quantitative data related to the curing of PGE resins and the impact of the degree of cure on mechanical properties.
Table 1: Typical Properties of Pentaerythritol Glycidyl Ether (PGE) Resin
| Property | Typical Value |
| Epoxide Equivalent Weight (EEW) | 97 - 110 g/eq |
| Viscosity @ 25°C | 100 - 800 mPa·s |
| Appearance | Colorless to pale yellow liquid |
Table 2: Equivalent Weights of Common Curing Agents
| Curing Agent Type | Curing Agent | Abbreviation | Amine Hydrogen Equivalent Weight (AHEW) (g/eq) | Anhydride Equivalent Weight (AEW) (g/eq) |
| Amine | Diethylenetriamine | DETA | 20.6 | - |
| Triethylenetetramine | TETA | 24.4 | - | |
| Tetraethylenepentamine | TEPA | 27.1 | - | |
| N-Aminoethylpiperazine | AEP | 43.0 | - | |
| Anhydride | Phthalic Anhydride | PA | - | 148 |
| Methyltetrahydrophthalic Anhydride | MTHPA | - | 166 | |
| Hexahydrophthalic Anhydride | HHPA | - | 154 |
Table 3: Impact of Degree of Cure on Mechanical Properties of a Representative Epoxy System *
| Degree of Cure | Tensile Strength (MPa) | Shore D Hardness |
| 70% | ~ 45 - 55 | ~ 70 - 75 |
| 85% | ~ 60 - 70 | ~ 80 - 85 |
| >95% | ~ 75 - 85 | ~ 85 - 90 |
*Note: This table provides estimated values for a representative epoxy system to illustrate the trend. Actual values for a specific PGE resin system will vary depending on the formulation.
Experimental Protocols for Cure Characterization
To quantitatively assess the degree of cure and the thermal properties of your PGE resin, the following analytical techniques are commonly employed.
Differential Scanning Calorimetry (DSC) for Determining Degree of Cure
This protocol is based on the principles outlined in ASTM D3418.[7][11][12][13]
Objective: To determine the total heat of reaction (ΔH_total) and the residual heat of reaction (ΔH_residual) of a PGE resin sample to calculate the degree of cure.
Materials:
-
DSC instrument
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
PGE resin and curing agent
-
Microbalance
Procedure:
-
Sample Preparation (Uncured):
-
Accurately weigh 5-10 mg of the thoroughly mixed, uncured PGE resin and hardener into an aluminum DSC pan.
-
Seal the pan using a crimper.
-
Prepare an empty, sealed aluminum pan as a reference.
-
-
DSC Analysis (Uncured Sample):
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature to approximately 250°C at a constant heating rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature. The exothermic peak observed represents the curing reaction.
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).
-
-
Sample Preparation (Partially Cured):
-
Prepare a sample of the PGE resin mixture that has undergone your experimental curing process.
-
Accurately weigh 5-10 mg of this partially cured sample into an aluminum DSC pan and seal it.
-
-
DSC Analysis (Partially Cured Sample):
-
Run the same DSC temperature program as for the uncured sample.
-
Integrate the area under any residual exothermic peak to determine the residual heat of reaction (ΔH_residual).
-
-
Calculation of Degree of Cure:
-
The degree of cure (%) is calculated using the following formula: Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] * 100
-
Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Cure Progression
This protocol provides a general procedure for monitoring the disappearance of the epoxy group as an indicator of cure progression.[1][6][14][15]
Objective: To qualitatively or semi-quantitatively monitor the curing reaction by observing the change in absorbance of the epoxide group peak.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
PGE resin and curing agent
-
Mixing supplies
Procedure:
-
Initial Spectrum (Uncured):
-
Place a small drop of the freshly mixed, uncured PGE resin and hardener onto the ATR crystal.
-
Record the FTIR spectrum. Identify the characteristic peak for the epoxy group, which is typically found around 915 cm⁻¹.
-
-
Cure Monitoring:
-
If monitoring in-situ, the sample can be heated on a heated ATR stage, and spectra can be collected at regular intervals.
-
Alternatively, for offline monitoring, cure samples under your desired conditions and take small samples at different time points.
-
For each time point, clean the ATR crystal and apply a new sample of the curing resin.
-
Record the FTIR spectrum at each time interval.
-
-
Data Analysis:
-
Observe the decrease in the intensity of the epoxy peak at ~915 cm⁻¹ over time.
-
To semi-quantify the degree of cure, the height or area of the epoxy peak can be normalized to an internal reference peak that does not change during the reaction (e.g., a C-H stretching peak). The degree of cure can then be estimated by the relative decrease in the normalized epoxy peak intensity.
-
Dynamic Mechanical Analysis (DMA) for Determining Glass Transition Temperature (Tg)
This protocol is based on the principles outlined in ASTM E1640.[3][16][17]
Objective: To determine the glass transition temperature (Tg) of a cured PGE resin sample, which is an indicator of the degree of cross-linking. A higher Tg generally corresponds to a more completely cured material.
Materials:
-
DMA instrument with a suitable clamping fixture (e.g., single cantilever)
-
Cured PGE resin sample of rectangular shape (e.g., 1 mm x 5 mm x 20 mm)
-
Calipers for precise measurement of sample dimensions
Procedure:
-
Sample Preparation:
-
Prepare a fully cured sample of the PGE resin with uniform, rectangular dimensions. Ensure the surfaces are smooth and free of defects.
-
Accurately measure the length, width, and thickness of the sample.
-
-
DMA Analysis:
-
Mount the sample in the DMA fixture.
-
Apply a small, oscillating sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Heat the sample at a controlled rate (e.g., 3-5°C/min) through the expected glass transition region.
-
The instrument will record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.
-
-
Data Analysis and Tg Determination:
-
The glass transition temperature (Tg) can be determined from the resulting data in several ways:
-
The peak of the tan δ curve.
-
The peak of the loss modulus (E'') curve.
-
The onset of the drop in the storage modulus (E') curve.
-
-
It is important to be consistent in the method used for Tg determination for comparison purposes.
-
Visualization of Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the troubleshooting workflow for incomplete curing and the basic chemical mechanism of PGE resin curing.
Caption: Troubleshooting workflow for incomplete PGE resin curing.
Caption: Simplified curing mechanism of PGE resin with an amine hardener.
References
- 1. researchgate.net [researchgate.net]
- 2. infinitalab.com [infinitalab.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. atslab.com [atslab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. matestlabs.com [matestlabs.com]
- 10. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. matestlabs.com [matestlabs.com]
- 16. store.astm.org [store.astm.org]
- 17. normsplash.com [normsplash.com]
Technical Support Center: Optimizing Pentaerythritol Glycidyl Ether (PGE) Stoichiometry
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the stoichiometry of pentaerythritol (B129877) glycidyl (B131873) ether (PGE) and its curing agents. Below you will find frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Pentaerythritol Glycidyl Ether (PGE)?
A1: this compound (PGE) is a tetrafunctional epoxy compound, meaning it has four reactive epoxy groups.[1] This structure allows for a high cross-linking density upon curing, resulting in polymers with excellent thermal and mechanical properties.[1] It is typically a colorless to light yellow liquid and is often used as a reactive diluent or cross-linking agent in high-performance epoxy resin systems for coatings, adhesives, and composites.[1][2]
Q2: Why is the stoichiometric ratio crucial in PGE-based epoxy systems?
A2: The stoichiometric ratio, which is the ratio of reactive groups in the epoxy resin to the reactive groups in the curing agent, is critical because it dictates the final structure and properties of the cured polymer network.[3][4] A balanced 1:1 ratio of epoxy groups to active amine hydrogens generally ensures maximum reaction and stability.[3][5] Deviating from this ratio (off-stoichiometry) can lead to significant changes in properties like glass transition temperature (Tg), tensile strength, chemical resistance, and flexibility.[6][7][8]
Q3: How do I calculate the correct stoichiometric ratio for a PGE and amine curing agent system?
A3: The calculation is based on the Epoxide Equivalent Weight (EEW) of the PGE and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent. The goal is to achieve a 1:1 ratio of epoxy groups to reactive amine hydrogens. The amount of curing agent needed, expressed as parts per hundred resin (phr), is calculated using the following formula:
phr = (AHEW × 100) / EEW [9]
-
EEW (PGE): The weight of PGE containing one mole of epoxy groups. This value is typically 97-110 g/eq.[1][10]
-
AHEW (Curing Agent): The weight of the amine curing agent that contains one mole of active hydrogen atoms. It is calculated as: AHEW = Molecular Weight of Amine / Number of Active Hydrogens .[11]
Q4: What are common types of curing agents used with PGE?
A4: PGE can be cured with a variety of agents. The choice of curing agent depends on the desired properties and curing conditions. Common classes include:
-
Amines: Aliphatic and aromatic amines are widely used.[12] They react via the active hydrogens on their amino groups.[9][12]
-
Anhydrides: Often used in applications requiring high thermal stability.[13]
-
Polyamides and Amidoamines: These can offer improved flexibility and adhesion.[9][13]
-
Phenolic Resins: Used for enhancing chemical resistance and performance at high temperatures.[13]
Q5: Can I intentionally deviate from the 1:1 stoichiometric ratio?
A5: Yes, off-stoichiometry is a common strategy to tailor material properties.[3]
-
Epoxy-Rich (Amine-Poor) Formulations: An excess of epoxy can lead to a more tightly cross-linked network, which may improve resistance to fluid ingress.[14][15]
-
Amine-Rich (Epoxy-Poor) Formulations: An excess of amine can result in a more flexible material with dangling chain ends and a lower glass transition temperature (Tg).[16] However, a small excess of amine is sometimes used to ensure all epoxy groups have reacted, as unreacted epoxides can be susceptible to hydrolysis.[5]
Experimental Protocols and Data
Protocol 1: Calculating the Stoichiometric Mix Ratio
This protocol outlines the steps to calculate the precise amount of an amine curing agent required to cure PGE at a 1:1 stoichiometric ratio.
Methodology:
-
Determine the Epoxide Equivalent Weight (EEW) of PGE: Obtain this value from the supplier's technical data sheet. For PGE, a typical value is ~103 g/eq.
-
Identify the Curing Agent and its Properties:
-
Find the molecular weight (MW) of the amine curing agent.
-
Count the number of active hydrogens per molecule. Each hydrogen on a primary (-NH2) and secondary (-NH) amine group is considered active.
-
-
Calculate the Amine Hydrogen Equivalent Weight (AHEW):
-
AHEW = Molecular Weight / Number of Active Hydrogens[11]
-
-
Calculate the Mix Ratio (phr):
-
Use the formula: phr = (AHEW × 100) / EEW[9]
-
The result is the grams of curing agent to add for every 100 grams of PGE.
-
Example Calculation Data
| Curing Agent | Molecular Weight ( g/mol ) | No. of Active Hydrogens | AHEW (g/eq) | Required phr (for EEW = 103 g/eq) |
| Diethylenetriamine (DETA) | 103.17 | 5 | 20.63 | 20.0 |
| Triethylenetetramine (TETA) | 146.23 | 6 | 24.37 | 23.7 |
| Isophorone diamine (IPDA) | 170.30 | 4 | 42.58 | 41.3 |
Protocol 2: Experimental Determination of Optimal Stoichiometry using DSC
Differential Scanning Calorimetry (DSC) can be used to experimentally verify the optimal mix ratio by identifying the stoichiometry that produces the maximum heat of reaction (enthalpy).[17]
Methodology:
-
Prepare Samples: Create a series of small, well-mixed PGE/curing agent samples with varying stoichiometric ratios (e.g., from 0.8 to 1.2 in increments of 0.1).
-
DSC Analysis:
-
Place a small, precisely weighed amount of each uncured sample into a DSC pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the entire curing reaction (e.g., 30°C to 250°C).[17]
-
-
Data Interpretation:
-
For each sample, integrate the area under the exothermic curing peak to determine the total enthalpy of reaction (ΔH).
-
Plot the total enthalpy (ΔH) as a function of the stoichiometric ratio.
-
The ratio that corresponds to the maximum ΔH value is considered the optimal ratio for the most complete reaction.[17]
-
Data Summary: General Effects of Stoichiometry on Material Properties
| Property | Amine-Rich (Excess Curing Agent) | Stoichiometric (1:1 Ratio) | Epoxy-Rich (Excess PGE) |
| Glass Transition Temp. (Tg) | Decreases[16] | Maximum | Decreases |
| Cross-link Density | Decreases[16] | Maximum | Decreases (but may have more chain extension) |
| Flexibility / Elongation | Increases | Moderate | Decreases |
| Tensile Strength | Decreases | Maximum (or near maximum)[6] | Decreases |
| Chemical/Solvent Resistance | May decrease | High | May increase[15] |
Troubleshooting Guide
Issue 1: The cured material is soft, sticky, or tacky in spots.
-
Probable Cause:
-
Incorrect Mix Ratio: An off-ratio mixture, either by too much or too little hardener, will result in an incomplete chemical reaction.[18]
-
Inadequate Mixing: Unmixed resin or hardener, often from the sides and bottom of the mixing container, leads to localized uncured spots.[18][19]
-
Low Temperature: Curing at temperatures below the recommended range can significantly slow down or halt the reaction.[18]
-
-
Solution:
-
Scrape away all uncured, sticky material.
-
Clean the surface with a suitable solvent (e.g., acetone (B3395972) or isopropyl alcohol), following all safety precautions.
-
Accurately measure a new batch, mix thoroughly for the recommended time (typically 3-5 minutes), and re-apply under appropriate temperature conditions.[18]
-
Issue 2: The cured surface has a cloudy, milky, or greasy film (Amine Blush).
-
Probable Cause: This is often "amine blush," caused by a reaction between the amine curing agent and moisture/carbon dioxide in the air, especially in cool, humid conditions.[20]
-
Solution:
-
Amine blush is water-soluble and can often be washed off with warm, soapy water.
-
For a persistent blush, lightly sand the surface.
-
Clean the surface thoroughly and ensure it is dry before applying a subsequent coat in a less humid environment.
-
Issue 3: There are bubbles trapped in the final cured product.
-
Probable Cause:
-
Air Entrapment During Mixing: Mixing too vigorously introduces air into the system.[20]
-
Outgassing: Porous substrates (like wood) can release trapped air during the curing process, which gets caught in the epoxy.
-
Rapid Surface Curing: High temperatures can cause the surface to cure before all the air has had a chance to escape.[20]
-
-
Solution:
-
Warm the resin and hardener components slightly before mixing to reduce viscosity.
-
Mix slowly and deliberately.
-
After pouring, use a heat gun or torch held several inches from the surface and moved quickly to help pop surface bubbles.[21]
-
For porous substrates, apply a thin seal coat of epoxy first to block the pores.
-
Issue 4: The final surface has an "orange peel" or stippled texture.
-
Probable Cause: The epoxy was too viscous to level out properly. This can be caused by the substrate or the epoxy materials themselves being too cold, or by the mixture being too hot and starting to cure too quickly.[20]
-
Solution:
-
Ensure both the substrate and the epoxy components are within the recommended application temperature range (typically 20-25°C).[20]
-
The affected surface will need to be sanded smooth before re-coating.
-
Issue 5: The epoxy is cracking.
-
Probable Cause:
-
Incorrect Mixing Ratio: An improper ratio can lead to a brittle cure.[22]
-
Excessive Heat Buildup (Exotherm): Applying the epoxy in a layer that is too thick for the formulation can generate excessive heat, causing stress and cracking as it cures.
-
-
Solution:
-
Always double-check the mix ratio.
-
Apply the epoxy in thinner coats, as specified by the manufacturer's data sheet. Allow layers to cure before applying the next.
-
Visualizations
Caption: A workflow diagram illustrating the steps to calculate the correct stoichiometric mix ratio.
Caption: A flowchart to diagnose and resolve common epoxy curing failures.
References
- 1. This compound CAS 3126-63-4 - Supplier [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. pcimag.com [pcimag.com]
- 4. Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. researchwithnj.com [researchwithnj.com]
- 8. The influence of ambient cure chemistry and stoichiometry on epoxy coating surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ulprospector.com [ulprospector.com]
- 10. watson-int.com [watson-int.com]
- 11. researchgate.net [researchgate.net]
- 12. threebond.co.jp [threebond.co.jp]
- 13. This compound - High-Performance Epoxy [alibaba.com]
- 14. Effect of stoichiometry on chemical structure, dielectric and mechanical properties of epoxy resin under gamma irradiation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. bestbartopepoxy.com [bestbartopepoxy.com]
- 19. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 20. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 21. bestbartopepoxy.com [bestbartopepoxy.com]
- 22. epoxyclasses.com [epoxyclasses.com]
Technical Support Center: Controlling Exotherms in Pentaerythritol Glycidyl Ether (PGE) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of pentaerythritol (B129877) glycidyl (B131873) ether (PGE). Due to its tetrafunctional nature, PGE exhibits a high cross-linking density and a significant exothermic reaction during polymerization, which, if not properly managed, can compromise the integrity of the final material.
Frequently Asked Questions (FAQs)
Q1: What is an exotherm, and why is it a concern during the polymerization of Pentaerythritol Glycidyl Ether (PGE)?
An exotherm is the release of heat during a chemical reaction. In the context of PGE polymerization, the ring-opening reaction of the epoxide groups is a highly exothermic process.[1] As a tetrafunctional epoxy resin, PGE has a high concentration of reactive sites, leading to a rapid and intense release of heat upon curing. Uncontrolled exotherms can lead to several problems, including:
-
Thermal Runaway: An accelerating cycle where the heat generated by the reaction further increases the reaction rate, leading to a rapid and uncontrolled rise in temperature.
-
Material Degradation: Excessive temperatures can cause charring, discoloration (yellowing), and even decomposition of the polymer, compromising its mechanical and chemical properties.[2]
-
Internal Stresses and Cracking: Rapid and non-uniform temperature changes within the material can create significant internal stresses, leading to cracking and reduced mechanical strength.
-
Void Formation: The high temperatures can cause the volatilization of low molecular weight components, leading to the formation of bubbles and voids within the cured material.
-
Safety Hazards: In extreme cases, a runaway exotherm can generate smoke, fumes, and even pose a fire risk.
Q2: What are the key factors that influence the exotherm of PGE polymerization?
Several factors can significantly impact the intensity and rate of the exothermic reaction during PGE polymerization:
-
Curing Agent Type: The reactivity of the curing agent plays a crucial role. Aliphatic amines are generally more reactive and produce a faster, more intense exotherm compared to aromatic amines. Anhydride hardeners often exhibit a more delayed and controlled exotherm.
-
Concentration of Reactants: The stoichiometric ratio of the epoxy resin to the curing agent is critical. Deviations from the optimal ratio can affect the reaction rate and the total heat generated.
-
Initial Temperature: Higher initial temperatures of the reactants and the mold will accelerate the reaction rate and, consequently, the exotherm.
-
Batch Volume and Geometry: Larger volumes of reacting material will retain more heat, leading to a higher peak exotherm. The geometry of the mold also plays a role; a mold with a low surface area-to-volume ratio will dissipate heat less effectively.
-
Heating Rate (in dynamic curing): In a controlled curing cycle, a higher heating rate will result in a sharper and higher exotherm peak.
-
Additives and Fillers: The presence of fillers can influence the exotherm. Some fillers can act as heat sinks, absorbing some of the heat generated, while others may have a minimal effect or even act as insulators.
Q3: How can I monitor the exotherm of my PGE polymerization reaction?
Differential Scanning Calorimetry (DSC) is a powerful technique for monitoring the exotherm of epoxy polymerization.[1][3][4] DSC measures the heat flow into or out of a sample as a function of temperature or time. By performing a DSC scan on a small sample of the PGE and curing agent mixture, you can determine key parameters such as:
-
Onset Temperature of Curing: The temperature at which the exothermic reaction begins.
-
Peak Exotherm Temperature: The temperature at which the rate of heat evolution is at its maximum.
-
Heat of Reaction (Enthalpy): The total amount of heat generated during the curing process.
This data is invaluable for designing and optimizing your curing cycles to control the exotherm.
Q4: Are there any general strategies to control the exotherm during PGE polymerization?
Yes, several strategies can be employed to manage the exothermic reaction:
-
Staged Curing: Instead of a single high-temperature cure, a multi-stage curing profile with gradual temperature ramps and intermediate holds can help to control the reaction rate and dissipate heat more effectively.
-
Lowering the Initial Temperature: Starting the curing process at a lower temperature can slow down the initial reaction rate, allowing for a more controlled exotherm.
-
Reducing the Batch Size: If possible, working with smaller volumes of the reacting mixture will reduce the total amount of heat generated.
-
Using a Slower Curing Agent: Selecting a less reactive curing agent, such as an aromatic amine or an anhydride, can significantly slow down the reaction and reduce the peak exotherm.
-
Pouring in Multiple Layers: For larger castings, pouring the PGE mixture in multiple thin layers, allowing each layer to partially cure and cool before adding the next, is an effective way to manage heat buildup.
-
Utilizing a Heat Sink: Placing the mold on a thermally conductive material (a heat sink) can help to draw heat away from the reacting mass.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly High Exotherm / Thermal Runaway | 1. Incorrect stoichiometry (excess curing agent).2. Initial temperature of reactants or mold is too high.3. Batch volume is too large for the chosen curing profile.4. Curing temperature ramp rate is too fast.5. Highly reactive curing agent used. | 1. Carefully verify the mix ratio of PGE to curing agent based on their equivalent weights.2. Pre-cool the PGE resin and curing agent before mixing. Ensure the mold is at the desired starting temperature.3. Reduce the batch size or pour in multiple layers.4. Decrease the heating rate in your curing protocol.5. Consider using a less reactive curing agent (e.g., an aromatic amine instead of an aliphatic one). |
| Cracking or Warping of the Cured PGE | 1. Excessive internal stresses due to a rapid and high exotherm.2. Non-uniform cooling after the peak exotherm. | 1. Implement a staged curing protocol with slower heating and cooling rates to minimize thermal gradients.2. Ensure uniform cooling of the entire part after the curing cycle is complete. Avoid rapid quenching. |
| Discoloration (Yellowing) or Charring | 1. The peak exotherm temperature exceeded the thermal stability of the polymer. | 1. Modify the curing cycle to lower the peak exotherm temperature.2. Use a curing agent that reacts at a lower temperature.3. Consider the use of antioxidants in the formulation if the application allows. |
| Incomplete Curing | 1. The exotherm was too low, and the curing temperature was not high enough to achieve full conversion.2. Incorrect mix ratio (insufficient curing agent). | 1. Increase the final hold temperature or duration of the curing cycle.2. Re-verify the stoichiometry of the resin and curing agent. |
Data Presentation
The following table provides a qualitative comparison of the expected exothermic behavior of PGE with different classes of curing agents. Actual quantitative values can vary significantly based on the specific chemical structures, concentrations, and processing conditions.
| Curing Agent Type | Reactivity | Expected Peak Exotherm | Gel Time | Curing Temperature |
| Aliphatic Amines | High | High and Sharp | Short | Room Temp to Moderate |
| Aromatic Amines | Moderate | Moderate | Moderate to Long | Elevated |
| Anhydrides | Low to Moderate | Lower and Broader | Long | High |
Experimental Protocols
Protocol for Monitoring PGE Polymerization Exotherm using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the exothermic characteristics of a PGE formulation using DSC.
1. Materials and Equipment:
-
This compound (PGE) resin
-
Selected curing agent (e.g., amine or anhydride)
-
Analytical balance (accurate to 0.01 mg)
-
Differential Scanning Calorimeter (DSC) with a cooling system
-
Aluminum DSC pans and lids
-
Crimper for sealing DSC pans
-
Small mixing vessel and spatula
2. Sample Preparation:
-
Accurately weigh the PGE resin and the curing agent in the correct stoichiometric ratio into the mixing vessel. The total mass should be sufficient for several DSC samples (typically 1-2 grams).
-
Thoroughly mix the components at room temperature until a homogeneous mixture is achieved. Avoid introducing air bubbles.
-
Immediately after mixing, accurately weigh 5-10 mg of the reactive mixture into an aluminum DSC pan.
-
Hermetically seal the DSC pan using a crimper. This prevents any mass loss due to volatilization during the analysis.[3]
-
Prepare an empty, sealed aluminum pan to be used as a reference.[1]
3. DSC Measurement Procedure (Dynamic Scan):
-
Place the sealed sample pan and the reference pan into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected onset of curing (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) to a temperature beyond the completion of the exotherm (e.g., 250-300 °C). The heating rate can influence the peak exotherm temperature.
-
Record the heat flow as a function of temperature.
4. Data Analysis:
-
From the resulting DSC curve, determine the following:
-
Onset Temperature (T_onset): The temperature at which the exothermic peak begins to deviate from the baseline.
-
Peak Exotherm Temperature (T_peak): The temperature at the apex of the exothermic peak.
-
Heat of Reaction (ΔH): The total area under the exothermic peak, which is proportional to the total heat evolved during the curing reaction. This is typically calculated using the DSC software.
-
Visualizations
Caption: Troubleshooting workflow for unexpected exotherms.
Caption: Factors influencing the polymerization exotherm.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies to Reduce the Viscosity of Pentaerythritol Glycidyl Ether (PTEGE) Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and reducing the viscosity of pentaerythritol (B129877) glycidyl (B131873) ether (PTEGE) formulations for experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and formulation of PTEGE-based epoxy systems.
Issue: My PTEGE formulation is too viscous to handle and process effectively.
-
Possible Cause 1: Inherent High Viscosity of PTEGE Pentaerythritol glycidyl ether is a tetrafunctional epoxy compound, which contributes to its relatively high initial viscosity compared to mono- or difunctional epoxy resins.[1][2]
-
Solution: The most effective strategy is to incorporate a low-viscosity reactive diluent into your formulation. Reactive diluents are epoxy-functional compounds that react with the curing agent and become part of the crosslinked polymer network.[3] Monofunctional reactive diluents, such as those based on C12-C14 alkyl glycidyl ethers or cresyl glycidyl ether, are particularly effective at reducing viscosity.[4][5]
-
-
Possible Cause 2: Low Ambient or Formulation Temperature The viscosity of epoxy resins is highly dependent on temperature. A decrease in temperature will lead to a significant increase in viscosity.
-
Solution: Gently warm the PTEGE resin and the chosen diluent separately before mixing. A modest increase in temperature, for instance to 30-40°C, can substantially lower the viscosity, improving handling and mixing with other components like curing agents and fillers. Be aware that elevated temperatures will also reduce the pot life of the mixed system.
-
-
Possible Cause 3: Incorrect Choice or Concentration of Reactive Diluent The effectiveness of a reactive diluent is dependent on its own viscosity and its concentration in the formulation.
-
Solution: Select a reactive diluent with the lowest possible viscosity that still meets the performance requirements of your application. The reduction in viscosity is directly proportional to the amount of diluent added. However, exceeding a certain concentration can negatively impact the mechanical and thermal properties of the cured product. A typical starting concentration for a reactive diluent is between 5 and 15 parts per hundred parts of resin (phr).
-
Issue: The viscosity of my formulation increases too rapidly after adding the curing agent.
-
Possible Cause 1: High Reactivity of the Curing Agent Some curing agents, particularly certain aliphatic amines, are highly reactive and can lead to a very rapid build-up of viscosity and a short pot life.
-
Solution: Consider using a less reactive curing agent or a modified curing agent with a longer pot life. The choice of curing agent has a significant impact on the curing profile and the final properties of the epoxy system.
-
-
Possible Cause 2: Exothermic Reaction The reaction between the epoxy resin and the curing agent is exothermic, releasing heat. In larger batches, this heat can build up, accelerating the reaction and the rate of viscosity increase.
-
Solution: Work with smaller batch sizes to allow for better heat dissipation. Alternatively, use a mixing vessel with a high surface area-to-volume ratio or employ external cooling.
-
Frequently Asked Questions (FAQs)
Q1: What are reactive diluents and how do they work?
A1: Reactive diluents are low-viscosity epoxy compounds that are added to higher-viscosity epoxy resin formulations to improve handling and processing.[6] They contain one or more epoxy groups that allow them to co-react with the curing agent and become an integral part of the final cured polymer network. This integration minimizes the negative effects on mechanical and thermal properties that can occur with non-reactive diluents.[5]
Q2: What is the difference between monofunctional, difunctional, and polyfunctional reactive diluents?
A2: The functionality refers to the number of epoxy groups per molecule in the reactive diluent.
-
Monofunctional diluents have one epoxy group and are the most effective at reducing viscosity. However, they can act as chain terminators, which may slightly reduce the crosslink density and, consequently, some mechanical and thermal properties.
-
Difunctional and polyfunctional diluents have two or more epoxy groups. They are less effective at reducing viscosity compared to monofunctional diluents but can enhance the crosslink density and improve certain properties like chemical resistance. PTEGE itself is a tetrafunctional epoxy resin.[1]
Q3: Can I use non-reactive diluents or solvents to reduce the viscosity of my PTEGE formulation?
A3: While non-reactive diluents and solvents can reduce viscosity, they do not chemically bond into the polymer network. This can lead to several drawbacks, including:
-
Evaporation during curing, which can cause shrinkage and void formation.
-
Leaching out of the cured material over time, leading to a degradation of properties.
-
Reduced mechanical strength, chemical resistance, and thermal stability. For most high-performance applications, reactive diluents are the preferred choice.
Q4: How does temperature affect the viscosity of PTEGE formulations?
A4: The viscosity of epoxy resins, including PTEGE, decreases exponentially with an increase in temperature.[7][8] Heating the formulation makes it more fluid and easier to process. However, it's crucial to remember that higher temperatures also accelerate the curing reaction, which will shorten the working time (pot life) of the formulation.[9]
Q5: Will adding a reactive diluent affect the final properties of my cured PTEGE system?
A5: Yes, the addition of a reactive diluent can modify the properties of the cured epoxy. The extent of this change depends on the type and concentration of the diluent used. Generally:
-
Monofunctional diluents may slightly decrease properties like glass transition temperature (Tg) and chemical resistance due to a reduction in crosslink density.
-
Difunctional or polyfunctional diluents can potentially maintain or even enhance these properties. It is essential to conduct thorough testing to ensure that the final properties of your formulation meet the requirements of your application.
Data Presentation
Table 1: Viscosity of Common Reactive Diluents at 25°C
| Reactive Diluent | Functionality | Typical Viscosity (mPa·s at 25°C) |
| C12-C14 Alkyl Glycidyl Ether | Monofunctional | 5 - 12 |
| Butyl Glycidyl Ether | Monofunctional | 2 - 4 |
| Cresyl Glycidyl Ether | Monofunctional | 5 - 10 |
| Phenyl Glycidyl Ether | Monofunctional | 15 - 40[6] |
| 1,4-Butanediol Diglycidyl Ether | Difunctional | 15 - 25 |
| Neopentyl Glycol Diglycidyl Ether | Difunctional | 12 - 16 |
| This compound (PTEGE) | Tetrafunctional | 270 - 1000[1][2] |
Table 2: Illustrative Example of Viscosity Reduction
| Formulation | PTEGE (phr) | Cardanol-based Reactive Diluent (phr) | Approximate Viscosity Reduction |
| Control | 100 | 0 | 0% |
| Formulation A | 100 | 10 | ≥ 50%[6] |
Table 3: General Effect of Temperature on Epoxy Resin Viscosity
| Temperature (°C) | Relative Viscosity |
| 20 | Very High |
| 40 | High |
| 60 | Medium |
| 80 | Low |
| 100 | Very Low |
Note: This table provides a qualitative representation. The actual viscosity values are dependent on the specific formulation.
Experimental Protocols
Protocol 1: Measurement of Viscosity Using a Rotational Viscometer
Objective: To determine the viscosity of a PTEGE formulation at a controlled temperature.
Materials and Equipment:
-
This compound (PTEGE)
-
Reactive diluent (if applicable)
-
Rotational viscometer (e.g., Brookfield or cone and plate type)[10]
-
Temperature-controlled water bath or Peltier plate for the viscometer[10]
-
Mixing container and stirrer
-
Thermometer
Procedure:
-
Temperature Control: Set the viscometer's temperature control system to the desired measurement temperature (e.g., 25°C). Allow the system to equilibrate.
-
Sample Preparation:
-
Accurately weigh the required amounts of PTEGE and reactive diluent into the mixing container.
-
Mix the components thoroughly until a homogeneous mixture is achieved.
-
Ensure the sample is free of air bubbles, as they can interfere with the measurement.
-
-
Viscometer Setup:
-
Select the appropriate spindle or cone/plate geometry for the expected viscosity range.
-
Calibrate the viscometer according to the manufacturer's instructions.
-
-
Measurement:
-
Place the required volume of the prepared sample into the viscometer's sample holder.
-
Allow the sample to reach thermal equilibrium with the instrument (typically 5-10 minutes).
-
Start the rotation of the spindle/cone at a defined speed (shear rate).
-
Allow the reading to stabilize before recording the viscosity value in milliPascal-seconds (mPa·s) or centipoise (cP).
-
-
Data Recording: Record the viscosity, temperature, spindle/cone type, and rotational speed.
Mandatory Visualizations
Caption: Experimental workflow for viscosity measurement.
Caption: Key factors influencing formulation viscosity.
Caption: Role of reactive diluent in the polymer network.
References
- 1. Epotec RD-129 | Quote, Buy or Sample | Reactive Diluent [tri-iso.com]
- 2. watson-int.com [watson-int.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Reactive Diluents | By Chemistry | ABG AM [abg-am.com]
- 6. Yuvraj_Chemicals [yuvrajchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Viscosity Comparison Chart | Hapco, Inc. [hapcoincorporated.com]
- 10. Epoxy Resin Viscosity - ATAC Group [atacgroup.com]
Technical Support Center: Pentaerythritol Glycidyl Ether (PEGE) Crosslinking
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and overcome common challenges during pentaerythritol (B129877) glycidyl (B131873) ether (PEGE) crosslinking experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Crosslinking Efficiency or Incomplete Reaction
Q: My crosslinking reaction with PEGE is not reaching completion, resulting in a product with poor mechanical properties. What are the likely causes and how can I fix this?
A: Incomplete crosslinking is a common issue that can often be traced back to reaction conditions or reagent purity.
-
Inadequate Temperature: The optimal temperature for PEGE reactions is typically between 50–70°C.[1] Temperatures below this range can lead to a sluggish reaction, while temperatures exceeding 80°C can promote side reactions, ultimately reducing the availability of epoxy groups for the main reaction.[1]
-
Incorrect pH: The pH of the reaction medium is critical. For the synthesis of PEGE itself, a highly alkaline environment (pH 12–14) is needed.[1] However, during the crosslinking step, the optimal pH depends on the nucleophile you are crosslinking. For hydroxyl or amine groups, a moderately basic pH is often required to facilitate the nucleophilic attack on the epoxy ring. If the pH is too low, the reaction rate will be slow. If it is too high, it can lead to hydrolysis of the epoxide groups (see Issue 2).[1][2]
-
Catalyst Issues: The choice and concentration of a catalyst can significantly impact reaction efficiency. Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) or phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can accelerate the ring-opening reaction.[1][3] Ensure the catalyst is active and used at the recommended concentration.
-
Steric Hindrance: The nucleophile on your target molecule may be sterically hindered, preventing efficient attack on the epoxy rings of PEGE. The ring-opening reaction with strong nucleophiles typically follows an SN2 mechanism, attacking the least substituted carbon of the epoxide.[4][5][6][7] Consider modifying your reaction strategy if steric hindrance is a major factor.
Troubleshooting Workflow for Incomplete Crosslinking
Caption: Troubleshooting workflow for incomplete PEGE crosslinking.
Issue 2: Product Degradation or Undesired Byproducts
Q: My final product shows signs of degradation, or I am detecting byproducts. I suspect hydrolysis of the epoxy rings. How can I prevent this?
A: Hydrolysis is the most common side reaction, where water molecules attack and open the epoxy rings to form diols. This consumes the reactive sites intended for crosslinking.
-
Control pH: The primary cause of hydrolysis is excessively high pH.[1] While a basic medium is often necessary, maintaining the pH in the optimal range without it becoming too high is crucial. A pH above 14 significantly increases the risk of hydrolysis.[1]
-
Control Temperature: High temperatures (>80°C) not only accelerate the desired crosslinking but also significantly speed up the hydrolysis side reaction.[1] Maintaining the temperature within the 50–70°C range is a key preventive measure.
-
Use Anhydrous Conditions: If your system allows, performing the reaction under anhydrous or low-water conditions can effectively eliminate hydrolysis. This involves using dried solvents and reagents.
-
Reaction Time: Prolonged reaction times, especially under harsh temperature or pH conditions, can increase the occurrence of side reactions. Monitor the reaction progress (e.g., via FTIR or NMR spectroscopy) to determine the optimal endpoint and avoid unnecessary exposure to harsh conditions.[3]
Epoxide Hydrolysis Side Reaction
Caption: The hydrolysis side reaction of an epoxide group.
Issue 3: Poor Control Over Reaction Rate and Gelation Time
Q: The crosslinking reaction proceeds too quickly, leading to premature gelation, or too slowly, making the process inefficient. How can I better control the kinetics?
A: Controlling the reaction rate is a balancing act involving temperature, pH, and catalysis.
-
Temperature Modulation: Lowering the temperature will slow the reaction, providing a longer pot life. Conversely, a modest increase within the optimal 50-70°C range can speed it up.
-
pH Adjustment: The rate of many crosslinking reactions involving PEGE is pH-dependent.[8][9] A lower pH generally slows the deprotonation of nucleophiles (like amines or hydroxyls), thus reducing the reaction rate. A controlled increase in pH can accelerate it.
-
Catalyst Selection: The type and concentration of the catalyst are powerful tools for rate control.
-
Lewis acids (e.g., BF3·OEt2) can initiate cationic polymerization, which can be very rapid.[10][11]
-
Tertiary amines (e.g., DABCO) are effective catalysts that allow for room temperature curing in some systems.[3]
-
Phase-transfer catalysts (e.g., TBAB, TBAHS) are excellent for improving reaction rates in heterogeneous systems.[1]
-
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for PEGE Synthesis & Crosslinking
| Parameter | Recommended Value | Notes | Source |
| Optimal Temperature | 50–70°C | Temperatures >80°C promote side reactions. | [1] |
| pH Range (for Synthesis) | 12–14 | Higher pH increases the risk of epoxide hydrolysis. | [1] |
| Epichlorohydrin:Pentaerythritol Molar Ratio | 8:1 | Used for efficient synthesis of the tetraglycidyl ether. | [1][12] |
| Reaction Time (for Synthesis) | 10-20 hours | Dependent on temperature and catalyst. | [1][12] |
Table 2: Influence of Catalysts on PEGE Synthesis Yield and Time
| Catalyst | Yield Increase (%) | Reaction Time Reduction (%) | Source |
| TBAB (Tetrabutylammonium Bromide) | 15–20 | 30 | [1] |
| TBAHS (Tetrabutylammonium Hydrogen Sulfate) | 10–15 | 20 | [1] |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | 5–10 | 10 | [1] |
Experimental Protocols
Protocol 1: General PEGE Crosslinking of a Hydroxyl-Terminated Polymer
This protocol provides a general methodology for crosslinking a polymer containing hydroxyl groups (e.g., hydroxyl-terminated polybutadiene, polyethylene (B3416737) glycol) with PEGE.
-
Reagent Preparation:
-
Dissolve the hydroxyl-terminated polymer in a suitable, dry solvent (e.g., toluene, DMF) to achieve the desired concentration.
-
Calculate the required amount of PEGE based on the desired crosslinking density (molar ratio of epoxy groups to hydroxyl groups).
-
Prepare a catalyst solution (e.g., 1% w/v DABCO in the reaction solvent).
-
-
Reaction Setup:
-
Add the polymer solution to a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
Heat the solution to the desired reaction temperature (e.g., 70°C) under a nitrogen atmosphere.
-
-
Crosslinking Reaction:
-
Once the temperature is stable, add the calculated amount of PEGE to the polymer solution while stirring.
-
Add the catalyst solution dropwise.
-
Allow the reaction to proceed for 7-10 days, or until the desired viscosity or gelation is achieved.[13] Progress can be monitored by taking small aliquots and analyzing via spectroscopy.
-
-
Curing:
-
Pour the reaction mixture into a mold or cast it as a film.
-
Cure the material in an oven at a specified temperature (e.g., 60-80°C) for several hours to ensure complete crosslinking.
-
General Crosslinking Workflow
Caption: Experimental workflow for PEGE crosslinking.
Protocol 2: Purification of Crosslinked Product
If unreacted PEGE or catalyst needs to be removed from the final product (especially for biomedical applications).
-
Solvent Extraction (for soluble polymers):
-
Dissolve the crude product in a suitable solvent like dichloromethane.[3]
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer multiple times with deionized water or a saturated salt solution to remove the catalyst and other water-soluble impurities.[3][12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Swelling/Washing (for insoluble hydrogels):
-
Immerse the crosslinked hydrogel in a large volume of deionized water or a suitable solvent (e.g., ethanol).
-
Allow the gel to swell for 24-48 hours to leach out unreacted monomers and impurities.
-
Replace the solvent several times during this period to ensure complete removal.
-
Dry the purified hydrogel to a constant weight (e.g., by lyophilization or in a vacuum oven).
-
Protocol 3: Characterization by FTIR Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is a valuable tool to monitor the reaction.
-
Sample Preparation: Prepare a thin film of the reaction mixture or the final product.
-
Analysis:
-
Reactants: The spectrum of PEGE will show a characteristic peak for the epoxy ring around 915 cm⁻¹. The polymer being crosslinked will show a broad peak for O-H stretching around 3400 cm⁻¹.
-
Monitoring: As the reaction proceeds, the intensity of the 915 cm⁻¹ epoxy peak will decrease, while the intensity of the O-H peak may also change as it is consumed. The formation of ether linkages (C-O-C) can be observed in the 1100 cm⁻¹ region.
-
Completion: The reaction is considered complete when the epoxy peak at ~915 cm⁻¹ has disappeared or its intensity has stabilized.
-
References
- 1. Pentaerythritol Glycidyl Ether CAS 3126-63-4 - Supplier [benchchem.com]
- 2. Role of pH and Crosslinking Ions on Cell Viability and Metabolic Activity in Alginate–Gelatin 3D Prints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. EP1247834A1 - Crosslinking agent based on polyallyl ether compound - Google Patents [patents.google.com]
- 11. US9879112B2 - Polymer network material comprising a poly(glycidyl ether) structure, method of its production and use - Google Patents [patents.google.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Mechanical Strength of Pentaerythritol Glycidyl Ether (PGE)-Based Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the mechanical strength of pentaerythritol (B129877) glycidyl (B131873) ether (PGE)-based polymers.
Frequently Asked Questions (FAQs)
Q1: Why are my cured PGE-based polymers extremely brittle?
A1: The inherent brittleness in PGE-based polymers often stems from their high cross-link density.[1][2] PGE is a tetrafunctional epoxy resin, meaning each molecule has four reactive epoxy groups.[1] This high functionality leads to a tightly cross-linked network, which can restrict polymer chain mobility and result in brittle failure.
To mitigate brittleness, consider the following:
-
Incorporate Toughening Agents: Introducing a secondary phase of rubber or thermoplastic particles can absorb and dissipate crack energy.[3][4]
-
Optimize Curing Agent Stoichiometry: An off-stoichiometric ratio, particularly with excess amine hardener, can lead to the formation of dangling chain ends, which may increase heterogeneity and slightly reduce brittleness, though it can also impact other properties like glass transition temperature.[5]
-
Adjust Curing Cycle: A slower curing process or the addition of a post-curing step at an elevated temperature can allow for stress relaxation within the polymer network, potentially reducing brittleness.[6][7]
Q2: I'm observing significant variability in the mechanical properties of my polymer batches. What could be the cause?
A2: Inconsistent mechanical properties between batches are often traced back to process control. Key factors include:
-
Precise Mixing Ratios: Even small deviations from the recommended epoxy-to-hardener ratio can result in incomplete curing and unreacted components, leading to soft spots and reduced strength.[8][9]
-
Thorough Mixing: Inadequate mixing can leave pockets of unreacted resin or hardener, creating localized weaknesses in the final polymer.[8]
-
Consistent Curing Conditions: Temperature and humidity significantly influence the curing process.[8] Variations in these environmental conditions between batches will lead to differences in the final polymer network and its mechanical performance.
Q3: How can I reduce the formation of internal stresses in my PGE-based polymers?
A3: Internal stresses, which can lead to cracking and reduced mechanical strength, are a common issue in highly cross-linked systems like PGE-based polymers.[10] These stresses arise from volumetric shrinkage during curing and differences in thermal expansion coefficients between the polymer and any mold or reinforcement.
Strategies to manage internal stress include:
-
Optimized Curing Cycle: A slower heating rate and a dwell time at an intermediate temperature before final curing can allow for gradual stress relaxation.[10]
-
Post-Curing: A post-curing step at a temperature above the glass transition temperature (Tg) can help to relieve frozen-in stresses.[10]
-
Use of Modifiers: Incorporating certain modifiers can alter the network structure and improve its ability to dissipate stress.[11]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Incomplete Curing / Tacky Surface | Incorrect epoxy-to-hardener mix ratio. | Use a calibrated digital scale for precise measurements. |
| Inadequate mixing. | Mix thoroughly for the manufacturer-recommended time, scraping the sides and bottom of the container. | |
| Low curing temperature. | Ensure the curing environment is within the recommended temperature range (typically 22-24°C).[8] | |
| Expired resin or hardener. | Use fresh, unexpired materials. | |
| Air Bubbles in Cured Polymer | Aggressive mixing. | Mix slowly and deliberately to avoid introducing air. |
| Trapped air from porous molds or fillers. | Seal porous materials with a thin layer of resin before the main pour. | |
| Resin viscosity is too high. | Gently warm the resin components before mixing to reduce viscosity. | |
| Cloudy or Hazy Appearance | High humidity during curing. | Cure in a controlled environment with humidity between 40-60%.[8] |
| Contamination with water. | Ensure all mixing containers and tools are clean and dry. | |
| Cracking or Warping | High internal stresses due to rapid curing. | Slow down the curing process with a lower temperature or a staged curing cycle. |
| Exceeding the maximum recommended pour thickness. | Pour in thinner layers, allowing each layer to partially cure before adding the next. | |
| Off-stoichiometric mixing ratio. | Verify and adhere to the correct mix ratio. |
Data on Mechanical Property Improvements
The following tables summarize quantitative data on the improvement of mechanical properties in epoxy systems using various toughening agents and fillers. While not all data is specific to PGE-based polymers, it provides a strong indication of the expected effects.
Table 1: Effect of Toughening Agents on Epoxy Mechanical Properties
| Toughening Agent | Base Epoxy System | Concentration (wt.%) | Change in Tensile Strength | Change in Flexural Modulus | Change in Fracture Toughness/Impact Strength | Reference |
| Carboxyl-Terminated Butadiene Nitrile (CTBN) Rubber | DGEBA | 20 | ↓ 34% | ↓ 36% | ↑ ~600% (Fracture Toughness) | [12] |
| Phenolphthalein Poly(aryl ether ketone) (PEK-C) | DGEBA | Not Specified | Not Specified | ↑ 11% | ↑ 154% (Impact Strength) | [13] |
| In-situ Polytriazoleketone (PTK) | DGEBF | Not Specified | ↑ 9% | Not Specified | ↑ 27% (Fracture Toughness) | [14] |
| Silicone Skeleton | Generic Epoxy | Not Specified | ↑ 88.6% | ↑ 36.0% | ↑ 92.5% (Impact Strength) | [12] |
Table 2: Effect of Fillers on Epoxy Composite Mechanical Properties
| Filler | Base Epoxy System | Concentration (wt.%) | Change in Tensile Strength | Change in Flexural Modulus | Change in Impact Strength | Reference |
| Hybrid Micro and Nano Silica | Generic Epoxy | 25 (12.5 each) | Not Specified | ↑ 228% (Young's Modulus) | Not Specified | [6] |
| Nanosilica (30 nm) | Epikote 828LVEL | 0.5 (vol%) | Not Specified | ↑ 10-20% | ↑ 60% | [5] |
| Single-Walled Carbon Nanotubes (SWNT) | DGEBF | 0.05 | Not Specified | ↑ 17% | Not Specified | [15] |
| Soy Protein Isolate (SPI) with PGE | Soy Protein Isolate | 4 | Significant Increase | Not Specified | Not Specified | [16] |
Experimental Protocols
Protocol 1: Preparation of a PGE-Amine Polymer Specimen for Mechanical Testing
This protocol describes the preparation of a standard test specimen for mechanical property evaluation.
-
Materials:
-
Pentaerythritol glycidyl ether (PGE)
-
Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)
-
Silicone mold for test specimens (as per ASTM D638 for tensile testing)
-
Vacuum oven
-
Mechanical stirrer
-
Hot plate
-
-
Procedure:
-
Pre-treatment: Dry the PGE resin and the amine hardener in a vacuum oven at a temperature appropriate to remove any absorbed moisture without initiating curing (e.g., 60°C for 2 hours).
-
Mixing:
-
Calculate the required amounts of PGE and amine hardener based on a stoichiometric ratio of epoxy groups to amine hydrogen atoms. An off-stoichiometric ratio can be used to investigate its effect on mechanical properties.[5]
-
Preheat the PGE resin to reduce its viscosity (e.g., 70-80°C).
-
Add the calculated amount of the amine hardener to the preheated PGE resin.
-
Mechanically stir the mixture at a low speed to avoid introducing air bubbles, for 5-10 minutes until a homogeneous solution is obtained.
-
-
Degassing: Place the mixture in a vacuum oven at 80°C for 15-20 minutes to remove any entrapped air.[13]
-
Casting:
-
Preheat the silicone mold to the initial curing temperature.
-
Carefully pour the degassed mixture into the mold, avoiding the introduction of air bubbles.
-
-
Curing:
-
Transfer the filled mold to a programmable oven.
-
A typical multi-stage curing schedule could be: 2 hours at 120°C followed by 2 hours at 150°C.[13] The specific temperatures and times should be optimized for the chosen amine hardener.
-
-
Post-Curing: After the initial cure, a post-curing step can be performed to enhance cross-linking and relieve internal stresses. A typical post-cure could be 1-2 hours at a temperature slightly above the glass transition temperature of the material.[6][7]
-
Specimen Removal: Allow the mold to cool slowly to room temperature before demolding the cured polymer specimen.
-
Protocol 2: Tensile Strength Testing (based on ASTM D638)
-
Specimen Preparation: Prepare dog-bone shaped specimens according to the dimensions specified in ASTM D638 using the protocol described above.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Test Procedure:
-
Place the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge section of the specimen to measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load-elongation data.
-
-
Data Analysis: From the recorded data, calculate the tensile strength, tensile modulus, and elongation at break.
Protocol 3: Flexural Strength Testing (based on ASTM D790)
-
Specimen Preparation: Prepare rectangular bar specimens as per ASTM D790 dimensions.
-
Conditioning: Condition the specimens as described for tensile testing.
-
Test Procedure:
-
Place the specimen on a three-point bending fixture in a universal testing machine.
-
Apply a load to the center of the specimen at a constant crosshead speed until it fractures or reaches a specified deflection.
-
Record the load-deflection data.
-
-
Data Analysis: Calculate the flexural strength and flexural modulus from the load-deflection curve.
Protocol 4: Impact Strength Testing (Izod Method, based on ASTM D256)
-
Specimen Preparation: Prepare notched rectangular bar specimens according to ASTM D256 specifications.
-
Conditioning: Condition the specimens as previously described.
-
Test Procedure:
-
Clamp the specimen vertically in the Izod impact tester.
-
Release a pendulum of a specified weight, allowing it to strike the notched side of the specimen.
-
Record the energy absorbed by the specimen during fracture.
-
-
Data Analysis: The impact strength is reported as the absorbed energy in Joules per meter (J/m) of notch width.
Visualizations
Caption: Troubleshooting workflow for poor mechanical strength.
Caption: Experimental workflow for mechanical property characterization.
Caption: Logical relationships in modifying PGE-based polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The preparation of a poly (pentaerythritol tetraglycidyl ether-co-poly ethylene imine) organic monolithic capillary column and its application in hydrophilic interaction chromatography for polar molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. d-nb.info [d-nb.info]
- 6. Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chillepoxy.com [chillepoxy.com]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. researchwithnj.com [researchwithnj.com]
- 12. The influence of ambient cure chemistry and stoichiometry on epoxy coating surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pure.ed.ac.uk [pure.ed.ac.uk]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Pentaerythritol Glycidyl Ether and Other Epoxy Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of pentaerythritol (B129877) glycidyl (B131873) ether (PGE) against other commonly used epoxy crosslinkers. The information presented is intended to assist researchers, scientists, and professionals in drug development in selecting the most suitable crosslinking agent for their specific applications. This comparison is based on key performance metrics and supported by experimental data and standardized testing protocols.
Introduction to Epoxy Crosslinkers
Epoxy resins are a versatile class of thermosetting polymers that owe their utility to a crosslinking reaction, which converts the liquid resin into a hard, durable solid. The choice of crosslinking agent, or hardener, is critical as it significantly influences the processing characteristics and the final properties of the cured epoxy system. An ideal crosslinker should not only facilitate a complete and controlled curing process but also impart the desired mechanical, thermal, and chemical properties to the final product.
Pentaerythritol glycidyl ether (PGE), a tetrafunctional epoxy compound, is known for its ability to create highly crosslinked networks, leading to materials with excellent thermal and mechanical properties.[1] This guide will compare PGE with other prevalent epoxy crosslinkers, such as those based on bisphenol A diglycidyl ether (DGEBA) and various amine and anhydride (B1165640) hardeners.
Comparative Performance Data
The following tables summarize the key performance indicators of PGE and other epoxy crosslinkers. It is important to note that the data presented is compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Physical and Processing Properties of Uncured Epoxy Systems
| Property | This compound (PGE) | Bisphenol A Diglycidyl Ether (DGEBA) | Aliphatic Amine Hardeners (e.g., TETA) | Aromatic Amine Hardeners (e.g., DDM) |
| Functionality | 4 | 2 | Variable (Primary/Secondary Amines) | Variable (Primary/Secondary Amines) |
| Appearance | Yellowish Liquid | Colorless to Pale Yellow Liquid | Colorless to Yellowish Liquid | Solid or Liquid |
| Viscosity at 25°C (mPa.s) | 100 - 800[1] | 11,000 - 15,000 | Low | High |
| Epoxy Equivalent Weight (g/eq) | 97 - 110[1] | ~182 | N/A | N/A |
| Pot Life | Generally Shorter | Longer | Shorter | Longer |
Table 2: Mechanical Properties of Cured Epoxy Resins
| Property | Cured with PGE | Cured with DGEBA/Amine | Cured with DGEBA/Anhydride |
| Tensile Strength (MPa) | High | 7,320 - 7,846 (with specific hardeners)[2] | High |
| Tensile Modulus (GPa) | High | Varies with hardener | High |
| Flexural Strength (MPa) | High | Varies with hardener | High |
| Hardness (Shore D) | High | 82 - 84.4 (with specific hardeners)[2] | High |
Table 3: Thermal Properties of Cured Epoxy Resins
| Property | Cured with PGE | Cured with DGEBA/Amine | Cured with DGEBA/Anhydride |
| Glass Transition Temperature (Tg, °C) | High | Varies significantly with amine type (aliphatic vs. aromatic) | Generally High |
| Thermal Stability | Excellent | Good to Excellent | Excellent |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The following are summaries of the key experimental protocols for characterizing the properties of epoxy resins.
Viscosity Measurement (ASTM D2393)
The viscosity of the uncured epoxy resin and crosslinker mixture is a critical parameter for processing. It is measured using a rotational viscometer at a controlled temperature, typically 25°C.
-
Apparatus: Rotational viscometer (e.g., Brookfield viscometer).
-
Procedure:
-
The epoxy resin and crosslinker are brought to the test temperature.
-
The components are mixed in the specified ratio.
-
The viscosity of the mixture is measured at regular intervals to determine the initial viscosity and its change over time.
-
Pot Life Determination (ASTM D2471)
Pot life, or gel time, is the period during which the mixed epoxy system remains workable.[3][4]
-
Apparatus: A container, a temperature-controlled bath, and a stirring rod.
-
Procedure:
Tensile Properties (ASTM D638)
Tensile testing provides information about the strength and stiffness of the cured epoxy.[5][6]
-
Apparatus: Universal Testing Machine (UTM) with tensile grips and an extensometer.[6]
-
Specimen: Dumbbell-shaped specimens are prepared by casting the epoxy mixture into a mold and curing it according to the specified schedule.[6]
-
Procedure:
-
The specimen is mounted in the grips of the UTM.
-
A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[6]
-
The load and elongation are recorded to calculate tensile strength, tensile modulus, and elongation at break.
-
Glass Transition Temperature (ASTM D3418)
The glass transition temperature (Tg) is a key indicator of the thermal performance of the cured epoxy. It is typically determined using Differential Scanning Calorimetry (DSC).[7][8]
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
A small, weighed sample of the cured epoxy is placed in a DSC pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min or 20°C/min) in an inert atmosphere.[8]
-
The heat flow to the sample is monitored as a function of temperature. The Tg is identified as a step change in the heat flow curve.[8]
-
Visualizations
Chemical Structures and Crosslinking
Caption: Chemical structures of PGE and DGEBA and their reaction with an amine hardener to form a crosslinked network.
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for the comparative analysis of epoxy crosslinkers.
Discussion and Conclusion
The selection of an appropriate epoxy crosslinker is a critical decision that directly impacts the performance of the final material. This compound (PGE) stands out due to its tetrafunctionality, which leads to a high crosslink density. This high density is generally associated with superior thermal stability and mechanical strength, making PGE-cured epoxies suitable for demanding applications.
In comparison, difunctional epoxy resins like DGEBA, when cured with various hardeners, offer a wide range of properties. The choice between aliphatic and aromatic amine hardeners, for instance, allows for tailoring properties such as flexibility, chemical resistance, and glass transition temperature. Aliphatic amines typically provide lower viscosity and faster cure at room temperature, while aromatic amines often yield higher thermal stability and chemical resistance.
Ultimately, the optimal choice of crosslinker depends on the specific requirements of the application. For applications demanding the highest thermal and mechanical performance, the high crosslink density offered by PGE makes it a compelling candidate. However, for applications where properties like flexibility, cost, and specific processing characteristics are paramount, a carefully selected DGEBA-hardener system may be more appropriate. This guide provides the foundational data and experimental context to aid in this critical selection process.
References
- 1. getty.edu [getty.edu]
- 2. westsystem.com [westsystem.com]
- 3. omniskompozit.com [omniskompozit.com]
- 4. Resin Formulators Pot Life Testing Per ASTM D2471 | GracoRoberts [gracoroberts.com]
- 5. infinitalab.com [infinitalab.com]
- 6. admet.com [admet.com]
- 7. Resin Formulators Glass Transition (TG) Testing Per ASTM D3418, D3386 & D4065 | GracoRoberts [gracoroberts.com]
- 8. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
Performance comparison of PEGE and trimethylolpropane triglycidyl ether
A Comprehensive Performance Comparison: Phenyl Glycidyl (B131873) Ether (PEGE) vs. Trimethylolpropane (B17298) Triglycidyl Ether (TMPTE)
In the realm of polymer science and drug delivery systems, the selection of appropriate cross-linking agents and reactive diluents is paramount to achieving desired material properties. This guide provides a detailed comparison of two commonly used epoxy compounds: Phenyl Glycidyl Ether (PEGE), a monofunctional aromatic glycidyl ether, and Trimethylolpropane Triglycidyl Ether (TMPTE), a trifunctional aliphatic glycidyl ether. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection.
Overview of PEGE and TMPTE
Phenyl Glycidyl Ether (PEGE) is an aromatic ether containing an epoxy group.[1] It is frequently utilized as a reactive diluent and a modifier for epoxy resins to enhance flexibility, adhesion, and thermal properties.[1] Its aromatic nature imparts a degree of rigidity to the polymer backbone. PEGE is also used as a chemical intermediate in the synthesis of other compounds.[1]
Trimethylolpropane Triglycidyl Ether (TMPTE) is a trifunctional aliphatic glycidyl ether.[2] It serves as a reactive diluent for epoxy resins, effectively reducing viscosity while actively participating in the curing reaction to become an integral part of the polymer network.[2][3] This integration helps to maintain or even improve the mechanical properties of the cured material, such as impact resistance.[2]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of PEGE and TMPTE when used as modifiers in epoxy resin systems. The data is compiled from various sources and represents typical values observed in experimental settings.
| Performance Metric | Phenyl Glycidyl Ether (PEGE) | Trimethylolpropane Triglycidyl Ether (TMPTE) | Significance |
| Functionality | Monofunctional | Trifunctional | TMPTE's higher functionality leads to a higher cross-linking density, which can enhance mechanical strength and thermal stability.[2][3] |
| Viscosity Reduction | Effective | Highly Effective | Both compounds reduce the viscosity of epoxy formulations, with TMPTE generally providing a more significant reduction due to its aliphatic structure.[1][2] |
| Impact Strength | Moderate Improvement | Significant Improvement | The trifunctional and aliphatic nature of TMPTE contributes to a more flexible and tougher polymer network, leading to enhanced impact resistance.[2] |
| Tensile Strength | Can be slightly reduced | Generally Maintained or Improved | The increased cross-linking from TMPTE can help maintain or improve tensile strength, whereas the monofunctional nature of PEGE can sometimes lead to a slight reduction. |
| Glass Transition Temp (Tg) | Moderate | Can be higher due to cross-linking | The higher cross-link density imparted by TMPTE can lead to a higher glass transition temperature compared to monofunctional diluents. |
| Hardness (Shore D) | - | 82 (in a melamine-cured system)[4] | Data for a specific TMPTE formulation shows high hardness. |
| Elongation at Break | - | 2% (in a melamine-cured system)[4] | The highly cross-linked network from TMPTE can result in lower elongation at break. |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Viscosity Measurement
-
Objective: To quantify the efficiency of PEGE and TMPTE in reducing the viscosity of a standard epoxy resin formulation.
-
Apparatus: Rotational viscometer or rheometer.
-
Procedure:
-
Prepare separate formulations of a base epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA) with varying weight percentages (e.g., 5%, 10%, 15%) of PEGE and TMPTE.
-
Ensure thorough mixing of the components at a controlled temperature (e.g., 25°C).
-
Measure the initial viscosity of the neat epoxy resin and each of the prepared formulations using the viscometer at a constant shear rate and temperature.
-
Record the viscosity values and plot them against the weight percentage of the diluent to compare their viscosity-reducing effects.
-
Mechanical Properties Testing (Tensile and Impact Strength)
-
Objective: To compare the effect of PEGE and TMPTE on the mechanical properties of the cured epoxy resin.
-
Apparatus: Universal Testing Machine (for tensile strength), Izod or Charpy impact tester.
-
Procedure:
-
Prepare cured samples of the epoxy formulations containing PEGE and TMPTE as described above, along with a control sample of the neat epoxy resin. Ensure complete curing according to the manufacturer's specifications.
-
For tensile testing, cast the resin into dumbbell-shaped molds as per ASTM D638 standards.
-
Conduct tensile tests on the cured samples using the Universal Testing Machine at a constant crosshead speed, and record the ultimate tensile strength and elongation at break.
-
For impact testing, prepare rectangular bar specimens as per ASTM D256 standards.
-
Measure the impact strength of the notched specimens using the impact tester.
-
Compare the results for the PEGE-modified, TMPTE-modified, and control samples.
-
Thermal Analysis (DSC and TGA)
-
Objective: To evaluate the effect of PEGE and TMPTE on the curing behavior, glass transition temperature (Tg), and thermal stability of the epoxy resin.
-
Apparatus: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).
-
Procedure:
-
DSC Analysis:
-
Place a small, uncured sample of each formulation into an aluminum DSC pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).
-
Record the heat flow to determine the curing exotherm and the glass transition temperature (Tg) of the cured material.
-
-
TGA Analysis:
-
Place a small, cured sample of each formulation into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) in an inert atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of thermal degradation and the char yield, which are indicators of thermal stability.
-
-
Visualization of Experimental Workflow and Curing Mechanism
The following diagrams illustrate the experimental workflow for comparing PEGE and TMPTE and the general chemical pathway of epoxy curing.
Caption: Experimental workflow for comparing PEGE and TMPTE performance.
Caption: Simplified epoxy curing reaction pathway.
Conclusion
The choice between PEGE and TMPTE depends critically on the desired properties of the final material.
-
PEGE is a suitable choice when a moderate reduction in viscosity is required, and the application benefits from the added rigidity and thermal stability conferred by its aromatic structure.
-
TMPTE is the preferred option for applications demanding a significant reduction in viscosity and enhanced toughness and impact resistance.[2] Its trifunctional nature leads to a higher cross-linking density, which can improve mechanical strength and thermal properties, making it ideal for high-performance coatings, adhesives, and composites.[2][5]
Researchers and developers should consider the trade-offs between viscosity reduction, mechanical performance, and thermal properties when selecting between these two effective epoxy modifiers. The experimental protocols outlined in this guide provide a framework for conducting a thorough comparative evaluation tailored to specific application requirements.
References
A Head-to-Head Battle of Epoxy Diluents: Pentaerythritol Glycidyl Ether vs. Ethylene Glycol Diglycidyl Ether in Coatings
In the realm of high-performance coatings, the selection of a reactive diluent is pivotal in tailoring the final properties of an epoxy system. Among the myriad of choices, pentaerythritol (B129877) glycidyl (B131873) ether (PGE) and ethylene (B1197577) glycol diglycidyl ether (EGDE) are two prominent options, each offering a unique set of characteristics. This guide provides a comprehensive comparison of these two glycidyl ethers, supported by available data and outlining experimental protocols for their evaluation.
Pentaerythritol glycidyl ether, a tetrafunctional epoxy resin, is recognized for its ability to create a high cross-linking density. This dense network structure imparts exceptional mechanical strength, chemical resistance, and thermal stability to the cured coating.[1] Conversely, ethylene glycol diglycidyl ether is a bifunctional reactive diluent known for its efficiency in reducing the viscosity of epoxy formulations, which enhances flow and applicability.[2][3][4]
Performance Under the Microscope: A Comparative Analysis
While direct, side-by-side comparative studies with extensive quantitative data are limited in publicly available literature, we can infer performance differences based on their chemical nature and findings from studies on reactive diluents with varying functionalities.
Physical and Mechanical Properties
The tetrafunctionality of PGE is expected to result in a more rigid and robust coating. A higher crosslink density generally leads to increased hardness, tensile strength, and abrasion resistance.[5][6][7][8] Studies on multifunctional epoxy resins have shown that increased functionality can significantly enhance the mechanical properties of the cured system.[9] EGDE, with its two reactive epoxy groups, contributes to the polymer network but results in a lower crosslink density compared to PGE. This can translate to a more flexible coating with potentially lower hardness but improved impact resistance.[10][11]
| Property | This compound (PGE) | Ethylene Glycol Diglycidyl Ether (EGDE) |
| Functionality | 4 | 2 |
| Viscosity at 25°C (mPa·s) | 100 - 800[1] | 15 - 30[4] |
| Epoxide Equivalent Weight (g/eq) | 97 - 110[1] | 126 - 135[4] |
| Expected Hardness | Higher | Lower |
| Expected Tensile Strength | Higher | Lower |
| Expected Flexibility | Lower | Higher |
| Expected Adhesion | Good | Good[12] |
Note: The expected performance characteristics are based on the general principles of epoxy chemistry, where higher functionality leads to higher crosslink density and associated property changes. Specific values will vary depending on the complete formulation, including the base epoxy resin and curing agent.
Curing Characteristics
The higher number of reactive sites in PGE can lead to a faster build-up of the cross-linked network, potentially resulting in a shorter gel time. However, the initial viscosity of a formulation containing PGE will likely be higher than one with EGDE, which could affect the working time and application properties. Studies on the cure kinetics of epoxy resins with different functionalities have shown that higher functionality can accelerate the curing reaction.[13]
Chemical Resistance
The densely cross-linked network formed by PGE is anticipated to offer superior resistance to a wide range of chemicals, including solvents, acids, and bases. A more tightly knit polymer structure presents a more tortuous path for chemical permeation. Novolac epoxy resins, which have high functionality, are known for their excellent chemical resistance due to their ability to achieve greater crosslink density. While not a direct comparison, this supports the principle that higher functionality enhances chemical resistance.
Experimental Evaluation: Protocols for a Fair Comparison
To generate direct comparative data, a series of standardized tests should be conducted on coating formulations where PGE and EGDE are the primary variable.
Sample Preparation
-
Formulation: Prepare two epoxy coating formulations. Formulation A will contain a specific weight percentage of PGE as the reactive diluent, and Formulation B will contain the same weight percentage of EGDE. All other components (base epoxy resin, curing agent, additives) will remain constant.
-
Application: Apply the coatings to standardized steel panels at a controlled film thickness.
-
Curing: Cure all coated panels under the same conditions (temperature and humidity) for a specified period to ensure full cure.
Testing Protocols
-
Viscosity: The viscosity of the uncured liquid formulations should be measured using a rotational viscometer at a constant temperature (e.g., 25°C).
-
Hardness: The pencil hardness of the cured coatings can be determined according to ASTM D3363. This test involves attempting to scratch the surface with pencils of known hardness.
-
Adhesion: The adhesion of the coatings to the substrate can be assessed using the cross-hatch adhesion test as described in ASTM D3359.[14] This involves making a lattice pattern of cuts in the coating, applying pressure-sensitive tape, and then rapidly removing the tape to assess the amount of coating removed.
-
Impact Resistance: The impact resistance can be evaluated using a method such as ASTM D2794, where a weight is dropped onto the coated panel from a specified height, and the coating is examined for cracking or delamination.
-
Chemical Resistance: The chemical resistance can be tested by exposing the cured coatings to various chemicals (e.g., 10% sulfuric acid, 10% sodium hydroxide, xylene) for a set period, as outlined in a method similar to ASTM D1308. The coatings are then visually inspected for any signs of degradation, such as blistering, discoloration, or loss of adhesion.
Visualizing the Concepts
To better understand the fundamental differences and the experimental approach, the following diagrams are provided.
Caption: Chemical structures of PGE and EGDE.
Caption: Experimental workflow for comparison.
Conclusion
The choice between this compound and ethylene glycol diglycidyl ether as a reactive diluent in coatings depends on the desired balance of properties. For applications demanding high mechanical strength, superior chemical resistance, and thermal stability, the tetrafunctional nature of PGE makes it a compelling candidate. However, for formulations where low viscosity is paramount for ease of application and good flow, the bifunctional EGDE offers an effective solution. To make an informed decision for a specific application, it is crucial to conduct direct comparative studies following standardized experimental protocols. This will provide the necessary quantitative data to select the optimal reactive diluent to meet the performance requirements of the coating system.
References
- 1. This compound CAS 3126-63-4 - Supplier [benchchem.com]
- 2. Ethylene glycol diglycidyl ether | Reactive Epoxy Diluent [zxchemuae.com]
- 3. nbinno.com [nbinno.com]
- 4. Ethylene Glycol Diglycidyl Ether EGDE Epoxy Diluent [zxchem.com]
- 5. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Diethylene glycol diglycidyl ether - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. polysciences.com [polysciences.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Crosslink Density of Pentaerythritol Glycidyl Ether Polymers
For Researchers, Scientists, and Drug Development Professionals
Pentaerythritol glycidyl (B131873) ether (PEGE) is a tetrafunctional epoxy crosslinking agent prized for its ability to form polymer networks with high crosslink densities. This high density imparts superior thermal and mechanical properties to the resulting materials, making them ideal for a range of demanding applications, from industrial coatings and adhesives to advanced biomedical devices and drug delivery systems.[1] The precise validation of crosslink density is therefore a critical step in the development and quality control of these specialized polymers.
This guide provides an objective comparison of PEGE-based polymers with materials crosslinked using common difunctional alternatives, supported by experimental data. Detailed protocols for the principal methods of crosslink density determination—Dynamic Mechanical Analysis (DMA), rheology, and equilibrium swelling tests—are also presented to aid researchers in their validation processes.
Performance Comparison: PEGE vs. Alternative Crosslinkers
The choice of crosslinking agent significantly influences the final properties of a polymer network. While difunctional crosslinkers such as Ethylene Glycol Diglycidyl Ether (EGDGE) and Poly(ethylene glycol) diglycidyl ether (PEGDE) are widely used, the tetrafunctional nature of PEGE allows for the formation of a more densely interconnected polymer network. This structural difference translates to measurable differences in material performance.
| Property | Pentaerythritol Glycidyl Ether (PEGE) | Ethylene Glycol Diglycidyl Ether (EGDGE) | Poly(ethylene glycol) diglycidyl ether (PEGDE) |
| Functionality | 4 | 2 | 2 |
| Crosslink Density | High | Moderate | Low to Moderate |
| Mechanical Strength | High | Moderate | Low to Moderate |
| Thermal Stability | High | Moderate | Low to Moderate |
| Swelling Ratio | Low | Moderate | High |
Table 1: Comparison of Polymer Properties Based on Crosslinker Functionality.
Experimental Protocols for Crosslink Density Validation
Accurate determination of crosslink density is essential for predicting and controlling the performance of PEGE-based polymers. The following are detailed protocols for three widely accepted methods.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for determining the viscoelastic properties of polymers, from which crosslink density can be calculated. The method involves applying an oscillatory force to a sample and measuring its response over a range of temperatures.
Experimental Protocol:
-
Sample Preparation: Prepare rectangular solid samples of the cured PEGE-based polymer with precise dimensions (e.g., 35 mm x 10 mm x 2 mm). Ensure the samples are fully cured and free of defects.
-
Instrument Setup:
-
Use a DMA instrument equipped with a single or dual cantilever clamp.
-
Set the oscillation frequency to 1 Hz.
-
Set the strain to a value within the linear viscoelastic region of the material (typically 0.1%).
-
-
Temperature Program:
-
Equilibrate the sample at a temperature below its glass transition temperature (Tg), for example, 25°C.
-
Ramp the temperature from the starting point to a temperature well above the Tg (e.g., 200°C) at a heating rate of 3°C/min.
-
-
Data Acquisition: Record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
Calculation of Crosslink Density:
-
Identify the rubbery plateau region from the storage modulus vs. temperature plot. This is the relatively flat region of the curve above the glass transition.
-
Select a temperature (T) in Kelvin within the rubbery plateau.
-
The crosslink density (ν) can be calculated from the storage modulus (E') in the rubbery plateau using the following equation based on the theory of rubber elasticity: ν = E' / (3 * R * T) Where:
-
ν is the crosslink density in mol/m³
-
E' is the storage modulus in the rubbery plateau in Pa
-
R is the ideal gas constant (8.314 J/(mol·K))
-
T is the absolute temperature in Kelvin
-
-
Rheological Measurement
Rheology, the study of the flow of matter, can also be used to determine the crosslink density of thermosetting polymers. This method measures the material's response to an applied shear stress.
Experimental Protocol:
-
Sample Preparation: Prepare a disk-shaped sample of the uncured PEGE polymer formulation.
-
Instrument Setup:
-
Use a rheometer with parallel plate geometry (e.g., 25 mm diameter).
-
Set the gap between the plates according to the sample thickness (e.g., 1 mm).
-
-
Curing Profile and Measurement:
-
Place the uncured sample between the plates.
-
Apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).
-
Ramp the temperature to the desired curing temperature and hold until the curing process is complete. Monitor the storage modulus (G') and loss modulus (G'') throughout the curing process.
-
-
Post-Curing Analysis:
-
After the sample is fully cured, perform a temperature sweep from ambient temperature to a temperature above the glass transition.
-
-
Calculation of Crosslink Density:
-
Identify the rubbery plateau modulus (G') from the post-curing temperature sweep.
-
The crosslink density (ν) can be calculated using the equation: ν = G' / (R * T) Where:
-
ν is the crosslink density in mol/m³
-
G' is the shear storage modulus in the rubbery plateau in Pa
-
R is the ideal gas constant (8.314 J/(mol·K))
-
T is the absolute temperature in Kelvin
-
-
Equilibrium Swelling Test
The equilibrium swelling method is a classic and straightforward technique to estimate crosslink density. It is based on the principle that a crosslinked polymer will absorb a solvent and swell, with the degree of swelling being inversely proportional to the crosslink density.
Experimental Protocol:
-
Sample Preparation: Prepare small, accurately weighed samples of the cured PEGE polymer (W_dry).
-
Swelling:
-
Immerse the samples in a suitable solvent (e.g., toluene (B28343) for non-polar polymers, water for hydrogels) in a sealed container at a constant temperature (e.g., 25°C).
-
Allow the samples to swell until they reach equilibrium, which may take several hours to days. Periodically remove the samples, gently blot the surface to remove excess solvent, and weigh them until a constant weight is achieved.
-
-
Weight Measurement: Record the final swollen weight of the samples (W_swollen).
-
Calculation of Swelling Ratio:
-
The volumetric swelling ratio (Q) is calculated as: Q = 1 + (ρ_p / ρ_s) * ((W_swollen / W_dry) - 1) Where:
-
ρ_p is the density of the polymer
-
ρ_s is the density of the solvent
-
-
-
Calculation of Crosslink Density (using the Flory-Rehner equation):
-
The molecular weight between crosslinks (Mc) can be estimated using the Flory-Rehner equation:
- [ln(1 - v_2m) + v_2m + χ * v_2m²] = V_1 * n * (v_2m^(1/3) - v_2m / 2) Where:
-
v_2m is the volume fraction of the polymer in the swollen gel (1/Q)
-
χ is the Flory-Huggins polymer-solvent interaction parameter
-
V_1 is the molar volume of the solvent
-
n is the number of active network chains per unit volume (related to crosslink density)
-
The crosslink density (ν) is then calculated as: ν = 1 / (v_2m * Mc)
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining crosslink density using the methods described above.
Caption: Workflow for Crosslink Density Validation.
Signaling Pathway of Epoxy Curing
The crosslinking of epoxy resins with an amine curing agent, a common process for PEGE, involves a series of nucleophilic addition reactions. This signaling pathway illustrates the step-growth polymerization mechanism.
Caption: Epoxy-Amine Curing Reaction Pathway.
References
Biocompatibility of Biomaterials Crosslinked with Pentaerythritol Glycidyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate crosslinking agent is a critical determinant in the design of biocompatible materials for biomedical applications. Pentaerythritol (B129877) glycidyl (B131873) ether (PTGE), a tetrafunctional epoxy crosslinker, offers the potential for creating highly stable and mechanically robust biomaterial scaffolds. However, a thorough assessment of its biocompatibility in comparison to established and alternative crosslinking agents is essential for its safe and effective implementation in drug delivery, tissue engineering, and medical devices. This guide provides an objective comparison of the biocompatibility of materials crosslinked with PTGE against common alternatives, supported by available experimental data and detailed methodologies.
In Vitro Cytotoxicity: A Comparative Analysis
The initial assessment of a biomaterial's biocompatibility is its potential to induce cellular toxicity. Common assays used to evaluate this are the MTT and LDH assays, which measure cell metabolic activity and membrane integrity, respectively.
While direct comparative studies quantifying the cytotoxicity of PTGE-crosslinked materials against a range of alternatives are limited, existing research on individual crosslinkers provides valuable insights. Epoxy-based compounds, such as those found in dental sealers, have shown dose-dependent cytotoxicity that tends to decrease as the material fully cures[1][2][3]. This suggests that the presence of unreacted epoxy groups is a primary contributor to cellular toxicity.
In contrast, glutaraldehyde (B144438), a widely used crosslinker, is known for its cytotoxic effects, which can be attributed to the release of unreacted aldehyde groups[4]. Studies comparing glutaraldehyde to natural crosslinkers like genipin (B1671432) have consistently demonstrated the superior cytocompatibility of genipin, with significantly higher cell viability observed in the presence of genipin-crosslinked materials[5][6][7].
Table 1: Comparative In Vitro Cytotoxicity of Crosslinking Agents
| Crosslinking Agent | Material | Cell Line | Assay | Results (Cell Viability %) | Reference |
| Pentaerythritol Glycidyl Ether (PTGE) | Not specified in literature | Not specified in literature | Not specified in literature | Data not available | |
| Glutaraldehyde | Gelatin | Cardiomyocytes | Not specified | High rates of cell death | [4] |
| Chitosan | HT-29 | MTT | Lower than genipin-crosslinked | [8] | |
| Genipin | Chitosan | L929 fibroblasts | MTT | 88.4% - 90.9% | [9] |
| Chitosan | HT-29 | MTT | Higher than glutaraldehyde-crosslinked | [8] | |
| Poly(ethylene glycol) diglycidyl ether (PEGDE) | Hyaluronic Acid | Human Keratinocytes (HaCaT) & Dermal Fibroblasts (HDF) | Not specified | Higher than BDDE-crosslinked | [7][10] |
| 1,4-butanediol (B3395766) diglycidyl ether (BDDE) | Hyaluronic Acid | Human Keratinocytes (HaCaT) & Dermal Fibroblasts (HDF) | Not specified | Lower than PEGDE-crosslinked | [7][10] |
Note: The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Genotoxicity Assessment
Genotoxicity, the potential of a substance to damage DNA, is a critical safety concern for implantable biomaterials. The Ames test is a widely used method to assess the mutagenic potential of a compound[1][11][12][13]. While specific Ames test results for this compound were not found in the reviewed literature, studies on other epoxy resin-based materials have indicated a potential for genotoxicity, which, similar to cytotoxicity, decreases after the material has fully set[1][3]. This suggests that residual unreacted epoxy compounds could pose a genotoxic risk.
In Vivo Biocompatibility and Inflammatory Response
The in vivo response to an implanted biomaterial is a complex interplay of cellular and tissue reactions. A biocompatible material should elicit a minimal inflammatory response that resolves over time, leading to proper tissue integration.
Studies on crosslinked collagen membranes have shown that the type of crosslinking agent can significantly influence the in vivo tissue response. For instance, some crosslinked membranes have been associated with a more pronounced inflammatory response and delayed vascularization compared to non-crosslinked collagen[14]. The inflammatory response to biomaterials is often mediated by macrophages, which can polarize into a pro-inflammatory (M1) or anti-inflammatory/pro-regenerative (M2) phenotype[14][15][16][17][18]. The surface chemistry and topography of a biomaterial can influence this polarization. For example, genipin-crosslinked scaffolds have been shown to promote a shift towards the M2 macrophage phenotype, which is favorable for tissue healing[15].
Table 2: Comparative In Vivo Biocompatibility of Crosslinking Agents
| Crosslinking Agent | Material | Animal Model | Implantation Site | Key Findings | Reference |
| This compound (PTGE) | Not specified in literature | Not specified in literature | Not specified in literature | Data not available | |
| Glutaraldehyde | Bovine Pericardium | Not specified | Not specified | Comparable mechanical properties to genipin but known cytotoxicity | [7] |
| Genipin | Chitosan | Rabbit | Ocular anterior chamber | Significantly lower inflammatory response compared to glutaraldehyde | [6] |
| Sugar-crosslinked | Collagen | Rat | Subcutaneous | Biocompatible with a slow degradation pattern | [19] |
| Non-crosslinked | Biologic Prostheses | Rodent | Ventral hernia repair | Severe inflammatory and immune responses | [20] |
Note: This table provides a qualitative comparison based on available literature. Quantitative scoring of inflammatory responses can vary significantly between studies.
Hemocompatibility
For blood-contacting medical devices, hemocompatibility is of paramount importance. Key parameters include hemolysis (the rupture of red blood cells) and platelet adhesion, which can trigger thrombus formation.
Table 3: Comparative Hemocompatibility of Crosslinking Agents
| Crosslinking Agent | Material | Assay | Results | Reference |
| This compound (PTGE) | Not specified in literature | Hemolysis, Platelet Adhesion | Data not available | |
| Other Crosslinkers | Various | Hemolysis | Generally, materials with low surface energy and hydrophilicity show lower hemolysis. | [20] |
| Various | Platelet Adhesion | Adhesion is influenced by surface chemistry and protein adsorption. | [21][22][23][24][25][26][27] |
Signaling Pathways in Biocompatibility
The cellular response to biomaterials is governed by complex signaling pathways. The activation of pro-inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, can lead to the production of inflammatory cytokines and a persistent inflammatory response[10][28]. Epoxy compounds have been shown to interfere with NF-κB signaling. The ability of a biomaterial to modulate these pathways towards a pro-regenerative outcome is a key aspect of its biocompatibility.
The polarization of macrophages is also regulated by specific signaling pathways. The promotion of an M2 phenotype, associated with tissue repair, is a desirable characteristic for many biomaterial applications[14][15][16][17][18].
Caption: Inflammatory and regenerative signaling pathways in response to biomaterials.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are summaries of standard protocols for key in vitro and in vivo assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol Summary:
-
Cell Seeding: Plate cells at a desired density in a 96-well plate and incubate for 24 hours.
-
Material Exposure: Prepare extracts of the test material according to ISO 10993-12. Replace the cell culture medium with the material extracts and control media.
-
MTT Addition: After the desired exposure time, add MTT solution to each well.
-
Incubation: Incubate the plate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the negative control.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
Protocol Summary:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and expose them to the test material extracts.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at approximately 490 nm. The amount of color formed is proportional to the amount of LDH released, indicating the level of cytotoxicity.
In Vivo Implantation Study (ISO 10993-6)
This standard provides guidelines for the assessment of the local effects of implanted materials.
Caption: Workflow for an in vivo implantation study according to ISO 10993-6.
Protocol Summary:
-
Animal Model: Select an appropriate animal model (e.g., rat, rabbit) and implantation site (e.g., subcutaneous, intramuscular).
-
Implantation: Surgically implant the sterile test material and a negative control material.
-
Observation: Monitor the animals for predetermined periods (e.g., 1, 4, 12 weeks) for any adverse reactions.
-
Histopathology: At the end of the study period, euthanize the animals and excise the implant and surrounding tissue. Process the tissue for histological analysis.
-
Evaluation: A pathologist examines the tissue sections to assess the local tissue response, including inflammation, fibrosis, necrosis, and neovascularization, and assigns a score based on a standardized grading system.
Conclusion
This compound holds promise as a crosslinking agent for creating robust biomaterials. However, the available data on its biocompatibility is currently limited, particularly in direct comparison to other commonly used crosslinkers. Based on the information available for other epoxy compounds, it is crucial to ensure complete crosslinking to minimize potential cytotoxicity and genotoxicity from unreacted monomers.
In contrast, natural crosslinkers like genipin have demonstrated superior biocompatibility profiles, particularly in terms of lower cytotoxicity and a more favorable in vivo inflammatory response. PEG-based crosslinkers also offer a promising alternative with good biocompatibility.
For researchers and developers considering PTGE, rigorous biocompatibility testing according to established standards is imperative. This should include comprehensive in vitro cytotoxicity and genotoxicity assays, as well as in vivo studies to evaluate the long-term tissue response and hemocompatibility for blood-contacting applications. Further direct comparative studies are needed to definitively position PTGE within the spectrum of available crosslinking agents and to fully understand its potential and limitations in the development of safe and effective biomedical devices.
References
- 1. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the impact of different solvents in the bacterial reverse mutation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro toxicity assessment of crosslinking agents used in hyaluronic acid dermal filler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatically-Crosslinked Gelatin Hydrogels with Nanostructured Architecture and Self-Healing Performance for Potential Use as Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semi-Synthetic Click-Gelatin Hydrogels as Tunable Platforms for 3D Cancer Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative toxicity study of hyaluronic acid fillers crosslinked with 1,4-butanediol diglycidyl ether or poly (ethylene glycol) diglycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The in vivo inflammatory and foreign body giant cell response against different poly(l-lactide-co-d/l-lactide) implants is primarily determined by material morphology rather than surface chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Comparison of Synthetic Macroporous Filamentous and Sponge-like Skin Substitute Matrices Reveals Morphometric Features of the Foreign Body Reaction According to 3D Biomaterial Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Delivery of M0, M1, and M2 Macrophage Subtypes via Genipin-Cross-Linked Collagen Biotextile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pore size-mediated macrophage M1 to M2 transition affects osseointegration of 3D-printed PEEK scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pore size-mediated macrophage M1 to M2 transition affects osseointegration of 3D-printed PEEK scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oaepublish.com [oaepublish.com]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of crosslinked and non-crosslinked biologic prostheses for abdominal hernia repair - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simple collagen-like peptides support platelet adhesion under static but not under flow conditions: interaction via alpha2 beta1 and von Willebrand factor with specific sequences in native collagen is a requirement to resist shear forces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Platelet adhesion to collagen-coated wells: analysis of this complex process and a comparison with the adhesion to matrigel-coated wells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of platelet adhesion to a collagen-coated surface under flow conditions: the involvement of glycoprotein VI in the platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Platelet Adhesion under Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Platelet adhesion to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scienceopen.com [scienceopen.com]
- 27. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 28. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanical Performance of Polymers Derived from Pentaerythritol Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Mechanical Properties and Experimental Protocols
In the pursuit of advanced materials with tailored properties, researchers are increasingly exploring a diverse range of polymer systems. Among these, polymers derived from pentaerythritol (B129877) glycidyl (B131873) ether (PGE) have garnered attention for their potential to form highly cross-linked, robust networks. This guide provides a comprehensive comparison of the mechanical performance of PGE-derived polymers against common petroleum-based and emerging bio-based alternatives. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for the cited mechanical tests are provided to ensure reproducibility and facilitate informed material selection.
Comparison of Mechanical Properties
The following tables present a summary of the key mechanical properties of various epoxy resin systems, including the widely used petroleum-based diglycidyl ether of bisphenol A (DGEBA), and several bio-based alternatives derived from vanillin, lignin, epoxidized linseed oil (ELO), and sorbitol. The data for a neat, cured pentaerythritol glycidyl ether (PGE) system is included where available, though it is more commonly utilized as a crosslinker or modifier.
Table 1: Tensile Properties of Various Epoxy Resin Systems
| Material | Curing Agent | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| PGE-based Polymer | Amine/Anhydride | Data Not Available | Data Not Available | Data Not Available |
| DGEBA (Petroleum-based) | Diaminodiphenyl methane (B114726) (DDM) | 45.1 | - | 2.4 |
| Vanillin-based | Isophorone diamine (IPDA) | 65.0 | 2.30 | 4.4 |
| Vanillin-based | Poly(propylene glycol)bis(2-aminopropyl ether) (D230) | 57.4 | - | 3.1 |
| Lignin-based (Eucalyptus) | Jeffamine D2000 | 66 | 1.7 | 8 |
| Epoxidized Linseed Oil (ELO) | Hexamethylene diamine (HMDA) | 3.7 | - | - |
| Epoxidized Linseed Oil (ELO) | Sebacic Acid | 2.0 | - | - |
| Sorbitol Polyglycidyl Ether (SPE) | Itaconic Acid + KPS | 15.4 | 1.08 | - |
Note: The mechanical properties of polymers are highly dependent on the specific curing agent, curing cycle, and any additives or fillers used. The data presented here is for neat or simply formulated resin systems to provide a baseline for comparison.
Table 2: Flexural Properties of Various Epoxy Resin Systems
| Material | Curing Agent | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| PGE-based Polymer | Amine/Anhydride | Data Not Available | Data Not Available |
| DGEBA (Petroleum-based) | - | - | - |
| Vanillin-based | - | - | - |
| Lignin-based | - | - | - |
| Epoxidized Linseed Oil (ELO) with Tannic Acid | - | 72 | 2.986 |
| Sorbitol Polyglycidyl Ether (SPE) | - | - | - |
Table 3: Impact Strength of Various Epoxy Resin Systems
| Material | Curing Agent | Impact Strength (kJ/m²) |
| PGE-based Polymer | Amine/Anhydride | Data Not Available |
| DGEBA (Petroleum-based) | - | - |
| Vanillin-based with inorganic accelerator | - | Increased in comparison to DGEBA |
| Lignin-based | - | - |
| Epoxidized Linseed Oil (ELO) | - | - |
| Sorbitol Polyglycidyl Ether (SPE) | - | - |
Table 4: Thermal Properties (Glass Transition Temperature, Tg) of Various Epoxy Resin Systems from Dynamic Mechanical Analysis (DMA)
| Material | Curing Agent | Tg (°C) |
| PGE-based Polymer | Amine/Anhydride | Data Not Available |
| DGEBA (Petroleum-based) | Diaminodiphenyl methane (DDM) | 98 |
| Vanillin-based | Poly(propylene glycol)bis(2-aminopropyl ether) (D230) | 106 |
| Lignin-based (Eucalyptus) | Jeffamine D2000 | 79 |
| Epoxidized Linseed Oil (ELO) | Hexamethylene diamine (HMDA) | 16.0 |
| Epoxidized Linseed Oil (ELO) | Sebacic Acid | -1.4 |
| Sorbitol Polyglycidyl Ether (SPE) | Itaconic Acid + KPS | 62.8 |
Experimental Protocols
The following are detailed methodologies for the key mechanical tests cited in this guide, based on ASTM standards.
Tensile Testing (ASTM D638)
Objective: To determine the tensile properties of a material, including tensile strength, Young's modulus, and elongation at break.
Specimen Preparation:
-
Dumbbell-shaped specimens are prepared according to the dimensions specified in ASTM D638, typically Type I for rigid plastics.
-
Specimens are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
Test Procedure:
-
The thickness and width of the gauge section of the specimen are measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
An extensometer is attached to the gauge section of the specimen to measure strain.
-
The specimen is pulled at a constant crosshead speed until it fractures. The speed is determined by the material's properties.
-
The load and extension data are recorded throughout the test.
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area.
-
Young's Modulus: A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
Flexural Testing (ASTM D790)
Objective: To determine the flexural properties of a material, including flexural strength and flexural modulus.
Specimen Preparation:
-
Rectangular bar specimens are prepared with dimensions as specified in ASTM D790.
-
Specimens are conditioned under the same conditions as for tensile testing.
Test Procedure:
-
The width and thickness of the specimen are measured.
-
The specimen is placed on two supports in a three-point bending fixture.
-
A load is applied to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a specified strain (typically 5%).
-
The load and deflection data are recorded.
Calculations:
-
Flexural Strength: The maximum stress experienced by the material at the moment of rupture, calculated from the load at failure.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve in the elastic region.
Impact Testing (Izod, ASTM D256)
Objective: To determine the impact resistance of a material.
Specimen Preparation:
-
Notched rectangular bar specimens are prepared according to the dimensions in ASTM D256.
-
The notch is machined to act as a stress concentrator.
-
Specimens are conditioned prior to testing.
Test Procedure:
-
The specimen is clamped vertically in the Izod impact tester.
-
A pendulum of a known weight is released from a specific height, striking the notched side of the specimen.
-
The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after impact.
Calculation:
-
Impact Strength: The energy absorbed per unit of notch thickness, typically expressed in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).
Dynamic Mechanical Analysis (DMA) (ASTM D7028)
Objective: To determine the viscoelastic properties of a material as a function of temperature, including the glass transition temperature (Tg).
Specimen Preparation:
-
Rectangular specimens of defined dimensions are prepared.
-
Specimens are conditioned to a specific moisture content (e.g., dry or saturated).
Test Procedure:
-
The specimen is mounted in the DMA instrument, typically in a three-point bending or cantilever clamp.
-
A sinusoidal stress is applied to the specimen, and the resulting strain is measured.
-
The temperature is ramped at a controlled rate (e.g., 3-5 °C/min) over a specified range.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.
Analysis:
-
Glass Transition Temperature (Tg): Determined from the peak of the tan delta curve or the onset of the drop in the storage modulus curve. This temperature signifies the transition from a rigid, glassy state to a more rubbery state.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key mechanical tests described.
A Comparative Thermal Analysis of PEGE-Based Epoxy Systems and Alternatives
For researchers, scientists, and drug development professionals, understanding the thermal stability and curing behavior of epoxy systems is paramount for ensuring material integrity and performance. This guide provides a comparative thermal analysis of poly(ethylene glycol) diglycidyl ether (PEGE)-based epoxy systems against traditional diglycidyl ether of bisphenol A (DGEBA)-based systems and emerging bio-based alternatives, utilizing data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The selection of an appropriate epoxy resin is a critical decision in a multitude of applications, from advanced composites to biomedical devices. Thermal analysis techniques such as TGA and DSC are indispensable tools for characterizing the thermal properties of these thermosetting polymers. TGA provides quantitative information on the thermal stability and decomposition of the material, while DSC is used to determine curing characteristics and the glass transition temperature (Tg), a crucial indicator of the material's operational temperature range.
Comparative Thermal Properties of Epoxy Systems
The following table summarizes key thermal properties of various epoxy systems, offering a quantitative comparison of their performance. It is important to note that these values can be influenced by the specific curing agent, catalyst, and curing cycle used.
| Epoxy System | Curing Agent | Tg (°C) | Td5% (°C) | Td_max (°C) | Char Yield (%) @ 600°C | Enthalpy of Curing (ΔH, J/g) |
| PEGE-based | ||||||
| PEGE | Diamine | ~20-60 | ~300-350 | ~380-420 | ~5-15 | ~300-450 |
| PEGE-DGEBA Blend | Aromatic Amine | ~80-120 | ~320-360 | ~390-430 | ~10-20 | ~350-500 |
| DGEBA-based | ||||||
| DGEBA | Aliphatic Amine | ~80-130 | ~300-350 | ~370-410 | ~10-25 | ~400-550 |
| DGEBA | Aromatic Amine | ~150-220 | ~350-400 | ~400-450 | ~20-40 | ~300-450 |
| Bio-based | ||||||
| Epoxidized Soybean Oil (ESO) | Anhydride | ~40-80 | ~250-300 | ~350-400 | ~5-15 | ~200-350 |
| Lignin-based Epoxy | Diamine | ~130-180 | ~300-350 | ~380-430 | ~25-45 | Not widely reported |
Note: The data presented is a representative range compiled from various sources. Exact values will vary based on specific formulations and processing conditions. Td5% represents the temperature at which 5% weight loss occurs, and Td_max is the temperature of maximum decomposition rate.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining comparable and reliable thermal analysis data. Below are generalized methodologies for TGA and DSC analysis of epoxy systems.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the cured epoxy resin.
Methodology:
-
Sample Preparation: A small sample (typically 5-10 mg) of the fully cured epoxy resin is accurately weighed and placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. Key parameters such as the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final char yield are determined.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the cured epoxy and the enthalpy of curing for the uncured resin.
Methodology for Tg Determination:
-
Sample Preparation: A small sample (typically 5-10 mg) of the fully cured epoxy resin is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).
-
Temperature Program: The sample is subjected to a heat-cool-heat cycle. A typical program involves heating from a sub-ambient temperature (e.g., 0°C) to a temperature well above the expected Tg (e.g., 200°C) at a controlled rate (e.g., 10°C/min), followed by controlled cooling and a second heating scan at the same rate. The Tg is typically determined from the second heating scan to ensure a consistent thermal history.
-
Data Analysis: The change in heat flow is plotted against temperature. The Tg is determined as the midpoint of the step change in the heat flow curve.
Methodology for Curing Enthalpy Determination:
-
Sample Preparation: A precise amount (typically 5-10 mg) of the uncured epoxy resin mixture is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC is set up as for Tg determination.
-
Temperature Program: The sample is heated from ambient temperature through the entire curing temperature range at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The exothermic peak corresponding to the curing reaction is integrated to determine the total heat of curing (ΔH).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the thermal analysis of epoxy systems and the relationship between the different analyses.
Caption: Experimental workflow for thermal analysis of epoxy systems.
Caption: Factors influencing the thermal properties of epoxy systems.
A Comparative Guide to Quantifying the Degree of Cure in Pentaerythritol Glycidyl Ether (PGE) Resins versus Aromatic Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to quantify the degree of cure in pentaerythritol (B129877) glycidyl (B131873) ether (PGE) resins and a standard aromatic epoxy resin, diglycidyl ether of bisphenol A (DGEBA). Understanding the curing kinetics is crucial for optimizing material properties and ensuring performance in various applications. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols.
Introduction to a Curing Reaction
Pentaerythritol glycidyl ether (PGE) is an aliphatic epoxy resin known for its flexibility, low viscosity, and high reactivity. In contrast, DGEBA is a widely used aromatic epoxy resin valued for its rigidity and thermal stability. The curing process, an exothermic chemical reaction, transforms these liquid resins into solid, cross-linked thermosets. The extent of this transformation is known as the degree of cure, a critical parameter that dictates the final mechanical, thermal, and chemical properties of the material. Accurately quantifying the degree of cure is essential for material development, quality control, and ensuring the reliability of the final product.
Comparative Analysis of Curing Kinetics
The degree of cure is typically determined by monitoring the consumption of reactive groups or the heat generated during the exothermic curing reaction. The following tables summarize comparative data for PGE-based and DGEBA-based epoxy systems obtained through various analytical techniques.
Table 1: Comparison of Curing Characteristics by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique used to study the cure kinetics of epoxy resins by measuring the heat flow associated with the curing reaction.[1] The total heat of reaction (ΔHtotal) is proportional to the total number of reactive groups, and the degree of cure (α) at any time (t) can be calculated as α = ΔHt / ΔHtotal, where ΔHt is the heat evolved up to that time.[2]
| Parameter | This compound (PGE) Resin System | Diglycidyl Ether of Bisphenol A (DGEBA) Resin System | Reference |
| Resin Type | Aliphatic | Aromatic | [3] |
| Typical Curing Agent | Amines, Anhydrides | Amines (e.g., TETA, MDA), Anhydrides | [4] |
| Onset Curing Temp. (Non-isothermal DSC) | Generally lower due to higher reactivity | Higher | [5] |
| Peak Exotherm Temp. (Non-isothermal DSC) | Lower | Higher | |
| Total Heat of Reaction (ΔHtotal) | Varies with formulation, typically high due to high functional group density | ~400-500 J/g (with amine hardeners) | [6] |
| Activation Energy (Ea) | Generally lower, indicating faster reaction initiation | Typically 50-70 kJ/mol (with amine hardeners) | [7] |
| Glass Transition Temp. (Tg) of Cured Resin | Lower, contributing to flexibility | Higher, contributing to rigidity and thermal stability | [3] |
Note: The values presented are typical and can vary significantly based on the specific curing agent, catalyst, and processing conditions.
Table 2: Comparison of Curing Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy monitors the curing process by tracking the disappearance of characteristic absorption bands of the reactive functional groups, primarily the epoxy group.[8][9][10] The degree of cure can be quantified by monitoring the decrease in the intensity of the epoxy peak (around 915 cm⁻¹) relative to a reference peak that remains unchanged during the reaction.[8][11]
| Parameter | This compound (PGE) Resin System | Diglycidyl Ether of Bisphenol A (DGEBA) Resin System | Reference |
| Characteristic Epoxy Peak | ~915 cm⁻¹ (oxirane ring) | ~915 cm⁻¹ (oxirane ring) | [8] |
| Reference Peak | C-H stretching or other non-reactive group vibrations | Aromatic C=C stretching (~1510 cm⁻¹) | [9] |
| Observed Changes during Curing | Decrease in the intensity of the 915 cm⁻¹ peak. Appearance of hydroxyl (-OH) bands (~3400 cm⁻¹). | Decrease in the intensity of the 915 cm⁻¹ peak. Appearance of hydroxyl (-OH) bands. | [8][10] |
| Curing Rate | Generally faster due to higher reactivity and lower steric hindrance. | Slower compared to aliphatic epoxies under similar conditions. | [3] |
Table 3: Comparison of Rheological Properties during Curing
Rheology measures the change in viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of the resin system as it cures.[12] The gel point, where the material transitions from a liquid to a solid-like state, is a critical parameter determined from rheological data, often identified by the crossover of G' and G''.[12]
| Parameter | This compound (PGE) Resin System | Diglycidyl Ether of Bisphenol A (DGEBA) Resin System | Reference |
| Initial Viscosity | Lower, facilitating easier processing. | Higher, often requiring diluents or higher temperatures for processing. | [3] |
| Gel Time | Generally shorter due to faster reaction kinetics. | Longer, providing a wider processing window. | [5] |
| Viscosity Build-up | Rapid increase in viscosity as the reaction proceeds. | More gradual increase in viscosity. | [13] |
| Storage Modulus (G') at Full Cure | Lower, indicative of a more flexible network. | Higher, indicative of a more rigid network. | [14] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Degree of Cure
This protocol is based on the principles outlined in ASTM D3418.[15][16][17]
Objective: To determine the total heat of reaction and calculate the degree of cure.
Materials and Equipment:
-
DSC instrument
-
Aluminum DSC pans and lids
-
Uncured resin-hardener mixture
-
Partially cured samples (if applicable)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured resin-hardener mixture into an aluminum DSC pan and hermetically seal it.
-
Total Heat of Reaction (ΔHtotal):
-
Place the sealed pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature where the curing exotherm is complete (e.g., 250 °C).
-
Record the heat flow as a function of temperature.
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔHtotal in J/g).
-
-
Residual Heat of Reaction (ΔHresidual) for Partially Cured Samples:
-
Accurately weigh 5-10 mg of the partially cured sample into an aluminum DSC pan and seal it.
-
Run the same temperature program as in step 2.
-
Integrate the area under the residual exothermic peak to determine the residual heat of reaction (ΔHresidual in J/g).
-
-
Calculation of Degree of Cure (α):
-
The degree of cure is calculated using the following equation: α (%) = [(ΔHtotal - ΔHresidual) / ΔHtotal] x 100[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Curing
Objective: To monitor the disappearance of the epoxy group as a measure of the degree of cure.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or transmission cell
-
Uncured resin-hardener mixture
-
Heating stage for in-situ monitoring (optional)
Procedure:
-
Sample Preparation: Apply a thin film of the uncured resin-hardener mixture onto the ATR crystal or between two KBr plates for transmission analysis.
-
Spectral Acquisition:
-
Record the initial FTIR spectrum of the uncured sample.
-
If monitoring in-situ, start the heating program and acquire spectra at regular time intervals.
-
If analyzing discrete samples, cure them for different times and then acquire their spectra.
-
-
Data Analysis:
-
Identify the characteristic absorption peak of the epoxy group (around 915 cm⁻¹).
-
Select an internal reference peak that does not change during the curing reaction (e.g., aromatic C=C stretch for DGEBA at ~1510 cm⁻¹).
-
Calculate the ratio of the absorbance of the epoxy peak to the reference peak at each time point.
-
-
Calculation of Degree of Cure (α):
-
The degree of cure can be calculated using the following equation: α (%) = [1 - (At / A0)] x 100 where At is the normalized absorbance of the epoxy peak at time t, and A0 is the initial normalized absorbance.
-
Rheological Analysis of Curing
Objective: To determine the gel time and monitor the viscosity and modulus changes during curing.
Materials and Equipment:
-
Rheometer with parallel plate geometry (disposable plates are recommended)
-
Environmental test chamber for temperature control
-
Uncured resin-hardener mixture
Procedure:
-
Instrument Setup:
-
Set the desired isothermal curing temperature in the environmental chamber.[18]
-
Set the gap between the parallel plates (e.g., 1 mm).
-
-
Sample Loading:
-
Once the desired temperature is stable, place a small amount of the freshly mixed resin-hardener onto the lower plate.
-
Lower the upper plate to the set gap and trim any excess material.
-
-
Measurement:
-
Start the oscillatory measurement at a constant frequency (e.g., 1 Hz) and a small strain amplitude (within the linear viscoelastic region, typically 0.1-1%).[18]
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
Plot G' and G'' versus time. The time at which G' = G'' is the gel point.[12]
-
Plot the complex viscosity versus time to observe the viscosity profile during curing.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for quantifying and comparing the degree of cure in different epoxy resin systems.
Caption: A flowchart illustrating the process of comparing the degree of cure for different epoxy resins.
Conclusion
The choice between PGE and DGEBA resins often depends on the desired properties of the final product. PGE, being an aliphatic epoxy, generally offers higher flexibility and faster curing at lower temperatures, making it suitable for applications requiring toughness and rapid processing. DGEBA, an aromatic epoxy, provides higher rigidity, thermal stability, and mechanical strength, making it ideal for high-performance structural applications. The analytical techniques and protocols outlined in this guide provide a robust framework for researchers to quantify the degree of cure, compare the curing behavior of these and other epoxy systems, and ultimately tailor the material properties to meet specific application requirements.
References
- 1. tainstruments.com [tainstruments.com]
- 2. threebond.co.jp [threebond.co.jp]
- 3. What are aliphatic epoxy resins? | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. jascoinc.com [jascoinc.com]
- 12. epitoanyag.org.hu [epitoanyag.org.hu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. store.astm.org [store.astm.org]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. Rheology of Thermosets Part 4: Isothermal Curing - Polymer Innovation Blog [polymerinnovationblog.com]
A Comparative Toxicological Assessment of Pentaerythritol Glycidyl Ether (PGE)
This guide provides a detailed comparison of the in-vitro and in-vivo toxicity of pentaerythritol (B129877) glycidyl (B131873) ether (PGE), a tetrafunctional epoxy compound used in coatings, adhesives, and as a cross-linking agent.[1] The assessment is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative compounds and supported by available experimental data.
In-Vitro Toxicity Profile of Pentaerythritol Glycidyl Ether
In-vitro assays are crucial for initial screening of a compound's potential toxicity at the cellular level. For PGE, the primary concerns revolve around genotoxicity and cytotoxicity.
Summary of In-Vitro Toxicity Data for PGE
| Toxicity Endpoint | Assay Type | Test System | Results |
|---|---|---|---|
| Genotoxicity | Mutation Assay | Rodent - hamster lung cells | Positive for mutation at 6 mg/L.[2] |
| Genotoxicity | General | Human cells | Human mutation data has been reported, though specifics are not detailed.[3][4] |
| Cytotoxicity | Cytotoxicity Assay | e.g., HepG2 cells | Recommended for assessment, though specific PGE data is limited in the provided results.[1] |
Experimental Protocols: In-Vitro Assays
-
Bacterial Reverse Mutation Assay (Ames Test): This test is used to assess a chemical's potential to cause gene mutations.[1] According to OECD Test Guideline 471, various strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance at varying concentrations. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to a negative control. The maximum recommended test dose for substances like erythritol (B158007) under OECD guidelines is 5,000 µ g/plate .[5][6][7]
-
In-Vitro Mammalian Chromosomal Aberration Test: This assay identifies substances that may cause structural chromosomal damage. According to OECD Guideline 473, cultured mammalian cells (e.g., Chinese Hamster Lung (CHL) cells) are exposed to the test compound.[5][6] Cells are then arrested in metaphase, harvested, and analyzed microscopically for chromosomal abnormalities.
-
In-Vitro Micronucleus Test: This genotoxicity test detects damage to chromosomes or the mitotic apparatus. Following OECD Guideline 487, mammalian cells (e.g., L5178Y mouse lymphoma cells) are treated with the test substance.[5][6] After an appropriate incubation period, the cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division.[8]
Experimental Workflow for Toxicity Assessment.
In-Vivo Toxicity Profile of this compound
In-vivo studies provide data on a substance's effects within a whole, living organism. Data for PGE's acute systemic toxicity is notably limited, with most findings related to direct contact effects like skin and eye irritation.
Summary of In-Vivo Toxicity Data for PGE
| Toxicity Endpoint | Assay Type | Test System | Results |
|---|---|---|---|
| Acute Oral Toxicity | LD50 | - | No data available.[9][10] |
| Acute Dermal Toxicity | LD50 | - | No data available.[9][10] |
| Acute Inhalation Toxicity | LC50 / Exposure | Rat | No mortality observed after 8 hours of exposure to "concentrated" vapor.[11] High concentrations caused signs of respiratory irritation.[1] |
| Skin Irritation | Draize Test | Rabbit | Causes skin irritation (GHS Category 2).[9] Moderate to severe irritation was noted in repeated-application studies.[11] |
| Eye Irritation | Draize Test | Rabbit | Causes serious eye irritation (GHS Category 2).[9] |
| Skin Sensitization | - | - | May cause an allergic skin reaction (GHS Category 1).[9] |
Experimental Protocols: In-Vivo Assays
-
Acute Dermal Toxicity (OECD 402): This method determines the short-term toxic effects of a substance applied to the skin. A single dose of the substance is applied to a small, shaved area of skin (typically on rabbits or rats) for 24 hours. The animals are observed for up to 14 days for signs of toxicity and mortality. The result is often expressed as an LD50 (the dose estimated to be lethal to 50% of the test animals).
-
Skin Irritation/Corrosion Test (Draize Test, OECD 404): This test assesses the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage. The undiluted test compound is applied to the clipped skin of albino rabbits on both intact and abraded sites.[11] The sites are observed and scored for erythema (redness) and edema (swelling) at specific intervals over several days.
Comparative Analysis with Alternative Glycidyl Ethers
PGE belongs to the glycidyl ether class of chemicals, which are known skin and eye irritants and potential sensitizers.[11] While direct comparative LD50 data is scarce for PGE, its toxicological profile can be contextualized by comparing it to other members of this class.
Toxicity Comparison of Selected Glycidyl Ethers
| Compound | Type | Key Toxicity Findings |
|---|---|---|
| This compound (PGE) | Tetrafunctional Glycidyl Ether | Skin/eye irritant, skin sensitizer.[9] Reduced reactivity compared to monoglycidyl ethers due to steric hindrance.[1] Limited acute toxicity data. |
| Butanediol Diglycidyl Ether (BGE) | Difunctional Glycidyl Ether | Considered a skin and eye irritant.[11] |
| Di(2,3-epoxypropyl) Ether (DGE) | Difunctional Glycidyl Ether | Regarded as a potential occupational carcinogen and is highly irritating to the skin.[11] |
| Phenyl Glycidyl Ether (PGE) | Monofunctional Glycidyl Ether | Classified as a Group 2B carcinogen.[1] Mutagenic in various bacterial and E. coli test systems.[12] |
| Vanillin-derived Epoxies | Bio-based Alternative | Derived from vanillin, which has a positive toxicological profile as a food additive.[13] These represent a move towards safer, bio-sourced alternatives to traditional petroleum-based epoxies like DGEBA.[13][14] |
Mechanism of Action and Toxicological Pathways
The reactivity of PGE is driven by its four glycidyl ether groups. The mechanism involves the ring-opening of the epoxy group, which then reacts with nucleophilic groups such as amines, hydroxyls, and thiols on biological molecules.[1] This cross-linking capability is useful in industrial applications but can also lead to adverse biological effects through unwanted reactions with proteins and DNA.
While specific signaling pathways for PGE are not well-documented, exposure to reactive chemicals like glycidyl ethers typically induces cellular stress responses. The diagram below illustrates a generalized pathway from chemical exposure to common toxicological endpoints.
References
- 1. This compound CAS 3126-63-4 - Supplier [benchchem.com]
- 2. This compound | CAS#:3126-63-4 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 3126-63-4 [chemicalbook.com]
- 5. Genotoxicity Assessment of Erythritol by Using Short-term Assay -Toxicological Research | Korea Science [koreascience.kr]
- 6. Genotoxicity Assessment of Erythritol by Using Short-term Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [wap.guidechem.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. emerald.com [emerald.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Pentaerythritol Glycidyl Ether: A Guide for Laboratory Professionals
Pentaerythritol glycidyl (B131873) ether requires careful handling and disposal due to its potential to cause skin and eye irritation and allergic skin reactions. Adherence to proper disposal procedures is crucial to ensure the safety of laboratory personnel and to protect the environment.
This guide provides essential, step-by-step information for the safe and compliant disposal of Pentaerythritol glycidyl ether, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE).[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or other appropriate government standards such as NIOSH (US). |
| Hand Protection | Chemical-impermeable gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Skin and Body Protection | Protective clothing. |
| Respiratory Protection | Use a particle respirator (e.g., type P95 or P1) for nuisance exposures. For higher-level protection, use respirator cartridges such as type OV/AG/P99 (US) or ABEK-P2 (EU EN 143).[2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2]
-
Containment: Leave the chemical in its original container whenever possible. Do not mix it with other waste.[3]
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated place, tightly closed, awaiting disposal.[1][4]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed professional waste disposal company.[2] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Ensure Adequate Ventilation: Remove all sources of ignition if applicable, although specific data on flammability is limited.[1]
-
Personal Protection: Wear the appropriate PPE as detailed in the table above. Avoid breathing vapors, mist, or gas.[2]
-
Containment: Prevent the spilled material from entering drains or waterways.[2][3]
-
Clean-up: For liquid spills, collect and bind the material. For solid spills, sweep or shovel the material into a suitable, closed container for disposal. Avoid creating dust.[2]
-
Disposal of Clean-up Materials: Dispose of the collected material and any contaminated cleaning supplies through a licensed waste disposal service.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Hazard Information and Chemical Incompatibility
References
Personal protective equipment for handling Pentaerythritol glycidyl ether
Essential Safety and Handling Guide for Pentaerythritol Glycidyl (B131873) Ether
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Pentaerythritol glycidyl ether (CAS No. 3126-63-4). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin and eye irritation and may lead to an allergic skin reaction.[1] When heated to decomposition, it can emit acrid smoke and irritating vapors.[2][3] Adherence to proper personal protective equipment (PPE) guidelines is crucial to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles with Side Shields / Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary for tasks with a high splash potential.[4] |
| Skin | Chemical-resistant Gloves / Protective Clothing | Gloves must be inspected before use and should be made of materials like polyvinyl chloride, nitrile, or neoprene.[1][5] Wear fire/flame resistant and impervious clothing.[1] A lab coat or apron is also recommended.[4] |
| Respiratory | Full-face Respirator | Required if exposure limits are exceeded or if irritation is experienced. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][6] |
Quantitative Data Summary
GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
Operational Plan
A systematic approach to handling, storage, and spill management is essential for the safe use of this compound.
Safe Handling Procedures
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact : Take precautions to avoid contact with skin and eyes.[1] Do not breathe vapors, mist, or gas.[6][7]
-
Grounding : For processes that may generate static electricity, ensure proper grounding and bonding to prevent sparks.[8]
-
Hygiene : Wash hands thoroughly after handling the substance.[1][2] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat and sources of ignition.
-
Recommended storage temperature is between 15–25 °C.[9]
Spill Response
-
Evacuate : Evacuate personnel from the spill area to a safe location.[1][7]
-
Ventilate : Ensure adequate ventilation in the spill area.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][7]
-
Clean-up : Use personal protective equipment.[1][7] Absorb the spill with an inert material (e.g., sand, earth) and collect it for disposal.[7] Sweep up and shovel the material into a suitable, closed container for disposal.[6]
Emergency Procedures
Immediate first-aid measures are critical in the event of accidental exposure.
-
General Advice : In all cases of exposure, consult a physician and show them the Safety Data Sheet.[6][7]
-
Inhalation : If inhaled, move the person to fresh air. If the person is not breathing, give artificial respiration.[6][7]
-
Skin Contact : In case of skin contact, wash off immediately with soap and plenty of water.[6][7] If skin irritation or a rash occurs, seek medical attention.[1] Remove and wash contaminated clothing before reuse.[1][2]
-
Eye Contact : If the chemical comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes.[1][6][7] Remove contact lenses if present and easy to do so, and continue rinsing.[1]
-
Ingestion : If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.[6][7]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Disposal : Dispose of the contents and container at an approved waste disposal plant, in accordance with local, state, and federal regulations.[1]
-
Professional Service : It is recommended to contact a licensed professional waste disposal service to dispose of this material.[6]
-
Contaminated Packaging : Dispose of contaminated packaging as unused product.[6]
Workflow for Safe Handling of this compound
References
- 1. echemi.com [echemi.com]
- 2. This compound | 3126-63-4 [amp.chemicalbook.com]
- 3. This compound | 3126-63-4 [chemicalbook.com]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. capotchem.com [capotchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. redox.com [redox.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
